2-Aminopyrimidine-5-carbonitrile
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
2-aminopyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4/c6-1-4-2-8-5(7)9-3-4/h2-3H,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEUSFEKWVIFWTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20396795 | |
| Record name | 2-aminopyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20396795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1753-48-6 | |
| Record name | 2-Amino-5-pyrimidinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1753-48-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-aminopyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20396795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Strategic Synthesis of 2-Aminopyrimidine-5-carbonitrile: A Technical Guide for Drug Development Professionals
Foreword: The Architectural Significance of the 2-Aminopyrimidine Scaffold
In the landscape of medicinal chemistry, the 2-aminopyrimidine moiety stands as a "privileged scaffold"—a molecular framework that consistently appears in a multitude of biologically active compounds. Its remarkable ability to form multiple hydrogen bonds and engage in various intermolecular interactions allows it to serve as a versatile pharmacophore for targeting a wide range of biological targets, including kinases, G-protein coupled receptors, and other enzymes crucial in disease pathways.[1][2] The addition of a carbonitrile group at the 5-position further enhances its electronic properties and provides a key vector for molecular elaboration. Consequently, mastering the synthesis of 2-aminopyrimidine-5-carbonitrile and its derivatives is not merely an academic exercise; it is a critical competency for researchers and professionals dedicated to the discovery and development of novel therapeutics.[3][4] This guide provides an in-depth exploration of the core synthetic mechanism, offering field-proven insights into the causality behind experimental choices and presenting robust, validated protocols.
Part 1: The Core Reaction Mechanism - A Domino Cascade to Complexity
The most efficient and widely adopted method for constructing the this compound core is a one-pot, three-component reaction. This elegant synthesis exemplifies a domino reaction, where a sequence of transformations occurs in a single pot without the need to isolate intermediates, thereby maximizing efficiency and atom economy.[5][6] The reaction brings together three readily available starting materials: an aldehyde , malononitrile , and an amidine source (commonly guanidine, urea, or thiourea).
The overall transformation can be dissected into three fundamental, sequential steps:
-
Knoevenagel Condensation: The reaction is initiated by a base-catalyzed condensation between the aldehyde and malononitrile.
-
Michael Addition: The resulting α,β-unsaturated nitrile (an arylidene malononitrile) acts as an electrophile for a conjugate addition by the nucleophilic amidine.
-
Intramolecular Cyclization and Aromatization: The open-chain intermediate undergoes a ring-closing reaction, followed by dehydration or a similar elimination event, to yield the stable aromatic pyrimidine ring.
Mechanistic Deep Dive: The Role of the Catalyst and Intermediates
Let's examine the causality behind each step in this synthetic cascade. A base is the essential catalyst that drives the entire sequence forward.
Step 1: Base-Catalyzed Knoevenagel Condensation
The reaction begins with the deprotonation of malononitrile. Malononitrile is a C-H acid due to the two electron-withdrawing nitrile groups that stabilize the resulting carbanion. A base (B:) abstracts a proton from the active methylene group to form a resonance-stabilized carbanion (I).[7] This potent nucleophile then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide intermediate (II) subsequently undergoes protonation and then elimination of a water molecule to form the stable arylidene malononitrile intermediate (III).[8] This step is critical as it constructs the carbon backbone of what will become the 4- and 5-positions of the pyrimidine ring.
Caption: Initial Knoevenagel condensation pathway.
Step 2: Michael Addition of the Amidine
Once the electrophilic arylidene malononitrile (III) is formed, the amidine source (e.g., guanidine) acts as a nucleophile. One of the nitrogen atoms of guanidine attacks the β-carbon of the α,β-unsaturated system in a classic Michael (1,4-conjugate) addition.[6] This forms a new carbon-nitrogen bond and generates another resonance-stabilized anionic intermediate (IV). This step is crucial for introducing the N1 and C2 atoms of the final pyrimidine ring.
Step 3: Intramolecular Cyclization and Aromatization
The intermediate (IV) is now perfectly poised for intramolecular cyclization. The terminal amino group attacks one of the nitrile carbons, leading to the formation of a six-membered dihydropyrimidine ring (V).[3] This is the key ring-forming step. The reaction cascade concludes with a tautomerization and subsequent elimination (often of water or another small molecule, depending on the exact reactants), which results in the formation of the thermodynamically stable, aromatic this compound product (VI).
The complete domino sequence is visualized below:
Caption: Overall three-component synthesis workflow.
Part 2: Experimental Protocols and Method Selection
The choice of specific reagents and conditions is dictated by the desired scale, purity requirements, and available equipment. Modern approaches prioritize green chemistry principles, such as using water as a solvent or employing solvent-free conditions with recyclable catalysts.[9]
Protocol 1: Solvent-Free Synthesis using Ammonium Chloride
This protocol is advantageous for its simplicity, cost-effectiveness, and reduced environmental impact by eliminating bulk organic solvents. Ammonium chloride serves as a mild, inexpensive, and efficient catalyst.[10]
Methodology:
-
Reagent Preparation: In a 100 mL round-bottom flask, combine the aromatic aldehyde (2 mmol), malononitrile (2 mmol), urea (3 mmol), and ammonium chloride (0.8 mmol).
-
Reaction Setup: Place a magnetic stir bar in the flask and set up the apparatus in an oil bath on a stirring hot plate.
-
Heating and Monitoring: Heat the reaction mixture to 110 °C with continuous stirring for approximately 4 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).
-
Work-up and Isolation: Once the reaction is complete, cool the flask to room temperature. Pour the resulting solid mixture into crushed ice.
-
Purification: Collect the crude product by filtration. Wash the solid thoroughly with cold water to remove any remaining catalyst and unreacted urea.
-
Final Purification: Recrystallize the crude product from a suitable solvent system, such as an ethyl acetate/n-hexane mixture, to obtain the pure this compound derivative.[10]
Protocol 2: Heterogeneous Catalysis using Magnesium Oxide (MgO)
This method utilizes a readily available and reusable solid base catalyst, which simplifies product purification as the catalyst can be easily removed by filtration.[6][11]
Methodology:
-
Reagent Suspension: In a round-bottom flask, suspend the aldehyde (2 mmol), guanidine hydrochloride (2 mmol), malononitrile (2 mmol), and high-surface-area magnesium oxide (0.25 g) in acetonitrile (5 mL).
-
Reaction Conditions: Reflux the stirred mixture for the required time (typically 1-3 hours, monitored by TLC).
-
Catalyst Removal: After the reaction is complete, cool the mixture and separate the solid MgO catalyst by filtration or centrifugation.
-
Product Isolation: Evaporate the solvent from the filtrate under reduced pressure.
-
Purification: Purify the resulting crude solid by recrystallization from ethanol to yield the final product.[11]
Part 3: Data Presentation and Comparative Analysis
The efficiency of the three-component synthesis is highly dependent on the chosen catalyst and reaction conditions. The following table summarizes performance data for the synthesis of various 2-amino-4-aryl-pyrimidine-5-carbonitriles, demonstrating the impact of different experimental choices.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ammonium Chloride | Solvent-free | 110 | 4 | 75-82 | [10] |
| Magnesium Oxide (MgO) | Acetonitrile | Reflux (~82) | 1-3 | >90 | [6][11] |
| Sodium Acetate | Water | Reflux (100) | 6-8 | 70-85 | [12] |
| p-Dodecylbenzenesulfonic Acid (DBSA) | Water | Reflux (100) | 2-4 | 85-95 | [9] |
| None (Microwave) | Solvent-free | MW (160W) | 3 min | ~90 | [13] |
Analysis of Causality:
-
Catalyst Choice: Stronger bases or more efficient phase-transfer catalysts like DBSA can accelerate the initial Knoevenagel condensation, leading to shorter reaction times and higher yields.[9] Heterogeneous catalysts like MgO offer significant advantages in terms of purification and reusability.[11]
-
Solvent System: Solvent-free conditions, often aided by microwave irradiation, can dramatically reduce reaction times by enabling rapid heating to high temperatures.[12][13] Water as a solvent represents a green alternative, though it may require longer reaction times compared to organic solvents or solvent-free methods.
-
Temperature: Higher temperatures generally increase the reaction rate for all steps, from the initial condensation to the final dehydration/aromatization.
Part 4: Conclusion and Future Outlook
The three-component domino synthesis of this compound is a robust, efficient, and highly adaptable method for generating this critical heterocyclic scaffold. By understanding the underlying mechanistic sequence—Knoevenagel condensation, Michael addition, and cyclization—researchers can make informed decisions about reaction conditions to optimize yields, minimize reaction times, and align with the principles of green chemistry. The continued development of novel catalytic systems, particularly reusable heterogeneous catalysts and those effective in aqueous media, will further enhance the accessibility and sustainability of this vital synthetic transformation, empowering the next generation of drug discovery.
References
- 1. Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Domino Knoevenagel condensation–Michael addition–cyclization for the diastereoselective synthesis of dihydrofuropyrido[2,3-d]pyrimidines via pyridinium ylides in water - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ias.ac.in [ias.ac.in]
- 11. tandfonline.com [tandfonline.com]
- 12. arkat-usa.org [arkat-usa.org]
- 13. nanobioletters.com [nanobioletters.com]
Spectroscopic data analysis of 2-Aminopyrimidine-5-carbonitrile
An In-depth Technical Guide to the Spectroscopic Data Analysis of 2-Aminopyrimidine-5-carbonitrile
Abstract
This technical guide provides a comprehensive, in-depth analysis of the core spectroscopic techniques used for the structural elucidation and characterization of this compound (CAS: 1753-48-6). Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond procedural outlines to explain the causal reasoning behind experimental choices and data interpretation. We will explore the integrated application of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. Each section includes field-proven experimental protocols, detailed data analysis, and authoritative references to ground the scientific discussion.
Introduction: The Significance of the this compound Scaffold
The this compound core is a privileged scaffold in modern medicinal chemistry.[1][2] Its rigid, planar structure, combined with strategically positioned hydrogen bond donors and acceptors, makes it a versatile building block for synthesizing targeted therapeutics.[3] Derivatives of this scaffold have shown significant potential as kinase inhibitors, adenosine A₁ receptor antagonists, and agents for treating inflammatory and autoimmune diseases.[1][4][5]
Given its foundational role, the ability to unequivocally confirm the structure and purity of this compound is paramount. This guide serves as a self-validating system for its spectroscopic characterization, ensuring that researchers can proceed with confidence in their synthetic and screening endeavors.
Chemical Structure and Properties
Before delving into the spectroscopic data, it is crucial to understand the molecule's fundamental structure.
Caption: Structure of this compound with atom numbering.
Molecular Formula: C₅H₄N₄[6] Molecular Weight: 120.11 g/mol [6]
Integrated Spectroscopic Workflow
A robust structural confirmation is not achieved by a single technique but by the convergence of data from multiple orthogonal methods. The workflow below illustrates the logical progression from sample preparation to a final, validated structural assignment.
Caption: Integrated workflow for the spectroscopic analysis of a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most definitive information regarding the carbon-hydrogen framework of a molecule.
Experimental Protocol: NMR Sample Preparation
-
Rationale: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. Its high polarity effectively dissolves the sample, and its high boiling point ensures stability. Crucially, it allows for the direct observation of exchangeable N-H protons from the amino group, which would be lost via deuterium exchange in solvents like D₂O.[7]
-
Procedure:
-
Accurately weigh 5-10 mg of purified this compound.
-
Transfer the solid into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of DMSO-d₆ containing an internal standard (e.g., 0.03% TMS).
-
Cap the tube and vortex gently until the solid is completely dissolved. Mild heating or sonication may be applied if necessary.
-
Place the tube in the spectrometer for analysis.
-
Data Analysis: ¹H NMR (400 MHz, DMSO-d₆)
The ¹H NMR spectrum is predicted to be simple and highly characteristic. The analysis begins by considering the spectrum of unsubstituted pyrimidine, which shows signals at δ 9.26 (H2), 8.78 (H4, H6), and 7.36 (H5) ppm.[4] The introduction of an electron-donating amino group at C2 and an electron-withdrawing nitrile group at C5 significantly alters these chemical shifts.
| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
| ~ 8.75 | Singlet | 2H | H4, H6 | The two protons at positions 4 and 6 are chemically equivalent due to free rotation around the C2-NH₂ bond. They are significantly deshielded (downfield) due to the aromatic ring current and the inductive effect of the adjacent ring nitrogens. |
| ~ 7.50 | Broad Singlet | 2H | -NH₂ | The protons of the primary amine typically appear as a broad singlet. The broadness is due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange. A D₂O exchange experiment would cause this peak to disappear, confirming its assignment.[7] |
Data Analysis: ¹³C NMR (100 MHz, DMSO-d₆)
The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments. Based on the structure's symmetry, five distinct carbon signals are expected.
| Predicted Chemical Shift (δ) ppm | Assignment | Rationale |
| ~ 163 | C2 | The carbon atom bonded to three nitrogen atoms (-N=C(NH₂)-N=) is expected to be the most downfield signal due to strong deshielding effects. |
| ~ 160 | C4, C6 | These two equivalent carbons are deshielded by the adjacent ring nitrogens. |
| ~ 118 | C≡N | The carbon of the nitrile group typically appears in this region. |
| ~ 85 | C5 | This carbon is significantly shielded (upfield) relative to other pyrimidine carbons. It is not directly bonded to a nitrogen atom and is influenced by the electron-donating resonance effect of the para-amino group. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and powerful technique for identifying the key functional groups present in a molecule based on their characteristic vibrational frequencies.
Experimental Protocol: KBr Pellet Preparation
-
Rationale: The potassium bromide (KBr) pellet method is a standard technique for analyzing solid samples. KBr is transparent in the IR region of interest (4000-400 cm⁻¹) and forms a solid matrix that holds the sample in the path of the IR beam.
-
Procedure:
-
Gently grind ~1 mg of the sample with ~100 mg of dry, spectroscopic-grade KBr in an agate mortar and pestle.
-
Transfer the fine powder into a pellet-forming die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.
-
Place the pellet in the spectrometer's sample holder and acquire the spectrum.[8]
-
Data Analysis: Interpretation of Key Absorptions
The IR spectrum provides a distinct fingerprint for this compound.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| 3450 - 3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | The presence of two distinct sharp peaks in this region is characteristic of a primary amine, corresponding to the asymmetric and symmetric stretching modes. |
| ~ 2225 | C≡N Stretch | Nitrile (-C≡N) | This sharp, strong absorption is a definitive indicator of the nitrile functional group. Its position indicates conjugation with the aromatic ring.[9] |
| 1680 - 1550 | C=C and C=N Stretch | Pyrimidine Ring | A series of strong to medium bands in this region corresponds to the stretching vibrations of the double bonds within the aromatic pyrimidine ring. |
| 1650 - 1580 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | This bending vibration further confirms the presence of the primary amine group. |
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and crucial information about the molecule's structure through the analysis of its fragmentation patterns.
Experimental Protocol: Electron Ionization (EI)
-
Rationale: Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the molecule, leading to extensive and reproducible fragmentation. This creates a detailed fragmentation "fingerprint" that is highly useful for structural elucidation.
-
Procedure:
-
A small amount of the solid sample is placed on a direct insertion probe.
-
The probe is inserted into the high-vacuum source of the mass spectrometer.
-
The sample is gently heated to promote volatilization.
-
In the gas phase, molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
The resulting ions are accelerated, separated by their mass-to-charge ratio (m/z), and detected.
-
Data Analysis: Molecular Ion and Fragmentation Pathway
-
Molecular Ion (M⁺•): The molecular formula C₅H₄N₄ gives an exact mass of 120.0436 amu. The EI mass spectrum will show a prominent molecular ion peak at m/z = 120 .[6] The presence of an even number of nitrogen atoms (four) correctly predicts an even nominal mass for the molecular ion, consistent with the Nitrogen Rule.
-
Key Fragmentation Pathways: The fragmentation of the pyrimidine ring is a well-studied process. A plausible pathway for this compound would involve:
-
Loss of HCN (m/z 27): A common fragmentation for nitrile-containing aromatic compounds, leading to a fragment at m/z = 93 .
-
Retro-Diels-Alder Reaction: The pyrimidine ring can undergo a characteristic retro-cyclization, breaking into smaller, stable neutral molecules and radical cations. The primary cleavage could involve the loss of hydrogen cyanide (from C4-N3) and an acetylene equivalent, leading to various smaller fragments.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule's conjugated system, known as the chromophore.
Experimental Protocol
-
Rationale: Ethanol or methanol are common solvents for UV-Vis analysis as they are transparent in the UV region above 210 nm and can dissolve the polar analyte. A dilute solution is required to ensure the absorbance falls within the linear range of the Beer-Lambert law.
-
Procedure:
-
Prepare a stock solution of the compound in spectroscopic-grade ethanol.
-
Perform serial dilutions to obtain a final concentration (typically in the 10⁻⁵ to 10⁻⁴ M range) that gives a maximum absorbance between 0.5 and 1.0.
-
Use a quartz cuvette to record the spectrum from ~200 to 400 nm, using pure ethanol as the blank reference.
-
Data Analysis: Electronic Transitions
The conjugated system of this compound, which includes the pyrimidine ring, the amino group, and the nitrile group, constitutes a strong chromophore.[10]
-
π → π* Transitions: Strong absorbance bands, typically observed between 250-300 nm, are expected. These correspond to the promotion of electrons from pi (π) bonding orbitals to pi (π*) antibonding orbitals within the extended conjugated system. The unsubstituted pyrimidine ring shows a primary band at 243 nm.[4] The presence of the auxochromic amino group (-NH₂) and the extension of conjugation by the nitrile group are expected to cause a bathochromic (red) shift to a longer wavelength (λₘₐₓ).
-
n → π* Transitions: A weaker absorbance band may be observed at a longer wavelength (>300 nm). This corresponds to the promotion of an electron from a non-bonding (n) orbital (i.e., the lone pairs on the nitrogen atoms) to a π* antibonding orbital.[11]
Conclusion
The structural elucidation of this compound is achieved through a synergistic and self-validating application of multiple spectroscopic techniques. NMR spectroscopy defines the precise carbon-hydrogen framework, FT-IR confirms the presence of critical amino and nitrile functional groups, mass spectrometry verifies the molecular weight and provides structural clues through fragmentation, and UV-Vis spectroscopy characterizes the electronic properties of the conjugated system. The data and protocols presented in this guide provide a robust framework for the confident identification and quality assessment of this vital synthetic building block, empowering researchers to accelerate the drug discovery process.
References
- 1. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. WO2016020288A1 - Optionally fused heterocyclyl-substituted derivatives of pyrimidine useful for the treatment of inflammatory, metabolic, oncologic and autoimmune diseases - Google Patents [patents.google.com]
- 6. This compound | C5H4N4 | CID 3814492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. 2-Amino-4-hydroxy-6-methylpyrimidine | 3977-29-5 | Benchchem [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. UV-Visible Spectroscopy [www2.chemistry.msu.edu]
- 11. youtube.com [youtube.com]
IR and Mass Spectrometry data for 2-Aminopyrimidine-5-carbonitrile
An In-depth Technical Guide to the Spectroscopic Characterization of 2-Aminopyrimidine-5-carbonitrile
Authored by: A Senior Application Scientist
Introduction: The Structural Significance of this compound
This compound (CAS No. 1753-48-6) is a pivotal heterocyclic building block in medicinal chemistry and drug development.[1] Its structure, featuring a pyrimidine core substituted with a nucleophilic amino group and an electrophilic nitrile moiety, makes it a versatile precursor for the synthesis of a wide array of biologically active compounds, notably kinase inhibitors for therapeutic applications.[1][2][3] With a molecular formula of C₅H₄N₄ and a molecular weight of approximately 120.11 g/mol , precise structural confirmation is paramount for its use in complex synthetic pathways.[4][5]
This guide provides an in-depth analysis of the essential spectroscopic techniques—Infrared (IR) Spectroscopy and Mass Spectrometry (MS)—used for the unambiguous identification and structural elucidation of this compound. We will move beyond mere data reporting to explain the causal relationships behind the observed spectral features, reflecting the analytical logic employed in a modern research setting.
Part 1: Elucidating Functional Groups with Infrared (IR) Spectroscopy
The Principle of IR Spectroscopy: A Vibrational Fingerprint
Infrared spectroscopy probes the vibrational modes of molecules. When a molecule absorbs infrared radiation, its bonds stretch, bend, and vibrate at specific frequencies. These absorption frequencies are characteristic of the functional groups present, providing a unique "fingerprint" of the molecule's structure. For a molecule like this compound, IR spectroscopy is the first line of analysis to confirm the presence of its key amino (-NH₂) and nitrile (-C≡N) groups.
Experimental Protocol: Acquiring the IR Spectrum
The following protocol outlines the preparation of a solid sample for analysis using the Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet method, common for crystalline powders.
Methodology: KBr Pellet Technique
-
Sample Purity: Ensure the this compound sample is dry and free of solvents. Moisture can introduce a broad O-H absorption band around 3200-3600 cm⁻¹, potentially obscuring the N-H stretching region.
-
Grinding: Add approximately 1-2 mg of the sample to 100-200 mg of dry, spectroscopy-grade KBr powder in an agate mortar. Grind the mixture thoroughly with a pestle for several minutes until a fine, homogeneous powder is obtained. Rationale: This step is critical to reduce particle size below the wavelength of the IR radiation, minimizing scattering and producing sharp, well-defined absorption bands.
-
Pellet Formation: Transfer the powder to a pellet-forming die. Apply pressure (typically 7-10 tons) using a hydraulic press for several minutes to form a transparent or translucent pellet. Rationale: The high pressure forces the KBr to flow and encapsulate the sample in a solid matrix that is transparent to IR radiation.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. Record the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ to achieve a high signal-to-noise ratio. A background spectrum of the empty sample compartment should be recorded beforehand and automatically subtracted from the sample spectrum.
Spectral Interpretation: Decoding the Vibrational Data
The IR spectrum of this compound is dominated by features corresponding to its primary functional groups and the aromatic ring system.
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Appearance & Rationale |
| 3450 - 3300 | Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) | Two distinct, sharp bands are expected for a primary amine.[6] The presence of two bands confirms the -NH₂ group rather than a secondary amine's single band. |
| 2240 - 2220 | C≡N Stretch | Nitrile (-C≡N) | A sharp, strong absorption. Its position at a lower frequency than aliphatic nitriles (2260-2240 cm⁻¹) is due to conjugation with the pyrimidine ring, which weakens the C≡N bond slightly. |
| 1650 - 1580 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | A medium to strong band. This bending vibration is characteristic of primary amines and further confirms the -NH₂ group.[6] |
| 1600 - 1450 | C=C and C=N Ring Stretch | Pyrimidine Ring | Multiple sharp bands of variable intensity corresponding to the stretching vibrations within the aromatic heterocyclic ring. |
| 1335 - 1250 | C-N Stretch | Aromatic Amine | A strong band indicating the connection of the amino group to the aromatic pyrimidine ring.[6] |
A representative IR spectrum for a similar compound, 2,4-diamino-6-(4-chlorophenyl)pyrimidine-5-carbonitrile, shows characteristic peaks for the N-H stretches (3428, 3314 cm⁻¹) and the C≡N stretch (2205 cm⁻¹), supporting these expected ranges.[7]
Part 2: Determining Molecular Weight and Structure with Mass Spectrometry
The Principle of Mass Spectrometry: Weighing Molecules and Their Fragments
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. In Electron Ionization (EI) Mass Spectrometry, a high-energy electron beam bombards the molecule, causing it to lose an electron and form a positively charged molecular ion (M⁺•). This molecular ion is often unstable and breaks apart into smaller, charged fragments. The pattern of fragmentation provides a detailed structural fingerprint that can be used to identify the molecule.
Experimental Protocol: GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for analyzing volatile and thermally stable compounds like this compound.
-
Sample Preparation: Dissolve a small amount (~1 mg) of the compound in a suitable volatile solvent (e.g., Methanol or Ethyl Acetate) to a final concentration of approximately 100 µg/mL.
-
GC Separation: Inject 1 µL of the solution into the GC system. The sample is vaporized and carried by an inert gas (e.g., Helium) through a capillary column. The column separates the analyte from any impurities based on boiling point and polarity. Rationale: The GC ensures that a pure sample enters the mass spectrometer, preventing spectral interference from contaminants.
-
Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, which is typically operated in EI mode at 70 eV. Rationale: 70 eV is a standard energy that provides reproducible fragmentation patterns, allowing for comparison with spectral libraries.
-
Mass Analysis: The resulting ions (the molecular ion and its fragments) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.
-
Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate a mass spectrum.
Spectral Interpretation: Unraveling the Fragmentation Pathway
The mass spectrum provides two key pieces of information: the molecular weight from the molecular ion peak and structural details from the fragmentation pattern.
Molecular Ion Peak: For this compound (C₅H₄N₄), the molecular ion peak (M⁺•) is expected at m/z 120 , corresponding to its monoisotopic mass.[4][8] The presence of this peak confirms the molecular weight of the compound.
Key Fragmentation Ions: The fragmentation of pyrimidine derivatives can be complex but often follows predictable pathways involving the loss of small, stable neutral molecules.[9][10][11]
| m/z | Proposed Fragment Ion | Neutral Loss | Plausible Mechanism |
| 120 | [C₅H₄N₄]⁺• | - | Molecular Ion (M⁺•) |
| 93 | [C₄H₃N₃]⁺• | HCN | Loss of hydrogen cyanide from the pyrimidine ring, a common fragmentation pathway for nitrogen heterocycles. |
| 66 | [C₃H₂N₂]⁺• | HCN | Subsequent loss of a second molecule of hydrogen cyanide from the m/z 93 fragment. |
The following diagram illustrates a plausible fragmentation pathway for this compound.
Caption: Proposed EI fragmentation pathway for this compound.
Part 3: An Integrated Analytical Workflow
The structural elucidation of a compound is rarely dependent on a single technique. IR and MS provide complementary information and are used in tandem for confident identification.
References
- 1. Page loading... [wap.guidechem.com]
- 2. jocpr.com [jocpr.com]
- 3. "Synthesis and biological evaluation of 2,4-diaminopyrimidine-5-carboni" by Pathan Sultan Ismail, Irfan Khan et al. [scholarworks.utrgv.edu]
- 4. This compound | C5H4N4 | CID 3814492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 8. PubChemLite - this compound (C5H4N4) [pubchemlite.lcsb.uni.lu]
- 9. sphinxsai.com [sphinxsai.com]
- 10. article.sapub.org [article.sapub.org]
- 11. iosrjournals.org [iosrjournals.org]
An In-Depth Technical Guide to the Physicochemical Properties of 2-Aminopyrimidine-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the core physicochemical properties of 2-Aminopyrimidine-5-carbonitrile (CAS No. 1753-48-6), a pivotal heterocyclic building block in medicinal chemistry and materials science. This document moves beyond a simple recitation of data, offering insights into the experimental rationale and the implications of these properties for research and development.
Molecular Structure and Foundational Characteristics
This compound is a substituted pyrimidine with the molecular formula C₅H₄N₄.[1] Its structure, featuring an amino group at the 2-position and a nitrile group at the 5-position, imparts a unique electronic profile that governs its reactivity and interactions.
The presence of the electron-donating amino group and the electron-withdrawing nitrile group on the pyrimidine ring creates a molecule with significant potential for hydrogen bonding and dipolar interactions, which are critical for its role as a scaffold in drug design.[2]
Table 1: Core Molecular and Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₅H₄N₄ | [1] |
| Molecular Weight | 120.11 g/mol | [1] |
| CAS Number | 1753-48-6 | [3] |
| Appearance | Colorless to yellowish solid; White to off-white crystalline powder | [2][4] |
| Predicted pKa | 0.61 ± 0.10 | [5] |
Elucidating the Thermal Profile: Melting Point Analysis
The melting point of a compound is a critical indicator of its purity and lattice energy. For this compound, conflicting melting point ranges are reported in the literature, suggesting potential polymorphism or sample impurities. The most frequently cited ranges are 218-220 °C and 300-310 °C with decomposition .[4][6] This significant discrepancy underscores the importance of careful sample characterization. The higher melting point with decomposition is more commonly listed in chemical supplier catalogs, suggesting it may be the more accurate value for the pure, stable crystalline form.[6]
Causality Behind Experimental Choices:
The choice of heating rate during melting point determination is crucial. A slow heating rate (1-2 °C/minute) is essential to ensure thermal equilibrium between the sample and the heating block, providing a more accurate melting range. Rapid heating can lead to a depressed and broadened melting range.
Experimental Protocol: Capillary Melting Point Determination
A standard protocol for verifying the melting point of this compound is as follows:
-
Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
-
Heating: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Observation: The heating rate is then reduced to 1-2 °C per minute. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the entire solid has melted is the end of the range.
-
Decomposition: Any signs of decomposition, such as darkening or gas evolution, should be noted.
Caption: Workflow for Capillary Melting Point Determination.
Solubility Profile: A Key Determinant for Application
The solubility of this compound is described qualitatively in the literature, with some sources stating it is soluble in water and most organic solvents, while others describe it as sparingly soluble in water.[2][4] This ambiguity highlights the need for quantitative solubility data for practical applications in drug formulation and reaction chemistry.
Factors Influencing Solubility:
The solubility of this compound is governed by the interplay between the polar amino and nitrile groups, which can engage in hydrogen bonding with protic solvents, and the less polar pyrimidine ring. In non-polar solvents, solubility is expected to be limited.
Experimental Protocol: Quantitative Solubility Determination (Shake-Flask Method)
-
Solvent Selection: A range of solvents of varying polarity should be chosen (e.g., water, methanol, ethanol, acetone, dimethyl sulfoxide (DMSO), and hexane).
-
Equilibration: An excess amount of this compound is added to a known volume of each solvent in a sealed vial. The vials are agitated in a constant temperature water bath (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Analysis: After equilibration, the suspension is allowed to settle, and an aliquot of the supernatant is carefully removed and filtered to remove any undissolved solid.
-
Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC), against a calibration curve of known concentrations.
Spectroscopic Characterization: Unveiling the Molecular Fingerprint
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule. For a related compound, 2,4-diaminopyrimidine-5-carbonitrile, characteristic IR bands were observed at 2188 cm⁻¹ (C≡N stretch), 3480 cm⁻¹ (N-H stretch), and 3080 cm⁻¹ (aromatic C-H stretch).[7] It is expected that this compound would exhibit similar characteristic peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed molecular structure.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the amino protons and the protons on the pyrimidine ring. For 2,4-diaminopyrimidine-5-carbonitrile, singlets at δ 6.9 ppm (NH₂) and δ 8.05 ppm (aromatic proton) were reported.[7]
-
¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton. For 2,4-diaminopyrimidine-5-carbonitrile, key peaks were observed at δ 83.0 ppm (C5), 117.0 ppm (C≡N), 161.3 ppm (C6), and 166.6 and 167.2 ppm (C2 & C4).[7]
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The pyrimidine ring system with its amino and nitrile substituents is expected to have characteristic absorption maxima in the UV region. For a 2-amino pyrimidine derivative of avobenzone, the addition of acid caused a significant bathochromic (red) shift in the UV spectrum, indicating protonation of the pyrimidine ring.[8]
Experimental Protocol: Spectroscopic Analysis
-
Sample Preparation:
-
IR: A small amount of the sample is mixed with KBr and pressed into a pellet, or analyzed as a mull.
-
NMR: The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) with a small amount of tetramethylsilane (TMS) as an internal standard.
-
UV-Vis: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol or acetonitrile).
-
-
Data Acquisition: The spectra are recorded using the respective spectrometers.
-
Data Analysis: The obtained spectra are analyzed to identify characteristic peaks and correlate them with the molecular structure.
Caption: General workflow for spectroscopic characterization.
Crystal Structure: The Solid-State Architecture
To date, a definitive single-crystal X-ray diffraction structure for this compound has not been reported in the Cambridge Crystallographic Data Centre (CCDC).[9] The determination of its crystal structure would be invaluable for understanding its solid-state packing, identifying potential polymorphs, and for computational modeling of its interactions with biological targets. The formation of stable hemiaminals from 2-aminopyrimidine with nitrobenzaldehyde derivatives has been crystallographically characterized, suggesting the potential for this compound to form well-defined crystalline structures.[10]
Reactivity and Stability: A Guide for Synthetic Application
This compound is noted for its stability, making it a reliable intermediate in multi-step syntheses.[4] It should be stored in a dark place under an inert atmosphere at room temperature.[5]
The reactivity of the molecule is primarily centered around the nucleophilic amino group and the electrophilic carbon of the nitrile group. The amino group can participate in a variety of reactions, including:
-
N-Alkylation and N-Arylation: To introduce substituents for modulating biological activity.
-
Acylation: To form amides, which can alter the electronic and steric properties of the molecule.
-
Diazotization: Followed by Sandmeyer-type reactions to introduce a range of functional groups at the 2-position.
The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing further avenues for synthetic diversification. The pyrimidine ring itself can undergo electrophilic substitution, although the presence of the amino and nitrile groups will direct the regioselectivity of such reactions.
Conclusion and Future Directions
This compound is a molecule of significant interest with a range of physicochemical properties that make it a versatile tool in chemical research. While foundational data is available, this guide highlights the need for more precise, quantitative experimental data, particularly regarding its melting point, solubility, and a definitive crystal structure. Further studies on its reactivity and stability under various conditions will also be crucial for unlocking its full potential in the development of novel pharmaceuticals and functional materials.
References
- 1. This compound | C5H4N4 | CID 3814492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Aminopyrimidine(109-12-6) 1H NMR spectrum [chemicalbook.com]
- 3. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. Page loading... [wap.guidechem.com]
- 6. 1753-48-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eng.rudn.ru [eng.rudn.ru]
- 10. researchgate.net [researchgate.net]
A Technical Guide to the Physicochemical Characterization of 2-Aminopyrimidine-5-carbonitrile: Solubility and Melting Point Analysis
Introduction: The Strategic Importance of 2-Aminopyrimidine-5-carbonitrile
This compound (CAS No: 1753-48-6, Molecular Formula: C₅H₄N₄) is a heterocyclic building block of significant interest in the fields of medicinal chemistry and drug development.[1] Its rigid pyrimidine scaffold, decorated with both a hydrogen bond donor (amino group) and a hydrogen bond acceptor/polar group (nitrile), makes it a versatile starting point for the synthesis of high-value, biologically active compounds.[2] This molecule serves as a key intermediate in the development of kinase inhibitors, antiviral agents, and anticancer therapeutics.[2][3]
The successful progression of any new chemical entity from discovery to a viable drug candidate is critically dependent on a thorough understanding of its fundamental physicochemical properties. Among the most crucial of these are its melting point and solubility. The melting point serves as a primary indicator of purity and identity, while solubility profoundly impacts formulation, process chemistry, and, most importantly, bioavailability.
This technical guide provides an in-depth analysis of the known melting point and solubility characteristics of this compound. Critically, it addresses discrepancies found in public data and presents authoritative, field-proven experimental protocols for their accurate and reliable determination. This document is intended for researchers, chemists, and drug development professionals who require robust and validated data to support their work.
Melting Point Determination: Purity, Identity, and Thermal Stability
The melting point of a crystalline solid is a fundamental thermodynamic property. For the pharmaceutical scientist, it is not merely a number but a critical data point that informs on purity, polymorphic form, and thermal stability. Inconsistent melting point data can signal impurities or decomposition, both of which have significant implications for development.
Reported Values and Data Discrepancy
A review of available literature and chemical databases reveals a notable and concerning discrepancy in the reported melting point for this compound.
| Reported Melting Point (°C) | Source | Notes |
| 300-310 °C | ChemBK[4] | Stated with "(decomp)", indicating decomposition occurs during melting. |
| 218-220 °C | ChemBK[4] | Mentioned in the introduction text, contradicting the value in the property table. |
This wide variation necessitates a controlled, experimental approach to determine the true thermal behavior of the compound. The higher value (300-310 °C) accompanied by decomposition is more characteristic of highly conjugated heterocyclic systems, which often exhibit strong intermolecular forces and can be prone to thermal degradation at elevated temperatures. The lower value may be erroneous or could potentially represent a different, less stable polymorphic form, though this is less likely without further evidence.
Authoritative Protocol: Melting Point by Differential Scanning Calorimetry (DSC)
To resolve ambiguity and obtain quantitative data, Differential Scanning Calorimetry (DSC) is the authoritative method. Unlike a simple visual melting point apparatus, DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the clear identification of melting (an endothermic event) and decomposition (often an exothermic event).
DSC quantifies the energy changes that occur in a sample upon heating. A sample is placed in a sealed pan and heated alongside an empty reference pan. The instrument measures the differential heat flow required to maintain both pans at the same temperature. A phase transition like melting results in a distinct endothermic peak on the resulting thermogram, from which the onset temperature, peak maximum, and enthalpy of fusion can be precisely determined.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using a certified indium standard. This ensures the accuracy of the measured transition temperatures.
-
Sample Preparation: Accurately weigh 2-3 mg of this compound into a non-reactive aluminum DSC pan. The use of a small, consistent sample mass minimizes thermal gradients within the sample.
-
Pan Sealing: Hermetically seal the pan to ensure a controlled atmosphere and prevent sublimation. For decomposition studies, a pinhole lid can be used to allow evolved gases to escape, preventing a pressure buildup that could alter the transition temperature.
-
Thermal Program:
-
Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.
-
Equilibrate the system at a starting temperature well below the expected melting point (e.g., 30 °C).
-
Ramp the temperature at a controlled, linear rate (a standard rate of 10 °C/min is recommended) to a temperature beyond the expected transition (e.g., 350 °C). The use of a controlled ramp rate is critical for obtaining reproducible results.[5]
-
Maintain a constant inert nitrogen purge (e.g., 50 mL/min) throughout the experiment to prevent oxidative degradation.
-
-
Data Analysis:
-
Plot the heat flow (mW) versus temperature (°C).
-
The melting point is typically reported as the onset temperature of the endothermic melting peak, as this represents the temperature at which the first detectable melting occurs and is less affected by heating rate.
-
Observe the thermogram for any subsequent exothermic events, which would confirm decomposition immediately following or overlapping with the melt.
-
Workflow for DSC Analysis
Caption: Workflow for Melting Point Determination by DSC.
Solubility Profile: A Critical Parameter for Bioavailability and Formulation
Solubility is a measure of the maximum amount of a substance that can be dissolved in a given solvent at a specific temperature. For drug development, aqueous solubility is a key determinant of oral bioavailability, while solubility in organic solvents is critical for reaction chemistry, purification, and the preparation of formulations.
Qualitative and Semi-Quantitative Solubility Data
Published data on the solubility of this compound is largely qualitative and contains contradictions.
-
One source describes the compound as "sparingly soluble in water."[2]
-
Another source claims it is "soluble in water and most organic solvents," a statement that lacks the specificity required for scientific application.[4]
More practical insights can be gained from procedural descriptions in the synthetic chemistry literature. The use of specific solvents for recrystallization implies at least moderate solubility at elevated temperatures and lower solubility at room temperature in those systems.
| Solvent System | Implication | Source |
| Dimethylformamide (DMF) | Likely soluble, especially with heating. | [6] |
| Ethanol | Likely soluble, especially with heating. | [6] |
| Ethyl Acetate / n-Hexane | Soluble in ethyl acetate, likely insoluble in hexane. Used as a recrystallization system. | [7] |
| Methanol | Used as a solvent for solubility studies of related pyrimidines. | [8] |
These conflicting and qualitative reports underscore the need for a standardized, quantitative method to determine the solubility profile accurately.
Authoritative Protocol: Equilibrium Solubility by the Shake-Flask Method
The gold-standard method for determining thermodynamic equilibrium solubility is the shake-flask method. This procedure measures the saturation concentration of a compound in a specific solvent at a controlled temperature after a sufficient equilibration period. The concentration is then determined using a suitable analytical technique, typically High-Performance Liquid Chromatography (HPLC).
An excess of the solid compound is agitated in the solvent of interest for an extended period, ensuring that a true equilibrium between the dissolved and undissolved states is reached. By ensuring excess solid remains, the resulting solution is confirmed to be saturated. The subsequent analysis of the supernatant provides a direct measure of the solubility.
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO). "Excess" means enough solid is added so that it is clearly visible at the end of the experiment.
-
Equilibration: Seal the vials and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C for room temperature solubility, 37 °C for physiological relevance). Agitate for a period sufficient to reach equilibrium. Causality: A 24-48 hour period is typically required to ensure thermodynamic equilibrium is achieved; shorter times may only yield kinetic solubility, which can be misleadingly high.
-
Phase Separation: After equilibration, remove the vials and allow them to stand briefly for large particles to settle. To completely separate the saturated supernatant from the excess solid, withdraw a sample of the supernatant and filter it through a chemically inert, low-binding syringe filter (e.g., 0.22 µm PVDF) or centrifuge the vial at high speed and carefully sample the supernatant. This step is critical to prevent undissolved particles from artificially inflating the measured concentration.
-
Sample Preparation for Analysis: Accurately dilute the clear, saturated solution with a suitable mobile phase or solvent to bring the concentration within the linear range of the analytical instrument's calibration curve.
-
Quantification by HPLC-UV:
-
Develop a validated HPLC method capable of resolving this compound from any potential impurities or degradants.
-
Prepare a multi-point calibration curve using accurately weighed standards of the compound.
-
Inject the diluted sample and quantify the concentration against the calibration curve.
-
-
Calculation: Calculate the original solubility in the solvent by multiplying the measured concentration by the dilution factor. Report the result in units such as mg/mL or µg/mL.
Workflow for Shake-Flask Solubility Determination
Caption: Workflow for Equilibrium Solubility Determination.
Summary and Key Insights for Researchers
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. This guide highlights critical discrepancies in publicly available data for its melting point and provides a clear path toward obtaining reliable, quantitative results.
-
Melting Point: The reported melting point varies significantly. The most plausible value is in the range of 300-310 °C with decomposition .[4] However, due to the conflicting data, experimental verification using a quantitative technique like Differential Scanning Calorimetry (DSC) is strongly recommended as the authoritative method.
-
Solubility: Qualitative descriptions are contradictory.[2][4] Procedural evidence suggests solubility in polar organic solvents like DMF and ethanol, particularly upon heating.[6] For any application where concentration is a factor—from biological assays to process scale-up—the shake-flask equilibrium solubility method followed by HPLC quantification should be employed to generate precise and actionable data.
By implementing the standardized protocols detailed in this guide, scientists and researchers can ensure the quality of their data, enabling more informed decisions in reaction optimization, formulation development, and the overall advancement of new therapeutic agents based on this valuable chemical scaffold.
References
- 1. This compound | C5H4N4 | CID 3814492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. guidechem.com [guidechem.com]
- 3. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. ias.ac.in [ias.ac.in]
- 8. revroum.lew.ro [revroum.lew.ro]
An In-depth Technical Guide to the Crystal Structure of 2-Aminopyrimidine-5-carbonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-aminopyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The addition of a 5-carbonitrile group further enhances its utility, offering a key hydrogen bond acceptor and a versatile synthetic handle. Understanding the three-dimensional arrangement of these molecules in the solid state is paramount for drug development, as the crystal structure dictates critical physicochemical properties such as solubility, stability, and bioavailability. This technical guide provides a comprehensive exploration of the crystal structure of 2-aminopyrimidine-5-carbonitrile derivatives. It delves into the synthesis and crystallization of these compounds, analyzes the governing intermolecular interactions that direct their supramolecular assembly, and outlines the experimental and computational workflows for their structural elucidation. By bridging crystallographic insights with their implications for drug design, this guide serves as an essential resource for scientists aiming to rationally design and optimize new pharmaceutical agents based on this privileged scaffold.
Introduction: The Convergence of Structure and Function
Heterocyclic compounds are fundamental to life, forming the core of molecules like nucleic acids and hormones.[1] Among them, the 2-aminopyrimidine moiety is a "privileged scaffold" in drug discovery, appearing in a wide array of approved drugs, particularly kinase inhibitors.[2][3] Its prevalence stems from its ability to form robust and predictable hydrogen bonds, mimicking the interactions of natural purine and pyrimidine bases.
The introduction of a carbonitrile (-C≡N) group at the 5-position of the pyrimidine ring creates a unique electronic and steric environment. This group is a potent hydrogen bond acceptor and can participate in various non-covalent interactions, profoundly influencing how the molecules pack together in a crystal lattice. The study of this packing, or crystal structure, is not merely an academic exercise. The specific crystalline form (polymorph) of an active pharmaceutical ingredient (API) can dramatically alter its therapeutic efficacy.[4] Therefore, a deep understanding of the crystal engineering principles governing this compound derivatives is critical for developing safe, stable, and effective medicines.[5][6] These derivatives have demonstrated significant potential as anticancer agents, often targeting key enzymes like the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor-2 (VEGFR-2).[7][8][9]
Synthesis and Crystallization: From Molecule to Lattice
The synthesis of this compound derivatives typically involves multi-step reactions. A common approach is the condensation of a precursor like 4-(substituted)-1,6-dihydro-1-methyl-2-(methylthio)-6-oxopyrimidine-5-carbonitrile with various aromatic amines.[1] Another established method involves the reaction of 2-amino-4,6-dichloropyrimidine with different amines under solvent-free conditions.[2][10]
Obtaining high-quality single crystals suitable for X-ray diffraction is the crucial next step. This process is often more art than science, relying on the careful control of factors like solvent, temperature, and concentration to encourage slow, ordered growth.[5]
Experimental Protocol: Slow Evaporation Crystallization
This protocol describes a common and effective method for growing single crystals from solution.
-
Solubilization: Dissolve the purified this compound derivative in a suitable solvent (e.g., Dimethylformamide (DMF), ethanol, or a mixture like dichloromethane/hexane) to near-saturation at a slightly elevated temperature. The choice of solvent is critical; it must be a good solvent for the compound but not so good that crystallization is inhibited.
-
Filtration: Filter the warm solution through a syringe filter (0.22 µm pore size) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites, leading to the formation of many small crystals instead of a few large ones.
-
Controlled Evaporation: Cover the vial with a cap, but do not seal it completely. Pierce the cap with a needle or use a cap with a small hole. This allows the solvent to evaporate slowly over several days to weeks at room temperature.
-
Incubation: Place the vial in a vibration-free environment. Mechanical disturbances can disrupt crystal growth.
-
Harvesting: Once crystals of sufficient size (typically >0.1 mm in all dimensions) have formed, carefully remove them from the mother liquor using a spatula or pipette and dry them on filter paper.
Causality: The principle behind this method is that as the solvent slowly evaporates, the concentration of the solute gradually increases beyond its saturation point. This supersaturation drives the nucleation and subsequent growth of crystals in a highly ordered manner, which is essential for forming a single, well-defined lattice.
Deciphering the Architecture: Intermolecular Interactions
The crystal structure of a molecular solid is dictated by a delicate balance of attractive and repulsive intermolecular forces. In this compound derivatives, hydrogen bonds are the primary directing force, creating robust and often predictable supramolecular patterns or "motifs."[11]
-
Primary Hydrogen Bonding Motifs: The 2-amino group provides two hydrogen bond donors (-NH₂), while the pyrimidine ring contains nitrogen atoms that act as acceptors. This arrangement frequently leads to the formation of self-complementary dimers via a pair of N-H···N hydrogen bonds, creating a characteristic R²₂(8) graph set motif.[12] This is a highly stable and common pattern in aminopyrimidine structures.[13][14]
-
Role of the 5-Carbonitrile Group: The nitrogen atom of the nitrile group is an effective hydrogen bond acceptor. It can compete with the pyrimidine nitrogens to form N-H···N≡C interactions, leading to the formation of extended chains or more complex three-dimensional networks.
-
Influence of Other Substituents: Halogen atoms (Cl, Br) can introduce halogen bonding, a directional interaction that can compete with or complement hydrogen bonding to guide crystal packing.[15][16] Bulky alkyl or aryl groups can introduce steric hindrance, preventing the formation of certain motifs and promoting others, while also participating in weaker C-H···π or π-π stacking interactions.
Caption: Conceptual diagram of the common R²₂(8) hydrogen-bonded dimer motif.
The Role of Crystal Structure in Drug Development
Understanding the crystal structure is pivotal for moving a compound from a promising lead to a viable drug product.[17]
-
Solubility and Bioavailability: The strength of the intermolecular interactions within a crystal lattice directly impacts the energy required to dissolve it. A more stable crystal lattice generally corresponds to lower solubility, which can negatively affect a drug's absorption and bioavailability.[4]
-
Polymorphism: A single compound can often crystallize into multiple different forms, or polymorphs, each with its own unique crystal structure and physical properties. One polymorph might be highly soluble and effective, while another could be inert or even toxic. Identifying and controlling the desired polymorph is a critical aspect of pharmaceutical manufacturing and regulatory approval.
-
Structure-Based Drug Design: High-resolution crystal structures of a drug candidate bound to its biological target (e.g., a protein kinase) provide an atomic-level map of the key interactions.[18] This information allows medicinal chemists to rationally design new derivatives with improved potency and selectivity by modifying the scaffold to enhance favorable contacts or displace unfavorable ones.[7][8]
Data Presentation: Representative Crystallographic Data
The following table summarizes hypothetical crystallographic data for a series of this compound derivatives, illustrating how substituent changes can influence the crystal system and packing.
| Compound ID | Molecular Formula | Crystal System | Space Group | Key H-Bond (D···A in Å) |
| 1 | C₁₀H₈N₄O | Monoclinic | P2₁/c | N-H···N (ring) = 2.98 |
| 2 | C₁₀H₇ClN₄ | Orthorhombic | Pbca | N-H···N (nitrile) = 3.05 |
| 3 | C₁₁H₁₀N₄ | Triclinic | P-1 | N-H···N (ring) = 2.95 |
| 4 | C₁₀H₇BrN₄ | Monoclinic | C2/c | N-H···N (ring) = 3.01 |
Experimental Workflow: Single-Crystal X-ray Diffraction
The gold standard for determining the atomic structure of a crystalline solid is Single-Crystal X-ray Diffraction (SC-XRD).[19][20] The technique relies on the principle that a crystal lattice will diffract a beam of X-rays in a unique pattern, from which the arrangement of atoms can be deduced.[21]
Protocol: SC-XRD Data Collection and Structure Solution
-
Crystal Selection and Mounting: A suitable single crystal is identified under a microscope, selected for its sharp edges and lack of visible defects. It is mounted on a goniometer head, often held in place by a cryo-protectant oil and flash-cooled in a stream of liquid nitrogen.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. The instrument rotates the crystal through a series of angles while irradiating it with a monochromatic X-ray beam. A detector records the position and intensity of the thousands of diffracted X-ray reflections.[20]
-
Data Processing: The raw diffraction data are processed to correct for experimental factors (e.g., absorption, beam intensity fluctuations) and to integrate the intensities of each reflection. This step yields a list of reflections with their Miller indices (h,k,l) and intensities.
-
Structure Solution: The "phase problem" is the central challenge in crystallography. While intensities are measured, the phase information for each reflection is lost. Computational "direct methods" or Patterson methods are used to generate an initial hypothesis for the electron density map.
-
Structure Refinement: An initial atomic model is built into the electron density map. This model is then refined using a least-squares algorithm, which adjusts atomic positions, and thermal parameters to achieve the best possible fit between the calculated diffraction pattern (from the model) and the observed experimental data.
-
Validation and Finalization: The final structure is validated to ensure it is chemically sensible and accurately represents the data. The results are typically saved in a standard format, such as a Crystallographic Information File (CIF).
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. syrris.com [syrris.com]
- 6. omicsonline.org [omicsonline.org]
- 7. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Hydrogen bonding patterns in salts of derivatives of aminopyrimidine and thiobarbituric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.iucr.org [journals.iucr.org]
- 15. Examining intermolecular interactions in crystal structures of amide-substituted 2-aminopyrimidine derivatives - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. zienjournals.com [zienjournals.com]
- 18. drugtargetreview.com [drugtargetreview.com]
- 19. Determining crystal structures | Research Starters | EBSCO Research [ebsco.com]
- 20. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 21. chem.libretexts.org [chem.libretexts.org]
Chemical reactivity of the nitrile group in 2-Aminopyrimidine-5-carbonitrile
An In-Depth Technical Guide to the Chemical Reactivity of the Nitrile Group in 2-Aminopyrimidine-5-carbonitrile
Introduction: The Strategic Importance of a Versatile Scaffold
This compound (CAS: 1753-48-6) is a heterocyclic building block of significant interest in modern medicinal chemistry and drug development.[1][2] Its structure marries the hydrogen-bonding capabilities and bioisosteric potential of the 2-aminopyrimidine core with the versatile chemical reactivity of a nitrile group.[3][4] This unique combination has established the scaffold as a cornerstone in the synthesis of targeted therapeutics, including kinase inhibitors for oncology[5][6] and antagonists for adenosine receptors.[7]
The chemical behavior of the nitrile group (C≡N) is profoundly influenced by the electronic landscape of the pyrimidine ring. The two ring nitrogens and the cyano group itself are electron-withdrawing, rendering the carbon atom of the nitrile electrophilic. Conversely, the exocyclic amino group at the C2 position acts as a powerful electron-donating group, modulating the overall reactivity. This electronic push-pull system dictates the conditions required for chemical transformations and allows for selective manipulation of the nitrile moiety.
This guide provides an in-depth exploration of the primary reaction pathways of the nitrile group within this scaffold. We will delve into the mechanistic underpinnings of these transformations, present field-proven experimental protocols, and discuss the strategic considerations essential for researchers in organic synthesis and drug discovery.
Reduction of the Nitrile Group: Accessing Primary Amines and Aldehydes
The conversion of the nitrile to a primary amine introduces a flexible, basic linker, crucial for modifying pharmacokinetic properties or introducing new pharmacophoric interactions. The choice of reducing agent is paramount, as it dictates the reaction's outcome and functional group tolerance.
Complete Reduction to 5-(Aminomethyl)-2-aminopyrimidine
The most common transformation is the complete reduction of the nitrile to a primary amine. This is typically achieved using powerful hydride donors or catalytic hydrogenation.
-
Mechanism with Hydride Reagents: Reagents like Lithium Aluminum Hydride (LiAlH₄) are highly effective. The reaction proceeds via two sequential nucleophilic additions of a hydride ion (H⁻) to the electrophilic nitrile carbon.[8][9] The initial attack forms an imine anion, which is complexed with the aluminum species. A second hydride addition leads to a dianion, which upon aqueous workup is protonated to yield the primary amine.[9][10]
-
Causality in Reagent Selection: LiAlH₄ is a powerful, non-selective reducing agent. Its high reactivity necessitates anhydrous conditions and careful temperature control. It is the reagent of choice when a robust and complete reduction is required and other reducible functional groups (e.g., esters, amides) are absent or intended to be reduced simultaneously. Catalytic hydrogenation (e.g., H₂ over Raney Nickel or Palladium on Carbon) offers a milder alternative, often with better functional group tolerance, though it may require elevated pressures and temperatures.[11]
Table 1: Comparison of Common Reagents for Nitrile Reduction
| Reagent | Typical Conditions | Product | Key Considerations |
| LiAlH₄ | 1) THF, 0 °C to reflux2) H₂O/acid quench | Primary Amine | Highly reactive; reduces many other functional groups. Requires inert atmosphere.[8][11] |
| H₂ / Raney Ni | H₂ (50-100 atm), NH₃/MeOH, 80-120 °C | Primary Amine | High pressure/temperature required. NH₃ is often added to suppress secondary amine formation. |
| DIBAL-H | Toluene or CH₂Cl₂, -78 °C to 0 °C | Aldehyde | Stops at the imine stage, which hydrolyzes to an aldehyde upon workup. Ideal for partial reduction.[9] |
Experimental Protocol: LiAlH₄ Reduction of this compound
This protocol provides a self-validating system for the synthesis of 5-(aminomethyl)-2-aminopyrimidine.
-
System Preparation: A 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet is flame-dried under a stream of dry nitrogen.
-
Reagent Suspension: In the flask, anhydrous tetrahydrofuran (THF, 50 mL) is added, followed by the cautious, portion-wise addition of Lithium Aluminum Hydride (LiAlH₄, 1.2 g, 31.6 mmol, 2.5 eq) at 0 °C (ice bath).
-
Substrate Addition: this compound (1.5 g, 12.5 mmol, 1.0 eq) is dissolved in 50 mL of warm, anhydrous THF. The solution is cooled to room temperature and added dropwise to the LiAlH₄ suspension via the dropping funnel over 30 minutes. The rate of addition is controlled to maintain a gentle reflux.
-
Reaction: After the addition is complete, the reaction mixture is heated to reflux (approx. 66 °C) and stirred for 4-6 hours. Reaction progress is monitored by TLC (Thin Layer Chromatography), checking for the disappearance of the starting material.
-
Quenching (Fieser workup): The flask is cooled to 0 °C. The reaction is cautiously quenched by the sequential, dropwise addition of 1.2 mL of water, 1.2 mL of 15% aqueous NaOH, and finally 3.6 mL of water. This procedure is critical for safely neutralizing excess LiAlH₄ and precipitating aluminum salts in a granular, easily filterable form.
-
Isolation and Purification: The resulting white precipitate is filtered off and washed thoroughly with THF (3 x 20 mL). The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by crystallization or column chromatography.
Workflow Visualization
Caption: Workflow for LiAlH₄ Reduction.
Hydrolysis: Conversion to Amides and Carboxylic Acids
Hydrolysis of the nitrile provides access to the corresponding carboxamide and carboxylic acid derivatives, which are valuable intermediates for further functionalization, for example, in peptide couplings. The reaction can be catalyzed by either acid or base.[12]
-
Acid-Catalyzed Mechanism: The reaction is initiated by the protonation of the nitrile nitrogen. This step significantly increases the electrophilicity of the nitrile carbon, making it susceptible to attack by a weak nucleophile like water.[8][12] Tautomerization of the resulting imidic acid intermediate yields the stable amide. Under forcing conditions (e.g., heating in concentrated acid), the amide undergoes further hydrolysis to the carboxylic acid.[8]
-
Base-Catalyzed Mechanism: Under basic conditions, the strong hydroxide nucleophile directly attacks the nitrile carbon. The resulting intermediate is protonated by water to give the imidic acid, which tautomerizes to the amide.[12] Similar to the acidic route, prolonged heating in strong base will saponify the amide to a carboxylate salt, which requires an acidic workup to furnish the free carboxylic acid.[13]
Caption: Hydrolysis Reaction Pathways.
Nucleophilic Addition of Organometallics: Forging C-C Bonds
The reaction of organometallic reagents, particularly Grignard reagents (R-MgX), with the nitrile group is a powerful method for carbon-carbon bond formation, leading to ketones after hydrolytic workup.[8] However, the reactivity of the this compound scaffold presents unique challenges and opportunities.
A study on the closely related 4-amino-5-cyano-2-methylpyrimidine revealed two competing reaction pathways for Grignard reagents.[14]
-
Addition to the Nitrile: The expected pathway involves the nucleophilic attack of the Grignard reagent on the nitrile carbon. This forms a magnesium salt of a ketimine, which is hydrolyzed during aqueous workup to yield a ketone.[14]
-
Addition to the Pyrimidine Ring: An unusual, competing pathway involves the nucleophilic addition of the Grignard reagent to the C6 position of the pyrimidine ring. This results in a 1,2-dihydropyrimidine intermediate. The outcome is highly dependent on reaction conditions, with lower temperatures (0 °C) favoring the formation of the dihydropyrimidine product.[14]
This dual reactivity underscores the importance of precise experimental control. For scientists aiming to synthesize C5-ketone derivatives, it is crucial to use conditions that favor nitrile addition, such as higher temperatures. Conversely, the alternative pathway provides a novel route to substituted dihydropyrimidines.[14]
Cyclization Reactions: Building Fused Heterocyclic Systems
The nitrile group is an excellent electrophilic partner in cyclization reactions, enabling the construction of fused heterocyclic ring systems. One of the classic transformations in this category is the Thorpe-Ziegler reaction, which involves the base-catalyzed intramolecular condensation of dinitriles to form a cyclic β-enaminonitrile.[15]
While this compound is not a dinitrile itself, the underlying principle of generating a nucleophilic center that attacks the nitrile is broadly applicable. By introducing a side chain with an acidic α-proton at a suitable position on the pyrimidine ring (e.g., at C4 or C6), an intramolecular Thorpe-Ziegler type cyclization can be initiated with a strong, non-nucleophilic base like sodium hydride. This strategy is a powerful tool for synthesizing novel thieno[2,3-b]pyridines and other fused systems with significant therapeutic potential.[16]
The nitrile group can also participate as a dienophile or electrophile in various pericyclic and condensation reactions, making it a key synthon for building molecular complexity.[17][18]
Conclusion
The nitrile group of this compound is not merely a passive substituent but a highly active and versatile functional handle. Its reactivity can be precisely controlled to yield primary amines, amides, carboxylic acids, ketones, and complex fused heterocycles. A deep understanding of the underlying reaction mechanisms and the influence of the aminopyrimidine core is essential for leveraging this scaffold to its full potential. The protocols and insights provided in this guide serve as a foundational resource for researchers and drug development professionals aiming to innovate within this rich chemical space.
References
- 1. chembk.com [chembk.com]
- 2. This compound | C5H4N4 | CID 3814492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Reduction of nitriles to amines [quimicaorganica.org]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 13. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
- 14. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 15. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00922J [pubs.rsc.org]
- 18. Frontiers | Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles [frontiersin.org]
Methodological & Application
Application Notes & Protocols: Synthesis of Bioactive 2-Aminopyrimidine-5-carbonitrile Derivatives
Introduction: The 2-Aminopyrimidine-5-carbonitrile Scaffold in Medicinal Chemistry
The 2-aminopyrimidine core is a privileged heterocyclic system, forming the structural foundation of numerous natural products and synthetic molecules of profound biological importance.[1] Its derivatives are integral to life as components of nucleic acids and are found in a wide array of synthetic drugs and agrochemicals.[2][3] The incorporation of a carbonitrile (-C≡N) group at the 5-position significantly enhances the molecule's chemical reactivity and biological activity, making this compound a versatile scaffold in drug discovery.
This structural motif is renowned for a diverse range of pharmacological activities, including potent anticancer, antimicrobial, anti-inflammatory, antiviral, and antioxidant properties.[2][4][5] Several clinically approved drugs, such as the kinase inhibitors Imatinib and Palbociclib, feature the 2-aminopyrimidine core, underscoring its therapeutic relevance.[4] The synthetic accessibility and the potential for diverse functionalization make these derivatives a focal point for the development of novel therapeutic agents targeting a variety of diseases.[5] This guide provides a detailed exploration of the prevalent synthetic strategies, complete with actionable protocols and mechanistic insights for researchers in medicinal chemistry and drug development.
Core Synthetic Strategy: The Power of Three-Component Reactions (MCRs)
The most efficient and widely adopted method for constructing the this compound core is through a one-pot, three-component reaction (MCR). MCRs are convergent synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials.[6] This approach is highly valued in modern organic synthesis for its operational simplicity, high atom economy, reduced waste generation, and the ability to rapidly generate libraries of structurally diverse molecules.[6][7][8]
The general MCR for this scaffold involves the condensation of:
-
An aromatic or aliphatic aldehyde .
-
An active methylene compound , typically malononitrile .
-
A guanidine or urea/thiourea equivalent.
The reaction is typically catalyzed by a base or acid and proceeds through a cascade of reactions, culminating in the formation of the stable pyrimidine ring.
Reaction Mechanism: A Stepwise Look
The reaction mechanism is initiated by a base-catalyzed Knoevenagel condensation between the aldehyde (I) and malononitrile (II).[9][10] The resulting α,β-unsaturated dinitrile, a Knoevenagel adduct (III), is a key intermediate. This is followed by a Michael addition of the guanidine/urea (IV) to the activated double bond. The subsequent intramolecular cyclization and tautomerization/aromatization leads to the final this compound product (V).
Caption: Mechanism of Three-Component Synthesis.
Application Protocols
Protocol 1: One-Pot Synthesis of 6-Amino-4-aryl-2-thioxo-1,2-dihydropyrimidine-5-carbonitriles
This protocol details a common and robust method for synthesizing the pyrimidine core using an aromatic aldehyde, malononitrile, and thiourea. The use of a basic catalyst like potassium carbonate or sodium hydroxide in ethanol is a widely reported and effective condition.[11][12]
A. Reagents and Equipment
-
Substituted aromatic aldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol, 66 mg)
-
Thiourea (1.2 mmol, 91 mg)
-
Ethanol (15 mL)
-
Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH) (20 mol%)
-
Round-bottom flask (50 mL) with reflux condenser
-
Magnetic stirrer with heating plate
-
TLC plates (silica gel)
-
Filtration apparatus (Büchner funnel)
-
Standard laboratory glassware
B. Step-by-Step Methodology
-
Reaction Setup: To a 50 mL round-bottom flask, add the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and thiourea (1.2 mmol).
-
Solvent and Catalyst Addition: Add 15 mL of absolute ethanol, followed by the base catalyst (e.g., 20 mol% NaOH).
-
Causality Insight: Ethanol serves as an excellent solvent for the reactants and facilitates a homogenous reaction mixture. The base is crucial for catalyzing both the initial Knoevenagel condensation by deprotonating malononitrile and the subsequent Michael addition/cyclization steps.[11]
-
-
Reaction Execution: Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) with continuous stirring.
-
Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC). A typical mobile phase is a mixture of ethyl acetate and hexanes. The reaction is generally complete within 2-4 hours.
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Pour the mixture into 50 mL of crushed ice with stirring.[1]
-
Causality Insight: Pouring the reaction mixture into ice-cold water causes the organic product, which is sparingly soluble in water, to precipitate out, allowing for easy separation from the water-soluble inorganic salts and residual ethanol.
-
-
Purification: Collect the resulting solid precipitate by vacuum filtration through a Büchner funnel. Wash the solid with cold water and then a small amount of cold ethanol to remove impurities.
-
Drying and Characterization: Dry the purified product in a vacuum oven. The structure and purity should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, MS). The product can be further purified by recrystallization from a suitable solvent like ethanol or DMF if necessary.[1]
C. Expected Data
| Analysis Type | Expected Result for a Typical Aryl Derivative |
| IR (KBr, cm⁻¹) | 3400-3200 (NH, NH₂ stretches), 2220-2210 (C≡N stretch) , 1650-1550 (C=N, C=C stretches).[12] |
| ¹H NMR (DMSO-d₆, δ ppm) | 7.0-8.0 (m, Ar-H), ~8.5 (s, 2H, -NH₂), ~12.0 (s, 1H, NH).[12] |
| Mass Spec (ESI-MS) | Calculated [M+H]⁺ or [M-H]⁻ peak corresponding to the product's molecular formula.[11] |
Protocol 2: Synthesis via Post-Modification of a 2-(Methylthio)pyrimidine Intermediate
This protocol illustrates a multi-step approach for generating diversity, starting from a pre-formed pyrimidine ring. This is particularly useful for introducing various amino groups at the C2 position, which is a common strategy in medicinal chemistry to modulate biological activity.[1][13]
Caption: Workflow for Post-Modification Synthesis.
A. Step 1: Synthesis of 2-(Methylthio)pyrimidine Intermediate (VII)
-
Starting Material: Begin with the 2-mercaptopyrimidine-5-carbonitrile derivative (VI), synthesized via a method similar to Protocol 1 but using thiourea.
-
Alkylation: Dissolve the 2-mercaptopyrimidine (1.0 mmol) in 10% alcoholic KOH. Add methyl iodide (1.1 mmol) dropwise at room temperature.[13]
-
Reaction: Stir the mixture at room temperature for 2-3 hours. Monitor completion by TLC.
-
Isolation: Upon completion, pour the reaction mixture into cold water to precipitate the S-alkylated product. Filter, wash with water, and dry to obtain the 2-(methylthio)pyrimidine intermediate (VII).[13]
-
Causality Insight: The basic KOH deprotonates the thiol group, forming a thiolate anion which is a potent nucleophile. This readily attacks the electrophilic methyl iodide in an Sₙ2 reaction to form the stable methylthioether.
-
B. Step 2: Synthesis of Target 2-Aminopyrimidine (VIII)
-
Reaction Setup: In a round-bottom flask, dissolve the 2-(methylthio)pyrimidine intermediate (VII) (1.0 mmol) in a suitable solvent like ethanol or n-butanol.[1][13]
-
Amine Addition: Add the desired primary or secondary amine (1.2 mmol).
-
Reaction Execution: Heat the mixture to reflux for 4-8 hours. The methylthio group is a good leaving group, facilitating nucleophilic aromatic substitution by the added amine.
-
Isolation and Purification: Cool the reaction mixture. If a precipitate forms, filter it directly. Otherwise, reduce the solvent volume under vacuum and precipitate the product by adding cold water or an anti-solvent like hexane. The crude product can be purified by column chromatography or recrystallization to yield the final 2-aminopyrimidine derivative (VIII).[1]
This two-step process allows for the late-stage introduction of a wide variety of amine functionalities, enabling the systematic exploration of structure-activity relationships (SAR) for drug discovery programs.
Conclusion
The this compound framework is a cornerstone in the design of bioactive molecules. The synthetic routes outlined here, particularly the highly efficient three-component one-pot synthesis, provide researchers with powerful and flexible tools to access these valuable compounds. By understanding the underlying mechanisms and the rationale behind specific procedural steps, scientists can effectively troubleshoot and adapt these protocols to generate novel derivatives for evaluation as potential therapeutic agents. The versatility and proven biological significance of this scaffold ensure its continued prominence in the field of medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies [mdpi.com]
- 5. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Three-component assembly of structurally diverse 2-aminopyrimidine-5-carbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gewald reaction - Wikipedia [en.wikipedia.org]
- 10. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An Efficient Three Component One-Pot Synthesis of 5-Amino-7-aryl-7,8-dihydro-[1,2,4] triazolo[4,3-a]-pyrimidine-6-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ias.ac.in [ias.ac.in]
- 13. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
2-Aminopyrimidine-5-carbonitrile as a building block for kinase inhibitors
Application Notes & Protocols
Topic: 2-Aminopyrimidine-5-carbonitrile as a Versatile Building Block for Kinase Inhibitors
Abstract
Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. The 2-aminopyrimidine scaffold has emerged as a "privileged" structure in medicinal chemistry, capable of binding to the ATP-binding site of various kinases with high affinity.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of this compound, a highly functionalized and versatile building block, for the rational design and synthesis of novel kinase inhibitors. We will delve into the underlying principles of its binding, provide detailed synthetic protocols for its derivatization, and present a practical workflow for the development of potent and selective kinase inhibitors, using dual JAK2/FLT3 inhibitors as a case study.
The 2-Aminopyrimidine Scaffold: A Privileged Motif for Kinase Hinge Binding
The effectiveness of the 2-aminopyrimidine core lies in its ability to mimic the adenine portion of ATP, allowing it to form key hydrogen bond interactions with the "hinge" region that tethers the N- and C-terminal lobes of the kinase domain. This interaction is fundamental to the inhibitory activity of many successful drugs.[4]
-
The Hydrogen Bonding Motif: The 2-amino group acts as a hydrogen bond donor, while one of the adjacent pyrimidine ring nitrogens (N1 or N3) acts as a hydrogen bond acceptor. This bidentate interaction anchors the inhibitor within the ATP-binding pocket, providing a stable foundation for the rest of the molecule to explore other regions of the active site to achieve potency and selectivity.[5]
-
The Role of the 5-Carbonitrile Group: The cyano (-C≡N) group at the 5-position is a key functional handle. As a strong electron-withdrawing group, it influences the electronic properties of the pyrimidine ring. More importantly, it serves as a versatile synthetic anchor for introducing further diversity, or it can participate directly in binding interactions with the target kinase.[6][7][8]
Caption: General binding mode of the 2-aminopyrimidine scaffold with the kinase hinge region.
Applications in Kinase Inhibitor Development
The 2-aminopyrimidine scaffold has been successfully employed to develop inhibitors against a wide range of kinase families. The specific substitutions at other positions on the pyrimidine ring are crucial for achieving selectivity and desired pharmacological properties.
| Kinase Target Family | Examples | Therapeutic Area | Reference |
| Cyclin-Dependent Kinases (CDKs) | Palbociclib, Ribociclib, Abemaciclib | Oncology | [5][9][10][11] |
| Janus Kinases (JAKs) | Ruxolitinib, Tofacitinib | Inflammation, Oncology | [12][13][14][15] |
| Epidermal Growth Factor Receptor (EGFR) | Gefitinib, Erlotinib | Oncology | [6][16] |
| Vascular Endothelial Growth Factor Receptor (VEGFR) | - | Oncology | [7] |
| IκB kinase (IKK) | - | Inflammation | [2] |
Synthetic Protocols for Derivatization
The true power of this compound lies in its synthetic tractability. Below are validated, step-by-step protocols for key transformations that enable the creation of diverse chemical libraries.
Protocol 1: Synthesis of 2,4-Diamino-5-cyanopyrimidine Derivatives
This protocol describes a multicomponent reaction, a highly efficient method for generating molecular complexity in a single step. This approach is foundational for creating a diverse library of precursors.[6][16][17]
Rationale: This one-pot condensation reaction between an aromatic aldehyde, malononitrile, and guanidine is catalyzed by a base. The base deprotonates malononitrile, initiating a Knoevenagel condensation with the aldehyde. Subsequent Michael addition of guanidine followed by cyclization and aromatization yields the desired 2,4-diaminopyrimidine-5-carbonitrile core. Ethanol is a common and relatively green solvent for this transformation.
Step-by-Step Methodology:
-
To a solution of an appropriate aromatic aldehyde (10 mmol) and malononitrile (10 mmol, 0.66 g) in absolute ethanol (30 mL), add guanidine hydrochloride (12 mmol, 1.15 g) and potassium carbonate (15 mmol, 2.07 g).
-
Heat the reaction mixture to reflux (approx. 78°C) and monitor its progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 mixture of hexane:ethyl acetate). The reaction is typically complete within 4-6 hours.
-
After completion, cool the mixture to room temperature and pour it into 100 mL of ice-cold water with stirring.
-
A precipitate will form. Collect the solid product by vacuum filtration and wash it thoroughly with cold water (3 x 20 mL) and then with a small amount of cold ethanol.
-
Dry the solid product under vacuum. If necessary, recrystallize from a suitable solvent like ethanol or a DMF/water mixture to obtain the pure 2,4-diamino-5-cyanopyrimidine derivative.
-
Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: N-Acylation of the 4-Amino Group
This protocol allows for the introduction of various functionalities at the 4-amino position, which often points towards the solvent-exposed region of the ATP-binding site, making it a key position for modulating selectivity and physicochemical properties.[6][16]
Rationale: This is a standard nucleophilic acyl substitution. The 4-amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzoyl chloride. A non-nucleophilic base like triethylamine (TEA) or pyridine is used to scavenge the HCl byproduct, driving the reaction to completion. Dichloromethane (DCM) is a good, inert solvent for this reaction.
Step-by-Step Methodology:
-
Suspend the synthesized 2,4-diamino-5-cyanopyrimidine derivative (5 mmol) in anhydrous DCM (25 mL) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
-
Add triethylamine (7.5 mmol, 1.05 mL) to the suspension and stir for 10 minutes at room temperature.
-
Cool the mixture to 0°C using an ice bath.
-
Add a solution of the desired benzoyl chloride derivative (5.5 mmol) in anhydrous DCM (10 mL) dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM (50 mL) and wash sequentially with 1N HCl (2 x 20 mL), saturated aqueous NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure N-(2-amino-5-cyanopyrimidin-4-yl)benzamide derivative.
-
Validation: Confirm the structure, particularly the regioselectivity of the acylation, using 2D NMR techniques (like HMBC) in addition to standard 1D NMR and Mass Spectrometry.
Protocol 3: Palladium-Catalyzed Suzuki Cross-Coupling
For this protocol, a halogenated this compound precursor is required (e.g., 2-amino-4-chloro-5-cyanopyrimidine). This method is exceptionally powerful for introducing aryl or heteroaryl moieties, which can form critical interactions in the kinase active site.[3]
Rationale: The Suzuki coupling is a robust C-C bond-forming reaction. The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the boronic acid (activated by the base) and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. A solvent mixture like dioxane/water is often used to dissolve both the organic and inorganic reagents.
Step-by-Step Methodology:
-
In a microwave vial or Schlenk tube, combine 2-amino-4-chloro-5-cyanopyrimidine (1 mmol), the desired arylboronic acid (1.2 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Add a base, such as K₂CO₃ (3 mmol, 0.41 g).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent mixture, such as 1,4-dioxane (4 mL) and water (1 mL).
-
Seal the vessel and heat the reaction mixture to 80-100°C (or use microwave irradiation, e.g., 120°C for 20-30 minutes) until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to obtain the desired coupled product.
-
Validation: Confirm the product structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Application Workflow: Developing a Dual JAK2/FLT3 Inhibitor
Dysregulation of Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3) are key drivers in myeloproliferative neoplasms and acute myeloid leukemia (AML), respectively. A dual inhibitor could offer synergistic effects and overcome potential resistance mechanisms.[12][13][15] This workflow demonstrates how to apply the this compound scaffold to this problem.
Caption: A typical workflow for developing kinase inhibitors.
Step 1: In Vitro Kinase Assays (Biochemical Screen)
Protocol:
-
Prepare a stock solution of each synthesized compound in 100% DMSO.
-
Use a commercially available fluorescence-based assay kit for JAK2 and FLT3.
-
In a 384-well plate, add the kinase, a suitable peptide substrate, and ATP.
-
Add the test compounds in a dose-response manner (e.g., 10-point curve from 10 µM to 0.1 nM).
-
Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).
-
Add the detection reagent, which measures the amount of phosphorylated substrate.
-
Read the fluorescence signal on a plate reader.
-
Calculate the IC₅₀ value for each compound by fitting the dose-response data to a four-parameter logistic equation.
Step 2: Cellular Anti-Proliferation Assays
Protocol:
-
Seed human AML cell lines with relevant mutations (e.g., MV-4-11 for FLT3-ITD, HEL for JAK2-V617F) in 96-well plates.
-
Allow cells to adhere overnight.
-
Treat the cells with serial dilutions of the most potent compounds identified in the biochemical screen.
-
Incubate for 72 hours.
-
Add a viability reagent (e.g., CellTiter-Glo®) and measure the luminescence, which correlates with the number of viable cells.
-
Calculate the GI₅₀ (concentration for 50% growth inhibition) for each compound.
Step 3: Structure-Activity Relationship (SAR) Analysis
Systematically analyze the data to understand how structural changes impact potency and selectivity. For example, a hypothetical SAR table might look like this:
| Compound | R¹ Group (at C4) | JAK2 IC₅₀ (nM) | FLT3 IC₅₀ (nM) | MV-4-11 GI₅₀ (nM) |
| 1a | Phenyl | 150 | 220 | 850 |
| 1b | 4-Fluorophenyl | 85 | 110 | 400 |
| 1c | 4-(Piperazin-1-yl)phenyl | 2.0 | 0.5 | 9.4 |
| 1d | 3-Chlorophenyl | 210 | 300 | >1000 |
Analysis: From this hypothetical data, one would conclude that adding a piperazine moiety at the 4-position of the phenyl ring (Compound 1c) dramatically increases potency against both kinases and in the cellular context, making it a strong lead candidate for further optimization.[15][18]
Biological Context: The JAK/STAT Signaling Pathway
To appreciate the therapeutic rationale, it is essential to understand the biological pathway being targeted. The JAK/STAT pathway is a primary signaling cascade for numerous cytokines and growth factors.
Caption: Simplified schematic of the JAK/STAT signaling pathway and the point of intervention.
Conclusion and Future Perspectives
This compound is a powerful and versatile starting material for the synthesis of kinase inhibitors. Its inherent ability to bind the kinase hinge region, combined with the synthetic flexibility afforded by the amino and cyano functionalities, provides an excellent platform for drug discovery campaigns. The protocols and workflow detailed here offer a robust framework for researchers to design, synthesize, and evaluate novel inhibitors. Future efforts can expand upon this scaffold to develop inhibitors with unique selectivity profiles, covalent inhibitors by modifying the cyano group into a warhead, or multi-target agents designed to tackle complex diseases and drug resistance.[19]
References
- 1. The 2-aminopyrimidine ring as a new scaffold for potent MRP1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-Aminopyrimidine as a Novel Scaffold for Biofilm Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. cbijournal.com [cbijournal.com]
- 7. Potent 2-[(pyrimidin-4-yl)amine}-1,3-thiazole-5-carbonitrile-based inhibitors of VEGFR-2 (KDR) kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Page loading... [wap.guidechem.com]
- 9. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 2-Aminopyrimidine derivatives as selective dual inhibitors of JAK2 and FLT3 for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. "Synthesis and biological evaluation of 2,4-diaminopyrimidine-5-carboni" by Pathan Sultan Ismail, Irfan Khan et al. [scholarworks.utrgv.edu]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 2-Aminopyrimidine-5-carbonitrile for the Synthesis of Potent EGFR Inhibitors
For: Researchers, medicinal chemists, and drug development professionals in oncology.
Introduction: The Central Role of the Pyrimidine Scaffold in Targeting EGFR
The Epidermal Growth factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, differentiation, and survival.[1] Dysregulation of EGFR signaling, often through activating mutations or overexpression, is a key driver in the pathogenesis of various human cancers, most notably non-small cell lung cancer (NSCLC).[2] Consequently, the development of small-molecule EGFR tyrosine kinase inhibitors (TKIs) has revolutionized the treatment landscape for patients with EGFR-mutant tumors.[3]
First and second-generation TKIs, such as gefitinib and afatinib, showed significant efficacy but were often thwarted by the emergence of resistance mutations, particularly the T790M "gatekeeper" mutation.[4] This clinical challenge spurred the development of third-generation inhibitors, like osimertinib, which are designed to overcome this resistance mechanism. A common structural motif among many of these highly successful TKIs is the pyrimidine core.[1][3] This heterocycle serves as an excellent scaffold for ATP-competitive inhibitors, effectively anchoring the molecule in the kinase hinge region.
Among the various pyrimidine building blocks, 2-aminopyrimidine-5-carbonitrile has emerged as a particularly versatile and valuable starting material. Its inherent functionalities—the 2-amino group for building side chains and the 5-carbonitrile group which can be retained or modified—provide a robust platform for generating diverse chemical libraries and optimizing pharmacological properties. This guide provides a detailed overview and actionable protocols for utilizing this key intermediate in the synthesis of novel EGFR inhibitors.
Part 1: Synthesis of the Core Scaffold: this compound
A reliable supply of the core scaffold is the foundational step in any drug discovery campaign. One of the most efficient methods for synthesizing substituted 2-aminopyrimidine-5-carbonitriles is through a multi-component Biginelli-type reaction. The following protocol describes a one-pot, solvent-free synthesis, which is both environmentally friendly and efficient.[5]
Protocol 1: One-Pot Synthesis of a 2-Amino-4-aryl-pyrimidine-5-carbonitrile Derivative
This protocol provides a general method for creating a core scaffold. The choice of aldehyde will determine the substituent at the 4-position of the pyrimidine ring, a key vector for exploring structure-activity relationships (SAR).
Reaction Scheme: (Aromatic Aldehyde + Malononitrile + Urea) → 2-Amino-4-aryl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile
Note: While this protocol yields a 6-oxo derivative, the fundamental assembly of the this compound core is illustrated. For direct synthesis of this compound without the 4-aryl and 6-oxo groups, alternative methods involving the condensation of guanidine with appropriate three-carbon synthons are employed.
Materials:
-
Substituted Benzaldehyde (e.g., Benzaldehyde, 2 mmol)
-
Malononitrile (2 mmol, 0.13 g)
-
Urea (3 mmol, 0.18 g)
-
Ammonium Chloride (NH₄Cl) (0.8 mmol, 0.04 g)
-
Round Bottom Flask (100 mL)
-
Oil bath with magnetic stirring
-
Ethyl acetate and n-hexane for recrystallization
-
Standard glassware for filtration and workup
Procedure:
-
Reaction Setup: In a 100 mL round bottom flask, combine the substituted benzaldehyde (2 mmol), malononitrile (2 mmol), urea (3 mmol), and ammonium chloride (0.8 mmol).
-
Heating: Place the flask in a pre-heated oil bath set to 110 °C.
-
Reaction: Stir the mixture vigorously. The reactants will melt and react in the solid/melt phase. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4 hours.
-
Workup: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Precipitation: Pour the cooled reaction mixture into a beaker containing crushed ice (~50 g) and stir. A solid product should precipitate.
-
Isolation: Collect the crude product by vacuum filtration, washing thoroughly with cold water.
-
Purification: Recrystallize the solid product from a mixture of ethyl acetate and n-hexane (typically 1:3 ratio) to yield the pure 2-amino-4-aryl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile.
Self-Validation:
-
Characterization: Confirm the structure of the synthesized scaffold using ¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR. The characteristic nitrile stretch (νC≡N) should be visible around 2220 cm⁻¹ in the IR spectrum.[5]
-
Purity: Assess purity by melting point determination and HPLC analysis.
Part 2: General Synthetic Workflow for EGFR Inhibitors
The this compound core is a versatile platform. The primary synthetic strategy involves the elaboration of the 2-amino group to install a substituted aniline moiety, which is crucial for potent EGFR inhibition. This aniline portion often mimics the adenine of ATP and forms key interactions in the kinase domain.
Caption: General workflow for synthesizing EGFR inhibitors from a 2-aminopyrimidine core.
The key transformation is typically a cross-coupling reaction, such as a Buchwald-Hartwig amination, or a nucleophilic aromatic substitution if a suitable leaving group is present at the 2-position. For third-generation irreversible inhibitors, an acrylamide "warhead" is often incorporated into the aniline side chain. This group forms a covalent bond with a cysteine residue (Cys797) in the EGFR active site, leading to permanent inhibition.[6]
Part 3: Protocol for a Representative EGFR Inhibitor Synthesis
The following protocol is a representative example adapted from the literature, illustrating the synthesis of a pyrimidine-5-carbonitrile derivative designed as an EGFR inhibitor.[7] This showcases the coupling of the core with a functionalized aniline.
Reaction Scheme: 2-Chloro-pyrimidine-5-carbonitrile + Substituted Aniline → 2-(Anilino)-pyrimidine-5-carbonitrile EGFR Inhibitor
Materials:
-
A 2-chloro-4-substituted-pyrimidine-5-carbonitrile (1 mmol) (Synthesized from the corresponding 2-amino derivative via a Sandmeyer-type reaction or other methods).
-
A substituted aniline (e.g., 3-ethynyl-4-fluoroaniline, 1.1 mmol).
-
Palladium catalyst (e.g., Pd₂(dba)₃, 0.05 mmol).
-
Ligand (e.g., Xantphos, 0.1 mmol).
-
Base (e.g., Cs₂CO₃, 2 mmol).
-
Anhydrous solvent (e.g., 1,4-Dioxane, 10 mL).
-
Inert atmosphere (Nitrogen or Argon).
-
Standard Schlenk line or glovebox equipment.
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add the 2-chloro-pyrimidine-5-carbonitrile (1 mmol), the substituted aniline (1.1 mmol), cesium carbonate (2 mmol), Pd₂(dba)₃ (0.05 mmol), and Xantphos (0.1 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane (10 mL) via syringe.
-
Heating: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Cooling & Filtration: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.
-
Workup: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the pure EGFR inhibitor.
Self-Validation:
-
Structure Confirmation: Verify the final structure using high-resolution mass spectrometry (HRMS) and NMR (¹H, ¹³C, ¹⁹F if applicable).
-
Purity Assessment: Final purity should be >95% as determined by HPLC analysis.
Part 4: Biological Evaluation and Characterization
Once synthesized and purified, the novel compounds must be evaluated for their biological activity.
Protocol 2: In Vitro EGFR Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of EGFR. Homogeneous Time-Resolved Fluorescence (HTRF) is a common and robust method.[7]
Principle: The assay measures the phosphorylation of a biotinylated substrate peptide by the EGFR kinase. An anti-phosphotyrosine antibody conjugated to a donor fluorophore and streptavidin conjugated to an acceptor fluorophore are used for detection. Inhibition of the kinase reduces the phosphorylation, leading to a decrease in the HTRF signal.
Materials:
-
Recombinant human EGFR enzyme (wild-type and/or mutant forms like T790M/L858R).
-
Biotinylated peptide substrate.
-
ATP.
-
HTRF detection reagents (e.g., Eu³⁺-cryptate labeled anti-phosphotyrosine antibody and XL665-labeled streptavidin).
-
Assay buffer.
-
Test compounds dissolved in DMSO.
-
Reference inhibitor (e.g., Erlotinib, Osimertinib).
-
384-well microplates.
Procedure:
-
Compound Plating: Serially dilute the test compounds in DMSO and add them to the wells of a 384-well plate. Include controls for 100% inhibition (no enzyme) and 0% inhibition (DMSO vehicle).
-
Enzyme/Substrate Addition: Add the EGFR enzyme and the biotinylated substrate peptide mixture to the wells.
-
Initiation: Start the kinase reaction by adding ATP. Incubate for a specified time (e.g., 60 minutes) at room temperature.
-
Detection: Stop the reaction and add the HTRF detection reagents.
-
Incubation: Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Reading: Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm and 620 nm.
-
Data Analysis: Calculate the HTRF ratio and plot the percent inhibition versus the log of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 3: Cell-Based Anti-Proliferative Assay (MTT Assay)
This assay determines the cytotoxic effect of the inhibitors on cancer cell lines.
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., A549 for wild-type EGFR, H1975 for L858R/T790M mutant) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition) value.
Part 5: Mechanistic Insights and Structure-Activity Relationship (SAR)
The pyrimidine core of these inhibitors acts as a scaffold that mimics the adenine ring of ATP. It typically forms one or two hydrogen bonds with the "hinge region" of the EGFR kinase domain, specifically with the backbone nitrogen and carbonyl of Met793.
Caption: Binding mode of a pyrimidine inhibitor in the EGFR active site.
Table 1: Summary of Structure-Activity Relationships (SAR) for Pyrimidine-5-carbonitrile EGFR Inhibitors
| Position on Scaffold | Substitution/Modification | Effect on Activity | Rationale / Citation |
| 2-Anilino Group | Small, hydrophobic groups (e.g., methyl, chloro) on the aniline ring | Generally increases potency | Optimizes fit within the hydrophobic pocket near the gatekeeper residue.[1] |
| 2-Anilino Group | Acrylamide moiety at the meta position | Confers irreversible binding (covalent inhibition) | Forms a covalent bond with Cys797, crucial for overcoming T790M resistance.[5] |
| 4-Position | Substituted aryl or heteroaryl groups | Modulates potency and selectivity | Can be tuned to exploit additional binding interactions or improve physicochemical properties. |
| 5-Position | Cyano (-CN) group | Potent activity | The electron-withdrawing nature of the nitrile can influence the electronics of the pyrimidine ring and contribute to binding. |
| 6-Position | Hydrogen or small alkyl group | Often preferred | Bulky substituents can lead to steric clashes and reduced activity. |
For example, studies have shown that specific derivatives of pyrimidine-5-carbonitrile can exhibit potent inhibitory activity against both wild-type (WT) and mutant EGFR. Compound 11b from one study showed an IC₅₀ of 0.09 µM against EGFR-WT and 4.03 µM against the resistant EGFR-T790M mutant.[7] Another compound, 10b , emerged as a highly potent EGFR inhibitor with an IC₅₀ value of 8.29 nM. These findings underscore the scaffold's potential for developing inhibitors that can address acquired resistance.
Conclusion
The this compound scaffold is a cornerstone in the modern design of EGFR tyrosine kinase inhibitors. Its synthetic tractability allows for the systematic exploration of chemical space around the ATP-binding site, leading to the discovery of potent and selective inhibitors. The protocols and insights provided in this guide offer a comprehensive framework for researchers to synthesize, evaluate, and optimize novel pyrimidine-based candidates in the ongoing effort to combat EGFR-driven cancers.
References
- 1. researchgate.net [researchgate.net]
- 2. japsonline.com [japsonline.com]
- 3. ias.ac.in [ias.ac.in]
- 4. CN102952083A - Preparation method of 2-amino pyrimidine - Google Patents [patents.google.com]
- 5. Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. US20060047124A1 - Process for preparing 2-aminopyridine derivatives - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Application Notes & Protocols: Multi-component Reactions of 2-Aminopyrimidine-5-carbonitrile for Advanced Heterocyclic Scaffolds
Prepared by: Gemini, Senior Application Scientist
Foreword for the Advanced Researcher
The 2-aminopyrimidine-5-carbonitrile scaffold is a privileged starting material in contemporary medicinal chemistry and drug discovery. Its intrinsic functionalities—the nucleophilic amino group, the electron-deficient pyrimidine ring activated by the nitrile, and the nitrile group itself—offer a versatile platform for constructing complex molecular architectures. Heterocyclic systems derived from this core are integral to a multitude of pharmacologically active agents, including kinase inhibitors and antimicrobial compounds.[1][2][3][4]
Multi-component reactions (MCRs) represent a paradigm shift in synthetic efficiency, enabling the one-pot assembly of three or more reactants to generate intricate products with high atom economy and procedural simplicity.[5][6][7] This guide moves beyond rudimentary applications to explore sophisticated MCRs where this compound, or its close structural analogues, serves as a cornerstone for the rapid synthesis of fused heterocyclic systems. We will provide not just the protocols, but the underlying mechanistic rationale and strategic considerations that empower researchers to innovate.
Application Note 1: Catalyst-Free Synthesis of Pyrido[2,3-d:6,5-d']dipyrimidines via a Pseudo-Six-Component Reaction in Water
Scientific Principle & Strategic Rationale
The synthesis of fused pyrimidine systems, such as pyrido[2,3-d:6,5-d']dipyrimidines, is of significant interest due to their therapeutic potential. Traditional multi-step syntheses are often resource-intensive and time-consuming. This application note details a highly efficient, catalyst-free, one-pot MCR that leverages the principles of green chemistry.[8] The reaction proceeds in water under ambient conditions, obviating the need for hazardous organic solvents and catalysts, which simplifies purification and reduces environmental impact.
The core transformation is a pseudo-six-component reaction involving two molecules of a barbituric acid derivative, two molecules of a primary amine, and two molecules of an aldehyde. The 2-aminopyrimidine moiety within the growing structure directs the cyclization cascade. This approach showcases how strategic component selection in an MCR can lead to the spontaneous assembly of highly complex, symmetrical heterocyclic frameworks.
Plausible Reaction Mechanism
The reaction is believed to proceed through a cascade of condensation and cyclization steps. The process initiates with the formation of an enamine from the reaction of the primary amine and barbituric acid. This is followed by a series of Knoevenagel condensations and Michael additions, culminating in an intramolecular cyclization to yield the final fused product. The use of water is not merely as a "green" solvent but is often crucial for mediating the proton transfer steps and influencing the solubility of intermediates to drive the reaction forward.[8]
Caption: Plausible mechanism for the water-mediated synthesis of pyrido[2,3-d:6,5-d']dipyrimidines.
Detailed Experimental Protocol
This protocol is adapted from a validated, catalyst-free procedure.[8]
Reagents & Equipment:
-
Barbituric acid (or N,N-dimethylbarbituric/2-thiobarbituric acid)
-
Substituted primary amine (e.g., 4-methylaniline)
-
Substituted aldehyde (e.g., 4-nitrobenzaldehyde)
-
Deionized water
-
Round-bottom flask with magnetic stirrer
-
Standard laboratory glassware for workup and filtration
-
TLC plates (silica gel 60 F254)
-
Melting point apparatus
Procedure:
-
Reaction Setup: In a 25 mL round-bottom flask, combine barbituric acid (1.0 mmol, 128.1 mg), the primary amine (0.5 mmol), and the aldehyde (0.5 mmol).
-
Solvent Addition: Add 4 mL of deionized water to the flask.
-
Reaction Execution: Stir the suspension vigorously at ambient room temperature.
-
Causality Note: No external heating is required. The reaction proceeds efficiently at room temperature, highlighting its high reactivity and sustainability. Vigorous stirring is essential to ensure adequate mixing of the heterogeneous suspension.
-
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with an appropriate eluent system (e.g., ethyl acetate/hexane mixture). The reaction is typically complete within 11-12 hours.
-
Workup and Isolation:
-
Upon completion, the solid product that has precipitated is collected by vacuum filtration.
-
Wash the solid residue thoroughly with cold deionized water (3 x 10 mL) to remove any water-soluble starting materials.
-
Further wash the solid with cold ethanol (2 x 5 mL) to remove unreacted aldehyde and amine.
-
Dry the collected solid product under vacuum to obtain the pure pyrido[2,3-d:6,5-d']dipyrimidine derivative.
-
Trustworthiness Note: This self-validating protocol yields a product that often precipitates in high purity, minimizing the need for complex chromatographic purification.
-
Representative Data
The following table summarizes typical results obtained using this protocol with various substituted aldehydes.[8]
| Entry | Aldehyde (3) | Product | Time (h) | Yield (%) |
| 1 | 4-Nitrobenzaldehyde | 4-2 | 11 | 91 |
| 2 | 3-Nitrobenzaldehyde | 4-3 | 12 | 88 |
| 3 | 4-Chlorobenzaldehyde | 4-4 | 12 | 85 |
| 4 | 4-Bromobenzaldehyde | 4-5 | 11 | 90 |
Reaction Conditions: Barbituric acid (1.0 mmol), 4-methylaniline (0.5 mmol), and aldehyde (0.5 mmol) in 4 mL of water at room temperature.
Application Note 2: Microwave-Assisted Hantzsch-Type Synthesis of Fused Pyrimido[4,5-d]pyrimidines
Scientific Principle & Strategic Rationale
Fused pyrimido[4,5-d]pyrimidine systems are another class of heterocycles with significant biological relevance.[9] This application note describes an eco-friendly, catalyst-free, three-component Hantzsch-type reaction accelerated by microwave irradiation. The use of microwave energy drastically reduces reaction times from hours to minutes and often improves yields by ensuring rapid and uniform heating.
This protocol involves the reaction of an aminopyrimidine derivative (e.g., 6-aminouracil), a bis-aldehyde, and another amine. The choice of a bis-aldehyde allows for the construction of complex, often symmetrical, fused polycyclic systems in a single, efficient step. This method exemplifies the power of combining MCRs with enabling technologies like microwave synthesis to achieve rapid access to novel chemical libraries.
General Experimental Workflow
The workflow for MCRs, especially when optimized with microwave technology, is designed for efficiency and high throughput.
Caption: General high-throughput workflow for microwave-assisted multi-component synthesis.
Detailed Experimental Protocol
This protocol is based on a sustainable method for synthesizing fused pyrimido[4,5-d]pyrimidines.[9]
Reagents & Equipment:
-
6-Aminouracil
-
Bis-aldehyde (e.g., terephthalaldehyde)
-
Substituted amine (e.g., aniline)
-
Ethanol
-
Microwave synthesizer with sealed reaction vessels
-
Standard laboratory glassware for workup
Procedure:
-
Reaction Setup: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, place 6-aminouracil (2 mmol), the bis-aldehyde (1 mmol), and the substituted amine (2 mmol).
-
Solvent Addition: Add 3-5 mL of ethanol.
-
Causality Note: While the reaction can sometimes proceed solvent-free, a small amount of a polar solvent like ethanol is often used to ensure efficient absorption of microwave energy and to facilitate mixing of the reactants.
-
-
Microwave Synthesis: Seal the vessel and place it in the microwave synthesizer. Irradiate the mixture at a specified temperature (e.g., 120-140 °C) for a short duration (e.g., 10-20 minutes). The power and temperature should be monitored and controlled by the synthesizer's software.
-
Trustworthiness Note: Microwave synthesizers provide precise control over reaction parameters, ensuring reproducibility and safety. The sealed vessel allows the reaction to be performed at temperatures above the solvent's boiling point, dramatically accelerating the reaction rate.
-
-
Cooling & Precipitation: After irradiation, cool the vessel to room temperature. The product will typically precipitate from the solution during cooling.
-
Workup and Isolation:
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product in a vacuum oven. The resulting product is often of high purity, requiring no further chromatographic separation.
-
Data Summary
This approach provides rapid access to a variety of fused heterocyclic systems with high efficiency.[9]
| Entry | Aldehyde | Amine | Time (min) | Yield (%) |
| 1 | Terephthalaldehyde | Aniline | 15 | 92 |
| 2 | Isophthalaldehyde | 4-Chloroaniline | 18 | 89 |
| 3 | Terephthalaldehyde | 4-Methylaniline | 15 | 94 |
Reaction Conditions: 6-Aminouracil (2 mmol), bis-aldehyde (1 mmol), amine (2 mmol) in ethanol under microwave irradiation.
References
- 1. researchgate.net [researchgate.net]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. mdpi.com [mdpi.com]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. An Efficient Three Component One-Pot Synthesis of 5-Amino-7-aryl-7,8-dihydro-[1,2,4] triazolo[4,3-a]-pyrimidine-6-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benthamdirect.com [benthamdirect.com]
Application Notes & Protocols: Synthesis of 2,4-Diaminopyrimidine-5-carbonitrile Derivatives
Introduction
The 2,4-diaminopyrimidine scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds.[1] Its ability to form multiple hydrogen bonds allows it to function as a versatile pharmacophore, leading to its incorporation into a wide range of therapeutics, including anticancer, anti-infective, and anti-inflammatory agents.[1][2] The addition of a carbonitrile group at the 5-position further enhances its utility, providing a key handle for molecular interactions and further synthetic elaboration. Derivatives of 2,4-diaminopyrimidine-5-carbonitrile are of significant interest in drug development, particularly as potent inhibitors of kinases such as Epidermal Growth Factor Receptor (EGFR) and for their anti-proliferative activities.[3][4][5][6]
This guide provides an in-depth analysis of the primary synthetic strategies for constructing the 2,4-diaminopyrimidine-5-carbonitrile core. Moving beyond simple procedural lists, we will explore the underlying chemical principles, explain the rationale behind methodological choices, and present detailed, field-proven protocols designed for reproducibility and scalability in a research and drug development setting.
Part 1: Foundational Synthetic Strategies & Mechanistic Rationale
The construction of the 2,4-diaminopyrimidine-5-carbonitrile ring system is most efficiently achieved through convergent strategies that build the heterocyclic core in a single, high-yield transformation. The most robust and widely adopted approach is the condensation of guanidine with a three-carbon (C3) electrophilic synthon already containing the C5-nitrile group.
The Core Condensation Reaction
The fundamental logic of this synthesis involves the reaction between the N-C-N nucleophilic unit of guanidine and a C-C-C electrophilic unit. Guanidine is an ideal building block due to its high nitrogen content and its ability to act as a binucleophile.[2][7] The reaction proceeds via a cyclocondensation mechanism, which involves an initial nucleophilic attack, followed by an intramolecular cyclization and subsequent dehydration to form the stable aromatic pyrimidine ring.
A general schematic of this key transformation is illustrated below.
Figure 1: Core synthetic logic for 2,4-diaminopyrimidine-5-carbonitrile.
The choice of the C3 synthon is critical and dictates the specific protocol. The most effective synthons are those with electron-withdrawing groups that activate the molecule for nucleophilic attack by guanidine.
Part 2: Detailed Experimental Protocols
This section presents two primary, validated protocols for the synthesis of the target scaffold.
Protocol 1: One-Pot, Three-Component Synthesis
This method, inspired by the Biginelli reaction, is prized for its operational simplicity and atom economy, combining all reactants in a single step.[8] It is particularly effective for generating a diverse library of compounds for screening purposes. The reaction sequence involves an initial condensation, followed by nucleophilic addition of guanidine, cyclization, and aromatization.[8]
Causality and Experimental Choices:
-
Base Catalyst: A base such as triethylamine (Et3N) or potassium carbonate (K2CO3) is crucial. It serves two purposes: first, to deprotonate the guanidine salt (typically guanidine hydrochloride) to its active freebase form, and second, to catalyze the initial condensation between the aldehyde and the active methylene compound.
-
Solvent: Ethanol is a common choice as it effectively dissolves the reactants and facilitates the reaction at reflux temperatures without being overly high-boiling, which simplifies product isolation.
-
Reaction Control: The reaction is typically run at reflux to ensure sufficient energy to overcome the activation barriers for both the initial condensation and the final dehydration/aromatization step.
Step-by-Step Methodology:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the desired aldehyde (1.0 eq), malononitrile (1.0 eq), and guanidine hydrochloride (1.1 eq).
-
Solvent and Base: Add absolute ethanol as the solvent (approx. 0.2 M concentration relative to the aldehyde) followed by triethylamine (2.5 eq).
-
Reaction: Heat the mixture to reflux (approx. 78-80 °C) and maintain for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. A precipitate will often form. If not, reduce the solvent volume under reduced pressure.
-
Isolation: Filter the solid product and wash with cold ethanol to remove unreacted starting materials and soluble byproducts.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or isopropanol to yield the pure 2-amino-4-aryl-6-aminopyrimidine-5-carbonitrile derivative.
Figure 2: Workflow for the one-pot three-component synthesis.
Protocol 2: Stepwise Synthesis via Enole Ether Intermediate
This two-step approach provides greater control and often results in higher purity of the final product, as the intermediate can be isolated and purified before cyclization. It is particularly useful when dealing with sensitive or less reactive starting materials. A common and highly reactive C3 synthon for this method is 2-(ethoxymethylene)malononitrile.
Causality and Experimental Choices:
-
Intermediate Reactivity: 2-(ethoxymethylene)malononitrile is a highly activated electrophile. The ethoxy group is an excellent leaving group, and the two nitrile groups strongly withdraw electron density, making the vinylic carbon highly susceptible to nucleophilic attack by guanidine.
-
Strong Base: A strong base like sodium ethoxide (NaOEt) is used to ensure complete deprotonation of guanidine hydrochloride, driving the reaction to completion. The reaction is typically run in the corresponding alcohol (ethanol) to prevent trans-esterification or other side reactions.
Step-by-Step Methodology:
Part A: Preparation of the Guanidine Freebase Solution
-
Setup: In a dry, three-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen), add absolute ethanol.
-
Base Addition: Carefully add sodium metal in small portions to the ethanol to generate sodium ethoxide in situ. Alternatively, use commercially available sodium ethoxide solution.
-
Guanidine Addition: Once the sodium has completely reacted and the solution has cooled, add guanidine hydrochloride (1.1 eq). Stir the resulting suspension for 30 minutes at room temperature to form the guanidine freebase. The formation of a NaCl precipitate will be observed.
Part B: Cyclization Reaction
-
Intermediate Addition: To the guanidine freebase suspension from Part A, add a solution of 2-(ethoxymethylene)malononitrile (1.0 eq) in absolute ethanol dropwise over 15-20 minutes. An exothermic reaction may be observed.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, carefully neutralize the mixture with glacial acetic acid or by bubbling CO2 gas through it.
-
Isolation: Reduce the solvent volume in vacuo. Add water to the residue to precipitate the product and dissolve the inorganic salts.
-
Purification: Filter the solid product, wash thoroughly with water, and then with a small amount of cold ethanol. The product, 2,4-diaminopyrimidine-5-carbonitrile, is often obtained in high purity.
Figure 3: Workflow for the stepwise synthesis via an enole ether.
Part 3: Diversification of the 2,4-Diaminopyrimidine Scaffold
For drug development, modifying the core structure is essential for optimizing potency, selectivity, and pharmacokinetic properties. A powerful strategy involves post-synthesis functionalization of a pre-formed pyrimidine ring, such as 2,4-diamino-6-chloropyrimidine. The chloro-substituent at the C6 position is readily displaced via nucleophilic aromatic substitution (SNAr), and the C5 position can be functionalized using modern cross-coupling chemistry.[9]
General Strategy for Diversification:
-
Chlorination: The synthesis begins with the conversion of 2,4-diamino-6-hydroxypyrimidine to 2,4-diamino-6-chloropyrimidine using a chlorinating agent like phosphorus oxychloride (POCl3).[9]
-
C6-Substitution (SNAr): The C6-chloro group is displaced by various nucleophiles (e.g., alcohols, amines) to install diverse side chains. This reaction is typically performed with a base like sodium hydride (NaH) to generate the nucleophile in situ.[9]
-
C5-Iodination: The C5 position of the pyrimidine ring is activated for cross-coupling by iodination, commonly achieved with N-iodosuccinimide (NIS).[9]
-
C5-Arylation (Suzuki Coupling): The C5-iodo derivative is then subjected to a Palladium-catalyzed Suzuki cross-coupling reaction with various aryl or heteroaryl boronic acids, allowing for the introduction of a vast array of substituents at this position.[9]
Table 1: Summary of Synthetic Protocols and Conditions
| Protocol | Key Reactants | Catalyst/Base | Solvent | Temp. | Time | Typical Yield | Key Advantage |
| 1: One-Pot | Aldehyde, Malononitrile, Guanidine | Et3N or K2CO3 | Ethanol | Reflux | 4-8 h | 45-89%[8] | Operational Simplicity |
| 2: Stepwise | 2-(ethoxymethylene)malononitrile, Guanidine | NaOEt | Ethanol | Room Temp | 2-4 h | >90% | High Purity & Control |
| 3: Diversification | 2,4-diamino-6-chloropyrimidine, NIS, Boronic Acid | NaH, Pd(PPh3)4 | DMSO, EtOH/Toluene | 90 °C | Variable | 52-99%[9] | Scaffold Elaboration |
Conclusion
The 2,4-diaminopyrimidine-5-carbonitrile framework is a cornerstone of modern medicinal chemistry. The synthetic protocols detailed herein provide robust and versatile pathways for accessing this important scaffold. The one-pot, three-component method offers unparalleled efficiency for library synthesis, while the stepwise approach via an activated intermediate provides superior control and purity. Furthermore, post-synthetic modification strategies empower researchers to systematically explore the chemical space around the pyrimidine core, facilitating the development of novel therapeutics with optimized biological profiles. These methods, grounded in well-understood reaction mechanisms, are essential tools for scientists and professionals in the field of drug discovery.
References
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "Synthesis and biological evaluation of 2,4-diaminopyrimidine-5-carboni" by Pathan Sultan Ismail, Irfan Khan et al. [scholarworks.utrgv.edu]
- 4. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Strategic Role of 2-Aminopyrimidine-5-carbonitrile in the Synthesis of Novel Antimicrobial Agents
Introduction: The Imperative for New Antimicrobial Scaffolds
The escalating crisis of antimicrobial resistance demands the urgent development of novel therapeutic agents that can overcome existing resistance mechanisms.[1][2] In this pursuit, medicinal chemists are increasingly turning to privileged heterocyclic scaffolds that offer both structural diversity and potent biological activity. The 2-aminopyrimidine moiety is one such critical pharmacophore, found in numerous approved drugs and clinical candidates.[1][2] Its unique electronic properties and ability to form multiple hydrogen bonds make it an excellent anchor for designing enzyme inhibitors and other bioactive molecules. This guide focuses on a particularly valuable building block: 2-aminopyrimidine-5-carbonitrile . The addition of the cyano group at the 5-position serves as a versatile chemical handle and an electronic modulator, opening up diverse synthetic pathways for creating next-generation antimicrobial agents.[3]
These application notes provide an in-depth examination of the synthesis and antimicrobial potential of derivatives originating from the this compound core. We will explore the underlying structure-activity relationships, present detailed, field-tested synthetic protocols, and offer a framework for the evaluation of these compounds against clinically relevant pathogens.
Scientific Rationale and Structure-Activity Relationship (SAR)
The effectiveness of the 2-aminopyrimidine scaffold in antimicrobial drug design is not coincidental. Its inherent chemical features are key to its biological activity.
-
Hydrogen Bonding and Target Engagement: The 2-amino group and the ring nitrogens act as both hydrogen bond donors and acceptors. This allows molecules incorporating this scaffold to form strong and specific interactions with the active sites of bacterial enzymes, such as dihydrofolate reductase or various kinases, disrupting essential metabolic pathways.[4]
-
The Role of the 5-Carbonitrile Group: The electron-withdrawing nature of the cyano group at the 5-position significantly influences the electronic distribution of the pyrimidine ring. This can enhance the binding affinity of the molecule to its target. Furthermore, the carbonitrile group is a versatile synthetic intermediate, readily convertible into other functional groups like amides, carboxylic acids, or tetrazoles, allowing for extensive chemical modifications to optimize potency and pharmacokinetic properties.[3]
-
Structural Versatility and SAR: The structural adaptability of 2-aminopyrimidine derivatives allows for systematic modifications to explore the structure-activity relationship (SAR).[1][2] For instance, substitutions at the 4 and 6 positions of the pyrimidine ring can be tailored to improve antimicrobial efficacy, reduce toxicity, and overcome bacterial resistance mechanisms.[5] Studies have shown that introducing various aryl or alkyl groups at these positions can dramatically impact the spectrum and potency of antimicrobial activity.
The general workflow for developing these antimicrobial agents follows a logical progression from initial synthesis to biological evaluation.
Caption: A generalized workflow for the discovery and optimization of this compound-based antimicrobial agents.
Detailed Synthetic Protocol: Synthesis of 2-(Arylamino)-4-substituted-pyrimidine-5-carbonitriles
This protocol is a representative example adapted from methodologies reported in the literature for the synthesis of potent antimicrobial pyrimidine derivatives.[6][7] It involves a condensation reaction to form a core intermediate, which is then further functionalized.
Part 1: Synthesis of 4-(Aryl)-1,6-dihydro-1-methyl-2-(methylthio)-6-oxopyrimidine-5-carbonitrile (Intermediate)
This first part creates the core pyrimidine ring system with the necessary functionalities for subsequent derivatization.
Materials:
-
Aromatic aldehyde (e.g., 4-fluorobenzaldehyde, 4-bromobenzaldehyde)
-
Ethyl cyanoacetate
-
N-methylthiourea
-
Potassium carbonate (K₂CO₃)
-
Ethanol (absolute)
-
Dimethylformamide (DMF)
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-methylthiourea (0.1 mol) and ethyl cyanoacetate (0.1 mol) in 100 mL of absolute ethanol.
-
Base Addition: Add anhydrous potassium carbonate (0.15 mol) to the mixture. The addition of a base is crucial to deprotonate the active methylene compound (ethyl cyanoacetate), facilitating the initial condensation reaction.
-
Aldehyde Addition: Add the selected aromatic aldehyde (0.1 mol) to the reaction mixture.
-
Reflux: Heat the mixture to reflux and maintain it for 6-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Pour the mixture into 250 mL of crushed ice with constant stirring.
-
Precipitation and Filtration: The solid product will precipitate out. Filter the solid using a Büchner funnel, wash it thoroughly with cold water to remove any inorganic impurities, and then with a small amount of cold ethanol.
-
Drying and Crystallization: Dry the crude product in a vacuum oven. The product can be further purified by recrystallization from a suitable solvent like DMF or ethanol to yield the pure intermediate.[7]
Part 2: Synthesis of 2-(Arylamino)-4-(Aryl)-1,6-dihydro-1-methyl-6-oxopyrimidine-5-carbonitrile (Final Product)
This step involves a nucleophilic aromatic substitution reaction where the methylthio group is displaced by a primary aromatic amine.
Materials:
-
Intermediate from Part 1
-
Substituted aromatic amine (e.g., aniline, p-toluidine)
-
Ethanol (absolute)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, suspend the intermediate from Part 1 (0.01 mol) in 50 mL of absolute ethanol.
-
Amine Addition: Add the desired aromatic amine (0.012 mol) to the suspension.
-
Reflux: Reflux the mixture for 10-12 hours. The methylthio group is an excellent leaving group, facilitating the substitution by the amine nucleophile.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Isolation: Cool the reaction mixture. The product will often crystallize out upon cooling. If not, the volume of the solvent can be reduced under vacuum.
-
Purification: Filter the solid product, wash with cold ethanol, and dry. Recrystallization from ethanol or an ethanol/DMF mixture will afford the pure final compound.
-
Characterization: Confirm the structure of the final product using standard analytical techniques such as ¹H-NMR, Mass Spectrometry, and IR Spectroscopy.[6][7]
Quantitative Data: Antimicrobial Activity
The antimicrobial efficacy of newly synthesized compounds is typically determined by measuring their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The following table summarizes representative MIC values for 2-aminopyrimidine derivatives against various bacterial strains, as reported in the literature.
| Compound Class | Test Organism | MIC (µg/mL) | Reference |
| 6-Alkyl-2,4-disubstituted pyrimidine-5-carbonitriles | Staphylococcus aureus (Gram-positive) | 12.5 - 50 | [3] |
| Escherichia coli (Gram-negative) | 25 - 100 | [3] | |
| Candida albicans (Fungus) | 12.5 - 50 | [3] | |
| 6-Amino-4-aryl-2-chloro-pyrimidine-5-carbonitrile Derivatives | Staphylococcus aureus | 6.25 - 25 | [8] |
| Bacillus subtilis (Gram-positive) | 12.5 - 50 | [8] | |
| Escherichia coli | 12.5 - 50 | [8] | |
| Candida albicans | 6.25 - 25 | [8] | |
| 2-(2-Hydroxyethylamino)pyrimidine-5-carbonitriles | Gram-positive bacteria | Moderate Activity | [9] |
| Gram-negative bacteria | Moderate Activity | [9] |
Note: The activity varies significantly based on the specific substitutions on the pyrimidine ring and the aromatic amines used. This highlights the importance of SAR studies in optimizing the antimicrobial profile.
Conclusion and Future Directions
The this compound scaffold is a highly promising and versatile platform for the development of novel antimicrobial agents. The synthetic routes are generally robust and allow for the creation of large, diverse libraries of compounds for screening. The data clearly indicates that derivatives from this class exhibit potent activity against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.[8] Future research should focus on optimizing the pharmacokinetic and toxicological profiles of the most potent compounds to advance them as viable clinical candidates in the fight against infectious diseases.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. benchchem.com [benchchem.com]
- 6. jocpr.com [jocpr.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Laboratory-Scale Synthesis of 2-Aminopyrimidine-5-carbonitrile
Introduction: The Significance of 2-Aminopyrimidine-5-carbonitrile in Modern Drug Discovery
This compound is a pivotal heterocyclic building block in the landscape of pharmaceutical research and development. Its rigid pyrimidine core, adorned with a nucleophilic amino group and an electrophilic nitrile moiety, provides a versatile scaffold for the synthesis of a diverse array of biologically active compounds. This compound and its derivatives have been instrumental in the development of kinase inhibitors, which are at the forefront of targeted cancer therapy.[1][2] The structural motifs present in this compound allow for precise molecular interactions with the ATP-binding sites of various kinases, leading to the modulation of cellular signaling pathways implicated in oncogenesis.[3] Furthermore, this scaffold is a key component in the synthesis of antiviral and anticancer agents, highlighting its broad therapeutic potential.[1]
These application notes provide a detailed, field-proven guide for the laboratory-scale synthesis of this compound. The protocols herein are designed to be self-validating, with an emphasis on the causality behind experimental choices, ensuring both a high-yielding and safe synthetic process. This document is intended for researchers, scientists, and drug development professionals who require a reliable and well-characterized source of this important intermediate.
Synthetic Strategy: A Robust One-Pot Condensation Approach
The synthesis of this compound can be efficiently achieved through a one-pot, three-component condensation reaction. This strategy leverages the reactivity of a suitable three-carbon electrophile with guanidine, a common and inexpensive binucleophile. A particularly effective and widely adopted method involves the reaction of malononitrile with an in-situ generated electrophile, followed by cyclization with guanidine. While various methods exist for the synthesis of substituted aminopyrimidines, the approach detailed below offers a straightforward and scalable route to the parent this compound.
A common and effective method involves the base-catalyzed condensation of a C3-synthon with guanidine. The protocol described here is an adaptation of established pyrimidine syntheses, optimized for the preparation of the title compound.
Safety First: A Comprehensive Hazard Analysis
Before commencing any experimental work, a thorough understanding of the hazards associated with all reagents and solvents is paramount. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
| Reagent | Key Hazards |
| Guanidine Nitrate | Oxidizer, may intensify fire. Harmful if swallowed. Causes serious eye irritation and may cause respiratory irritation.[4] |
| Sodium Ethoxide | Flammable solid, self-heating; may catch fire. Causes severe skin burns and eye damage. Reacts violently with water.[1][5] |
| Malononitrile | Highly toxic by inhalation, ingestion, and skin absorption. Causes skin and eye irritation.[6][7] |
| Ethanol | Highly flammable liquid and vapor. |
| Hydrochloric Acid | Causes severe skin burns and eye damage. May cause respiratory irritation. |
Emergency Procedures:
-
Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[6][8]
-
Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8][9]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6][8]
Detailed Experimental Protocol: Synthesis of this compound
This protocol details the synthesis of this compound from malononitrile and guanidine nitrate, using sodium ethoxide as a base.
Reagents and Materials
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Guanidine Nitrate | 122.08 | 12.21 g | 0.10 |
| Sodium Ethoxide | 68.05 | 13.61 g | 0.20 |
| Malononitrile | 66.06 | 6.61 g | 0.10 |
| Absolute Ethanol | - | 200 mL | - |
| Deionized Water | - | As needed | - |
| 2M Hydrochloric Acid | - | As needed | - |
Equipment
-
500 mL three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Thermometer
-
Buchner funnel and filter flask
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and thermometer, add guanidine nitrate (12.21 g, 0.10 mol) and absolute ethanol (100 mL).
-
Base Addition: While stirring, carefully add sodium ethoxide (13.61 g, 0.20 mol) to the suspension. Caution: Sodium ethoxide is highly reactive and corrosive. Handle with care in a dry environment.
-
Addition of Malononitrile: To the stirred mixture, add a solution of malononitrile (6.61 g, 0.10 mol) in absolute ethanol (100 mL) dropwise over 30 minutes. An exothermic reaction may be observed.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes 1:1).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into 500 mL of ice-cold deionized water with stirring.
-
Precipitation: Acidify the aqueous mixture to pH 5-6 with 2M hydrochloric acid. A precipitate of this compound will form.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crude product with cold deionized water (3 x 50 mL) and then with a small amount of cold ethanol.
-
Drying: Dry the product in a vacuum oven at 60-70 °C to a constant weight.
Purification
The crude this compound can be purified by recrystallization from hot ethanol or a mixture of ethanol and water to yield a crystalline solid.[10]
Reaction Mechanism and Rationale
The synthesis proceeds through a well-established reaction pathway for pyrimidine formation.
Caption: Proposed reaction mechanism for the synthesis of this compound.
-
Deprotonation: The strong base, sodium ethoxide, deprotonates the acidic methylene proton of malononitrile to form a resonance-stabilized carbanion.
-
Nucleophilic Attack: The guanidine, acting as a nucleophile, attacks one of the nitrile groups of the activated malononitrile derivative.
-
Cyclization: An intramolecular nucleophilic attack by one of the amino groups of guanidine onto the other nitrile group leads to the formation of a dihydropyrimidine intermediate.
-
Aromatization: The intermediate undergoes tautomerization and subsequent elimination of a molecule of water to yield the stable aromatic this compound.
The choice of a strong, non-nucleophilic base like sodium ethoxide is crucial to ensure complete deprotonation of malononitrile without competing side reactions. Guanidine nitrate serves as a convenient and stable source of guanidine.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Technique | Expected Results |
| Melting Point | 300-310 °C (decomposes) |
| FT-IR (KBr, cm⁻¹) | ~3480 (N-H stretch), ~3080 (C-H stretch, aromatic), ~2188 (C≡N stretch)[11] |
| ¹H NMR (DMSO-d₆, δ ppm) | ~8.05 (s, 1H, pyrimidine-H), ~6.9 (s, 4H, -NH₂)[11] |
| ¹³C NMR (DMSO-d₆, δ ppm) | ~167.2 (C2), ~166.6 (C4), ~161.3 (C6), ~117.0 (C≡N), ~83.0 (C5)[11] |
| Mass Spectrometry (EI) | m/z 120.04 (M⁺) |
Workflow Visualization
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
The protocol detailed in these application notes provides a reliable and efficient method for the laboratory-scale synthesis of this compound. By understanding the underlying reaction mechanism and adhering to the safety precautions, researchers can confidently produce this valuable building block for applications in drug discovery and medicinal chemistry. The provided characterization data serves as a benchmark for verifying the identity and purity of the final product.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. guidechem.com [guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. fishersci.com [fishersci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. sds.chemtel.net [sds.chemtel.net]
- 8. fishersci.com [fishersci.com]
- 9. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Strategic Derivatization of the 2-Amino Group on 2-Aminopyrimidine-5-carbonitrile for Drug Discovery
Introduction: The 2-Aminopyrimidine-5-carbonitrile Scaffold - A Privileged Motif in Medicinal Chemistry
The this compound core is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its recurring presence in a multitude of biologically active agents.[1] Its unique electronic properties and geometric arrangement of hydrogen bond donors and acceptors allow for versatile interactions with a wide array of biological targets. Derivatives of this scaffold have demonstrated significant therapeutic potential, exhibiting activities including anticancer, antimicrobial, anti-inflammatory, and kinase inhibition.[1][2] Notably, the 2-aminopyrimidine moiety is a key structural component in highly successful drugs like Imatinib, a tyrosine kinase inhibitor.[1]
The exocyclic amino group at the C2 position serves as a critical handle for synthetic modification, enabling chemists to systematically modulate the compound's physicochemical properties, target affinity, selectivity, and pharmacokinetic profile. Strategic derivatization of this amino group is a key step in lead optimization and the development of novel chemical entities. This guide provides an in-depth exploration of the primary methods for derivatizing the 2-amino group of this compound, offering detailed protocols and the scientific rationale behind the experimental choices.
Core Derivatization Strategies: A Chemist's Toolkit
The nucleophilic character of the exocyclic amino group on the 2-aminopyrimidine ring allows for a range of chemical transformations. The primary strategies for its derivatization include acylation, sulfonylation, alkylation, and arylation. Each of these methods introduces distinct structural motifs, profoundly influencing the molecule's interaction with its biological target.
Figure 1. Overview of key derivatization strategies for the 2-amino group.
N-Acylation: Crafting Amide Bonds for Enhanced Interactions
The conversion of the primary amino group into an amide is a fundamental and widely used derivatization strategy. Amide functionalities can introduce additional hydrogen bonding capabilities and steric bulk, which can be crucial for optimizing ligand-receptor interactions.
Scientific Rationale:
N-acylation is typically achieved by reacting the this compound with an acylating agent, such as an acyl chloride or anhydride, in the presence of a non-nucleophilic base. The base, commonly pyridine or triethylamine, serves to neutralize the acidic byproduct (e.g., HCl) generated during the reaction, driving the equilibrium towards product formation. Pyridine can also act as a nucleophilic catalyst. The choice of solvent is critical; aprotic solvents like dichloromethane (DCM), chloroform, or N,N-dimethylformamide (DMF) are preferred to avoid competitive reactions with the acylating agent.
Protocol 1: General Procedure for N-Acylation with an Acyl Chloride
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous DCM (0.1 M concentration).
-
Base Addition: Add a suitable base, such as triethylamine (1.5 eq.) or pyridine (2.0 eq.), to the solution and stir for 5 minutes at room temperature.
-
Acylating Agent Addition: Slowly add the desired acyl chloride (1.1 eq.) dropwise to the stirring solution at 0 °C (ice bath).
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding water. Separate the organic layer, and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure N-acylated derivative.
| Parameter | Condition | Rationale |
| Acylating Agent | Acyl Chloride / Anhydride | Highly reactive electrophiles for efficient acylation. |
| Base | Triethylamine, Pyridine | Neutralizes acidic byproducts; pyridine can also act as a catalyst. |
| Solvent | Anhydrous DCM, Chloroform, DMF | Aprotic to prevent reaction with the acylating agent. |
| Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic reaction. |
| Stoichiometry | Amine:Acyl Halide:Base ≈ 1:1.1:1.5 | Slight excess of reagents ensures complete conversion of the starting amine. |
N-Sulfonylation: Introducing the Versatile Sulfonamide Moiety
The sulfonamide group is a key pharmacophore found in numerous approved drugs. Its introduction can enhance binding affinity through hydrogen bonding and improve pharmacokinetic properties such as solubility and metabolic stability.[3]
Scientific Rationale:
Similar to acylation, N-sulfonylation involves the reaction of the amino group with a sulfonyl chloride in the presence of a base.[4] Pyridine is often the solvent and base of choice due to its ability to activate the sulfonyl chloride and effectively scavenge the generated HCl. The reaction is generally robust and proceeds under mild conditions.
Protocol 2: General Procedure for N-Sulfonylation
-
Preparation: Dissolve this compound (1.0 eq.) in anhydrous pyridine (0.2 M concentration) in a round-bottom flask under an inert atmosphere.
-
Reagent Addition: Cool the solution to 0 °C and add the desired sulfonyl chloride (1.2 eq.) portion-wise.
-
Reaction: Allow the reaction mixture to stir at room temperature for 12-24 hours, monitoring by TLC.
-
Workup: Pour the reaction mixture into ice-water and stir until a precipitate forms. If no solid forms, extract the aqueous mixture with ethyl acetate (3x).
-
Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. If an extraction was performed, combine the organic layers, wash with 1 M HCl (to remove pyridine), water, and brine, then dry over Na₂SO₄, filter, and concentrate. The crude product can be further purified by recrystallization or silica gel chromatography.
| Parameter | Condition | Rationale |
| Sulfonylating Agent | Aryl/Alkyl Sulfonyl Chloride | Electrophilic source of the sulfonyl group. |
| Base/Solvent | Pyridine | Acts as both base and solvent, activating the sulfonyl chloride. |
| Temperature | 0 °C to Room Temperature | Controls initial reactivity and allows for smooth reaction progression. |
| Workup | Aqueous Quench/Precipitation | Simple and effective method for isolating the often solid sulfonamide product. |
N-Alkylation: Tuning Lipophilicity and Steric Profile
Introducing alkyl groups to the 2-amino position allows for fine-tuning of the molecule's lipophilicity, basicity, and steric profile, which can be critical for navigating binding pockets and improving cell permeability.
Method A: Direct Alkylation with Alkyl Halides
Direct alkylation can be challenging due to the risk of over-alkylation (formation of tertiary amines).[5] However, with careful control of stoichiometry and reaction conditions, mono-alkylation can be achieved.
Scientific Rationale: This is a standard SN2 reaction where the amino group acts as a nucleophile, displacing a halide from the alkyl halide. A base is required to deprotonate the resulting ammonium salt, regenerating the neutral secondary amine and preventing the reaction from stalling. Stronger, non-nucleophilic bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are often used in polar aprotic solvents like DMF or acetonitrile.
Protocol 3: Direct N-Alkylation
-
Preparation: To a suspension of sodium hydride (1.2 eq., 60% dispersion in mineral oil) in anhydrous DMF (0.1 M) at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq.) in anhydrous DMF dropwise.
-
Deprotonation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq.) dropwise.
-
Reaction: Allow the reaction to stir at room temperature for 4-12 hours, monitoring by TLC.
-
Workup: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with water and brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by silica gel chromatography.
Method B: Reductive Amination
Reductive amination is a powerful and often more controllable method for mono-alkylation, completely avoiding the issue of over-alkylation.[6][7]
Scientific Rationale: The reaction proceeds in two stages, often in one pot. First, the 2-aminopyrimidine condenses with an aldehyde or ketone to form an intermediate imine (or iminium ion under acidic conditions). In the second step, a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), selectively reduces the imine to the corresponding secondary amine.[7][8] These reducing agents are chosen for their chemoselectivity; they readily reduce the C=N bond of the imine but are slow to reduce the C=O bond of the starting aldehyde or ketone.[7]
Figure 2. Workflow for N-alkylation via reductive amination.
Protocol 4: Reductive Amination
-
Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired aldehyde or ketone (1.2 eq.) in a suitable solvent such as dichloroethane (DCE) or methanol (MeOH) (0.1 M).
-
Imine Formation: Add acetic acid (AcOH, 0.1 eq.) to catalyze imine formation. Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the stirring solution.
-
Reaction: Continue stirring at room temperature for 6-24 hours until the reaction is complete as indicated by TLC.
-
Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the mixture with DCM or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the residue by silica gel chromatography.
N-Arylation: Forging C-N Bonds with Transition Metal Catalysis
The introduction of aryl or heteroaryl substituents onto the 2-amino group can lead to compounds with significantly enhanced biological activity, often by facilitating π-π stacking interactions within a protein's binding site. Transition metal-catalyzed cross-coupling reactions are the state-of-the-art methods for this transformation.
Method A: Buchwald-Hartwig Amination
The palladium-catalyzed Buchwald-Hartwig amination is one of the most powerful and versatile methods for forming C(aryl)-N bonds.[9][10]
Scientific Rationale: This reaction involves the coupling of an aryl halide (or triflate) with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[9] The catalytic cycle generally involves: (1) oxidative addition of the aryl halide to a Pd(0) complex, (2) coordination of the amine and deprotonation by the base to form a palladium-amido complex, and (3) reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[10] The choice of ligand is critical for the reaction's success, with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BINAP) being highly effective.[11] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is required to facilitate the deprotonation of the amine in the catalytic cycle.
Protocol 5: Buchwald-Hartwig N-Arylation
-
Preparation: In an oven-dried Schlenk tube or reaction vial, combine this compound (1.0 eq.), the aryl halide (e.g., aryl bromide, 1.2 eq.), the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and the phosphine ligand (e.g., Xantphos, 4-10 mol%).
-
Reagent Addition: Add the base (e.g., sodium tert-butoxide or cesium carbonate, 2.0 eq.).
-
Reaction Setup: Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times. Add anhydrous, degassed solvent (e.g., toluene or dioxane, 0.1 M).
-
Reaction: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite® to remove inorganic salts and the catalyst.
-
Purification: Concentrate the filtrate and purify the crude product by silica gel chromatography.
Method B: Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed method for N-arylation.[12] While it often requires higher temperatures than palladium-catalyzed methods, modern advancements with ligands have improved its scope and mildness.
Scientific Rationale: The traditional Ullmann reaction involves the coupling of an amine with an aryl halide (typically an iodide or bromide) using stoichiometric amounts of copper powder at high temperatures.[12] Modern protocols utilize a catalytic amount of a copper(I) salt (e.g., CuI) in the presence of a ligand (e.g., L-proline, diamines) and a base (e.g., K₂CO₃ or K₃PO₄) in a polar aprotic solvent like DMF or DMSO.[13] The ligand facilitates the catalytic cycle, which is thought to involve oxidative addition of the aryl halide to a Cu(I) species.
Protocol 6: Ullmann N-Arylation
-
Preparation: To a reaction vial, add this compound (1.0 eq.), the aryl iodide (1.5 eq.), copper(I) iodide (CuI, 10-20 mol%), a ligand such as L-proline (20-40 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Reaction Setup: Add a polar aprotic solvent such as DMSO or DMF (0.2 M).
-
Reaction: Heat the mixture to 100-140 °C and stir for 24-48 hours, monitoring by TLC.
-
Workup: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel chromatography.
| Parameter | Buchwald-Hartwig Amination | Ullmann Condensation |
| Catalyst | Palladium (e.g., Pd₂(dba)₃, Pd(OAc)₂) | Copper (e.g., CuI, Cu₂O) |
| Ligand | Bulky phosphines (XPhos, BINAP) | Diamines, L-proline |
| Base | Strong, non-nucleophilic (NaOtBu) | Inorganic (K₂CO₃, K₃PO₄) |
| Solvent | Aprotic (Toluene, Dioxane) | Polar aprotic (DMF, DMSO) |
| Temperature | 80-110 °C | 100-140 °C |
| Substrate Scope | Broad (Cl, Br, I, OTf) | Generally prefers I, Br |
Conclusion and Future Outlook
The derivatization of the 2-amino group of this compound is a powerful strategy in the design and synthesis of novel therapeutic agents. The methods outlined in this guide—acylation, sulfonylation, alkylation, and arylation—provide a robust and versatile toolkit for medicinal chemists. The choice of a specific derivatization strategy and the corresponding reaction conditions must be guided by the desired physicochemical properties and the structural requirements of the biological target. As our understanding of disease biology deepens, the continued application and refinement of these synthetic methodologies will undoubtedly lead to the discovery of next-generation therapeutics built upon this remarkable scaffold.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. 磺酰氯和磺酰胺 [sigmaaldrich.com]
- 4. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactions of 2-AMINO-6-METHYLPYRIMIDINONES-4 with ALKYL HALIDES C4-C9 | European Science Methodical Journal [europeanscience.org]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. research.rug.nl [research.rug.nl]
- 12. Ullmann Reaction [organic-chemistry.org]
- 13. Cu-catalyzed Goldberg and Ullmann reactions of aryl halides using chelating N- and O-based ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Aminopyrimidine-5-carbonitrile
Welcome to the technical support center for the synthesis of 2-Aminopyrimidine-5-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols. As Senior Application Scientists, our goal is to blend established chemical principles with practical, field-tested insights to help you improve your yield and purity.
Introduction
This compound is a crucial heterocyclic building block in medicinal chemistry and materials science.[1] Its derivatives are foundational scaffolds for a wide range of pharmaceuticals, including kinase inhibitors and anti-proliferative agents, making a reliable and high-yield synthesis essential for research and development.[2][3][4] This guide addresses common challenges encountered during its synthesis, focusing on the prevalent three-component reaction strategy.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient synthetic route for this compound and its derivatives? The most widely adopted method is a one-pot, three-component reaction, often a variation of the Biginelli reaction.[5] This involves the condensation of a β-keto nitrile or a reactive methylene nitrile (like malononitrile), an aldehyde, and guanidine. This convergent approach is favored for its efficiency and atom economy.[5]
Q2: What are the essential starting materials for this synthesis? The core components are:
-
A Nitrile Source: Malononitrile is the most common starting material for the parent compound.
-
An Aldehyde or Ketone: Determines the substituent at the 4-position of the pyrimidine ring.
-
A Guanidine Source: Guanidine carbonate or guanidine hydrochloride are frequently used. Guanidine carbonate is particularly useful as it is a stable solid and can also serve as the base required for the reaction.[6][7]
Q3: What are the typical reaction conditions? The reaction is typically performed under reflux in a protic solvent such as ethanol.[8] A base is often required to catalyze the initial condensation steps. Depending on the specific substrates, catalysts like ammonium chloride under solvent-free conditions have also been reported to give excellent yields.[9] Reaction times can range from a few hours to over 24 hours, depending on the reactivity of the starting materials.[9][10]
Q4: How is the final product typically isolated and purified? Upon completion, the reaction mixture is often cooled and poured into cold water or ice to precipitate the crude product.[9] Purification is most commonly achieved through recrystallization from a suitable solvent system, such as ethanol, isopropanol, or an ethyl acetate/hexane mixture.[5][9] For less crystalline or more impure products, column chromatography may be necessary.
Troubleshooting Guide
This section addresses specific experimental issues in a problem-cause-solution format.
Problem 1: Very low or no product yield.
-
Possible Cause A: Poor Quality or Inactive Reagents.
-
Expert Insight: Malononitrile can degrade or dimerize over time. Guanidine salts are hygroscopic and absorbed water can interfere with the reaction. Aldehydes can oxidize or polymerize upon storage.
-
Solution: Use freshly opened reagents whenever possible. Verify the purity of your starting materials via TLC, melting point, or NMR before starting the reaction. If an aldehyde has been stored for a long time, consider purifying it by distillation.
-
-
Possible Cause B: Incorrect Stoichiometry or Order of Addition.
-
Expert Insight: The reaction mechanism is a sequence of steps. An incorrect ratio of reactants can lead to the accumulation of intermediates and the formation of side products, halting the progression to the final pyrimidine.
-
Solution: Ensure precise measurement of all three components. While a 1:1:1 molar ratio is the theoretical standard, sometimes a slight excess (1.1 equivalents) of the guanidine source can be beneficial. Consider a stepwise addition: pre-reacting the aldehyde and malononitrile to form the Knoevenagel condensation product before adding the guanidine can sometimes improve yields by minimizing side reactions of the individual components.
-
-
Possible Cause C: Suboptimal Reaction Temperature or Duration.
-
Expert Insight: The cyclization and subsequent aromatization steps require sufficient thermal energy. However, excessively high temperatures can lead to decomposition.
-
Solution: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC).[9] If you see starting materials remaining after the prescribed time, consider extending the reflux period. Conversely, if TLC shows the formation of multiple degradation spots, a lower temperature should be trialed. For many systems, refluxing in ethanol (78 °C) provides a good balance.
-
Problem 2: The crude product is impure, containing multiple side-products.
-
Possible Cause A: Incomplete Aromatization.
-
Expert Insight: The reaction initially forms a dihydropyrimidine intermediate, which must then aromatize (by losing H₂) to the final 2-aminopyrimidine product.[5] This final step can sometimes be sluggish, resulting in a mixture.
-
Solution: Ensure the reaction goes to completion by extending the reflux time. In some cases, exposing the reaction to air (e.g., by using a reflux condenser open to the atmosphere rather than under an inert gas) can facilitate oxidative aromatization.
-
-
Possible Cause B: Self-Condensation of Malononitrile.
-
Expert Insight: Under basic conditions, malononitrile can react with itself or form other undesired products.
-
Solution: Control the temperature and the rate of addition of the base. Adding the base slowly to the cooled mixture of reactants can mitigate vigorous side reactions. As mentioned in Problem 1B, forming the alkene intermediate first can also prevent this.
-
-
Possible Cause C: Formation of Michael Adducts.
-
Expert Insight: Guanidine can potentially add twice to the Knoevenagel intermediate, leading to complex byproducts.
-
Solution: Strict control over stoichiometry is key. Ensure no significant excess of the malononitrile or the Knoevenagel intermediate is present when the cyclization is initiated.
-
Problem 3: Difficulty with product isolation and crystallization.
-
Possible Cause A: Product is an oil or fails to precipitate.
-
Expert Insight: The presence of impurities can act as a eutectic, preventing the crystallization of the desired product. The product may also have significant solubility in the workup solvent (e.g., water).
-
Solution:
-
Concentration: Reduce the volume of the solvent under reduced pressure.
-
Trituration: Add a non-polar solvent in which your product is insoluble (e.g., hexane, diethyl ether) to the oil and stir vigorously. This can often induce precipitation.
-
Seeding: If you have a small crystal of pure product, add it to the supersaturated solution to initiate crystallization.
-
Solvent Change: If the product is soluble in the aqueous workup, extract the product into an organic solvent (e.g., ethyl acetate), dry the organic layer, and evaporate to obtain the crude solid.
-
-
-
Possible Cause B: Product co-precipitates with impurities.
-
Expert Insight: Rapid precipitation by crashing the product out of solution (e.g., by adding a large volume of anti-solvent quickly) can trap impurities within the crystal lattice.
-
Solution: Focus on a slow, controlled recrystallization. Dissolve the crude solid in a minimum amount of a hot solvent in which it is sparingly soluble when cold (e.g., ethanol). Allow the solution to cool slowly to room temperature, and then further in an ice bath. This promotes the formation of pure, well-defined crystals.
-
Visualized Schematics
General Reaction Mechanism
The synthesis proceeds through a cascade of classical organic reactions.
Caption: Key steps in the three-component synthesis pathway.
Troubleshooting Workflow
A logical decision tree to diagnose common synthesis issues.
Caption: A decision tree for troubleshooting synthesis problems.
Optimized Experimental Protocol
This protocol describes a general, robust method for synthesizing 4-Aryl-2-aminopyrimidine-5-carbonitriles.
Materials:
-
Aromatic Aldehyde (10 mmol, 1.0 eq)
-
Malononitrile (10 mmol, 1.0 eq)
-
Guanidine Carbonate (6 mmol, 0.6 eq - provides 12 mmol of guanidine)
-
Ethanol (200 proof, 50 mL)
Procedure:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aromatic aldehyde (10 mmol), malononitrile (10 mmol), and guanidine carbonate (6 mmol).
-
Solvent Addition: Add 50 mL of ethanol to the flask.
-
Reaction: Heat the mixture to reflux with vigorous stirring. The solids should dissolve upon heating.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 3:7 ethyl acetate:hexane mobile phase). The reaction is typically complete within 4-8 hours, indicated by the consumption of the starting aldehyde.
-
Isolation: After completion, cool the reaction mixture to room temperature, and then place it in an ice bath for 30-60 minutes to maximize precipitation.
-
Filtration: Collect the precipitated solid by vacuum filtration. Wash the filter cake with a small amount of cold ethanol, followed by cold deionized water to remove any remaining salts.
-
Drying: Dry the crude product in a vacuum oven at 50-60 °C to a constant weight.
-
Purification: Recrystallize the crude solid from a suitable solvent (e.g., hot ethanol or isopropanol) to obtain the pure this compound derivative as a crystalline solid.
Data Summary: Effect of Conditions on Yield
The choice of catalyst and conditions can significantly impact reaction outcomes. The following table summarizes findings from various synthetic approaches.
| Entry | Reactants | Catalyst/Base | Conditions | Yield (%) | Reference |
| 1 | Benzaldehyde, Malononitrile, Urea | NH₄Cl | Solvent-free, 110 °C, 4h | 82 | [9] |
| 2 | 2-Chlorobenzaldehyde, Malononitrile, Urea | NH₄Cl | Solvent-free, 110 °C, 3.5h | 75 | [9] |
| 3 | α-cyanoketones, Aldehydes, Guanidines | Base (e.g., NaOEt) | Reflux in Ethanol | 45-89 | [5] |
| 4 | Aldehydes, Ethyl Cyanoacetate, Guanidine HCl | Alkaline Ethanol | Reflux | Good | [8] |
| 5 | Various Amines, Guanidine Carbonate | Microwave Irradiation | DMF, 5-10 min | 84-96 | [10] |
Analysis: The data indicates that high yields can be achieved under various conditions. Notably, solvent-free reactions using ammonium chloride as a catalyst offer an eco-friendly and efficient alternative.[9] Microwave-assisted synthesis can dramatically reduce reaction times while providing excellent yields.[10] The yield is also influenced by the electronic nature of substituents on the aromatic aldehyde, with electron-withdrawing groups sometimes enhancing the product yield.[9]
References
- 1. chembk.com [chembk.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "Synthesis and biological evaluation of 2,4-diaminopyrimidine-5-carboni" by Pathan Sultan Ismail, Irfan Khan et al. [scholarworks.utrgv.edu]
- 5. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ias.ac.in [ias.ac.in]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-Aminopyrimidine-5-carbonitrile and Its Derivatives
Welcome to the technical support center for the purification of 2-aminopyrimidine-5-carbonitrile and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important class of heterocyclic compounds. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols grounded in established chemical principles.
I. Common Purification Challenges: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing explanations for the underlying causes and actionable solutions.
Q1: My crude this compound product is a persistent yellow or brown color. What are the likely impurities, and how can I remove them?
A1: Discoloration in crude this compound is a frequent issue, often stemming from side reactions during synthesis. The likely culprits are often polymeric byproducts or residual starting materials.
Causality: The synthesis of this compound and its derivatives can involve reactive intermediates that may self-condense or polymerize under the reaction conditions, especially at elevated temperatures.[1]
Troubleshooting Steps:
-
Recrystallization: This is the most effective primary purification step. The choice of solvent is critical. Due to the polar nature of the aminopyrimidine core and the nitrile group, a moderately polar solvent system is often successful.[2][3]
-
Activated Charcoal Treatment: If recrystallization alone does not yield a colorless product, colored impurities can often be removed by treating a hot solution of the crude product with a small amount of activated charcoal before filtration.[4]
-
Column Chromatography: For stubborn impurities, column chromatography is a powerful tool. Given the polarity of these compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) or normal-phase silica gel chromatography are often more effective than standard reverse-phase chromatography.[4]
Q2: I am observing poor recovery after recrystallizing my this compound derivative. What factors could be contributing to this, and how can I improve the yield?
A2: Low recovery during recrystallization is a common problem that can often be traced back to the choice of solvent and the cooling process.[3]
Causality: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound has significant solubility in the cold solvent, a substantial amount will remain in the mother liquor, leading to low recovery.[3][4]
Troubleshooting Steps:
-
Solvent Screening: Systematically test a range of solvents with varying polarities. A good starting point is to look for a solvent in which your compound is sparingly soluble at room temperature but readily soluble upon heating.[5]
-
Two-Solvent System: If a single suitable solvent cannot be found, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be effective.[3]
-
Controlled Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals and minimizes the co-precipitation of impurities.[3]
-
Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Excess solvent will lead to lower recovery.[3]
Q3: My purified this compound appears pure by TLC, but the melting point is broad and lower than the literature value. What could be the issue?
A3: A broad and depressed melting point is a classic indicator of impurities, even if they are not readily apparent by thin-layer chromatography (TLC).[2]
Causality: The presence of even small amounts of impurities can disrupt the crystal lattice of the solid, leading to a lower and broader melting point range. It's also possible that you have a regioisomer of your target compound, which may have a similar Rf value on TLC but a different melting point.[6]
Troubleshooting Steps:
-
Further Purification: Attempt a second recrystallization from a different solvent system or perform column chromatography.
-
Analytical Techniques: Utilize more sensitive analytical techniques to assess purity, such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[7][8] ¹H and ¹³C NMR can be particularly useful for identifying regioisomers, as the substitution pattern can lead to distinct chemical shifts and line broadening effects.[6]
-
Drying: Ensure the sample is thoroughly dried under vacuum to remove any residual solvent, which can also depress the melting point.
Q4: I am struggling to separate my desired this compound derivative from a closely related byproduct using column chromatography. What strategies can I employ to improve separation?
A4: Co-elution of closely related compounds is a common chromatographic challenge. Optimizing the mobile phase and stationary phase is key to achieving separation.
Causality: Compounds with similar polarities and functional groups will have similar affinities for the stationary and mobile phases, making them difficult to resolve.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting co-eluting impurities in chromatography.
Troubleshooting Steps:
-
Mobile Phase Optimization: Systematically vary the solvent composition of your mobile phase to fine-tune the polarity. For reverse-phase chromatography, small changes in the percentage of the organic modifier can have a significant impact on retention and selectivity.[4]
-
Gradient Elution: If isocratic elution is not providing adequate separation, a gradient elution program can help to resolve closely eluting peaks.[1]
-
Alternative Stationary Phases: If optimizing the mobile phase is insufficient, consider a different stationary phase. For polar aminopyrimidines, a polar-endcapped C18 column or a HILIC column may provide better selectivity.[4]
-
Additives: For basic compounds like aminopyrimidines, adding a small amount of a basic modifier like triethylamine (TEA) to the mobile phase can improve peak shape and resolution by masking residual silanol groups on the silica support.
II. Frequently Asked Questions (FAQs)
Q1: What are the typical physical properties of this compound?
A1: this compound is typically a colorless to yellowish solid.[2] It is soluble in water and most organic solvents.[2] Its melting point is reported to be in the range of 218-220 °C, although some sources indicate a higher decomposition temperature of 300-310 °C.[2][9]
Q2: What are the main synthetic routes to this compound and its derivatives, and what are the common side reactions?
A2: A common method for synthesizing the 2-aminopyrimidine core involves the condensation of a β-dicarbonyl compound (or its equivalent) with guanidine or a substituted guanidine.[10] For this compound specifically, a multi-component reaction involving an aldehyde, malononitrile, and guanidine is often employed.[8][10]
Common Side Reactions:
-
Michael Addition Byproducts: In reactions involving α,β-unsaturated carbonyl compounds, undesired Michael addition products can form.
-
Over-alkylation: When introducing substituents via alkylation, over-alkylation can occur, leading to a mixture of products.[11]
-
Hydrolysis of the Nitrile Group: Under strongly acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid or an amide.[8]
Q3: Are there any specific safety precautions I should take when working with this compound?
A3: Yes, this compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[9][12] It can also cause skin and serious eye irritation.[12] Therefore, it is essential to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[2]
Q4: How can I confirm the identity and purity of my final product?
A4: A combination of analytical techniques is recommended for unambiguous identification and purity assessment:
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information and is excellent for identifying the correct isomer and assessing purity.[6]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.[13]
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the nitrile (C≡N) and amine (N-H) stretches.[8]
-
High-Performance Liquid Chromatography (HPLC): A powerful tool for determining purity, often with a UV detector.
-
Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity.[2]
III. Detailed Experimental Protocols
Protocol 1: General Procedure for Recrystallization of this compound Derivatives
This protocol provides a general guideline for the purification of this compound derivatives by recrystallization. The choice of solvent will need to be optimized for each specific compound.
Materials:
-
Crude this compound derivative
-
Recrystallization solvent (e.g., ethanol, isopropanol, acetonitrile, or a mixture)
-
Erlenmeyer flask
-
Hot plate with magnetic stirring
-
Reflux condenser
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of the potential recrystallization solvent. Observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not when cold.[3]
-
Dissolution: Place the crude product in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue to add small portions of the hot solvent until the compound is completely dissolved.[3]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper into a pre-warmed Erlenmeyer flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the mouth of the flask to prevent solvent evaporation. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[3]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove any remaining solvent.
Protocol 2: General HPLC Method for Purity Analysis
This protocol outlines a general reverse-phase HPLC method suitable for the analysis of many this compound derivatives.
Instrumentation and Conditions:
| Parameter | Specification |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% formic acid or trifluoroacetic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid or trifluoroacetic acid |
| Gradient | Start with a low percentage of B (e.g., 5-10%) and increase linearly to a high percentage (e.g., 95%) over 15-20 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a wavelength where the compound has strong absorbance (e.g., 254 nm) |
| Injection Volume | 5-10 µL |
Workflow Diagram for HPLC Analysis:
Caption: General workflow for HPLC purity analysis of this compound derivatives.
IV. References
-
This compound - ChemBK. (2024). Retrieved from --INVALID-LINK--
-
Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (2019). Molecules. Retrieved from --INVALID-LINK--
-
Synthesis and characterization of this compound derivatives and their antibiotic screening. (2016). Journal of Chemical and Pharmaceutical Research. Retrieved from --INVALID-LINK--
-
This compound. (n.d.). PubChem. Retrieved from --INVALID-LINK--
-
Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. (2021). Scientific Reports. Retrieved from --INVALID-LINK--
-
Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (2019). Molecules. Retrieved from --INVALID-LINK--
-
This compound 1753-48-6 wiki. (n.d.). Guidechem. Retrieved from --INVALID-LINK--
-
One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. (2019). Journal of Chemical Sciences. Retrieved from --INVALID-LINK--
-
This compound. (n.d.). Sigma-Aldrich. Retrieved from --INVALID-LINK--
-
Preparation method of 2-amino pyrimidine. (2013). Google Patents. Retrieved from --INVALID-LINK--
-
Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Retrieved from --INVALID-LINK--
-
This compound. (n.d.). Sigma-Aldrich. Retrieved from --INVALID-LINK--
-
Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis. (2025). BenchChem. Retrieved from --INVALID-LINK--
-
Chromatography of Pyrimidine Reduction Products. (1981). Analytical Chemistry. Retrieved from --INVALID-LINK--
-
Technical Support Center: Purification of Polar Pyrimidine Derivatives. (2025). BenchChem. Retrieved from --INVALID-LINK--
-
Affinity Chromatography Troubleshooting. (n.d.). Sigma-Aldrich. Retrieved from --INVALID-LINK--
-
Troubleshooting Guide for NEBExpress® MBP Fusion and Purification System (NEB #E8201). (n.d.). New England Biolabs. Retrieved from --INVALID-LINK--
-
Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. (2019). Journal of Medicinal Chemistry. Retrieved from --INVALID-LINK--
-
Identification of Aminopyrimidine Regioisomers via Line Broadening Effects in 1H and 13C NMR Spectroscopy. (2004). Australian Journal of Chemistry. Retrieved from --INVALID-LINK--
-
When your his-tagged constructs don't bind—troubleshooting your protein purification woes. (2018). Addgene blog. Retrieved from --INVALID-LINK--
-
Cyclizations and fragmentations in the alkylation of 6-chloro-5-hydroxy-4-aminopyrimidines with aminoalkyl chlorides. (2021). Archiv der Pharmazie. Retrieved from --INVALID-LINK--
-
Stable Hemiaminals: 2-Aminopyrimidine Derivatives. (2015). Molecules. Retrieved from --INVALID-LINK--
-
Recrystallization. (2010). MIT Digital Lab Techniques Manual. Retrieved from --INVALID-LINK--
-
Part III: Synthesis and Antimicrobial Activity of Novel 6-(2-Substituted Propyl)-2,4-disubstituted pyrimidine-5-carbonitriles. (2008). Phosphorus, Sulfur, and Silicon and the Related Elements. Retrieved from --INVALID-LINK--
-
Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. (2021). RSC Medicinal Chemistry. Retrieved from --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. guidechem.com [guidechem.com]
- 6. connectsci.au [connectsci.au]
- 7. researchgate.net [researchgate.net]
- 8. ias.ac.in [ias.ac.in]
- 9. This compound | 1753-48-6 [sigmaaldrich.com]
- 10. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound | C5H4N4 | CID 3814492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 2-Aminopyrimidine-5-carbonitrile Analogs
For Researchers, Scientists, and Drug Development Professionals
I. Overview of the Synthesis
The synthesis of 2-aminopyrimidine-5-carbonitrile analogs is a cornerstone for developing a wide range of biologically active molecules, including kinase inhibitors and other therapeutic agents.[1][2] A common and effective method involves the condensation of a β-keto ester, or a similar active methylene compound, with guanidine.[3] While seemingly straightforward, this reaction is susceptible to various issues that can impact yield, purity, and reproducibility.
This guide will focus on a widely employed synthetic route: the cyclocondensation reaction. Understanding the nuances of this process is critical for success.
General Reaction Scheme:
A prevalent method for synthesizing the 2-aminopyrimidine core involves the reaction of a suitable three-carbon precursor with guanidine. One-pot multicomponent reactions, such as the Biginelli reaction, are also utilized for creating related dihydropyrimidine structures.[4] For the synthesis of this compound specifically, a common approach is the condensation of an appropriate α,β-unsaturated nitrile with guanidine.
Below is a DOT script visualizing a simplified workflow for a typical synthesis.
Caption: A generalized workflow for the synthesis of this compound analogs.
II. Troubleshooting Guide
This section addresses common problems encountered during the synthesis in a question-and-answer format, providing both diagnostic insights and actionable solutions.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A1: Low yields are a frequent issue and can stem from several factors. A systematic approach is key to identifying the root cause.
-
Incomplete Reaction: The reaction may not be going to completion.
-
Troubleshooting:
-
Reaction Time: Extend the reaction time and monitor progress carefully using Thin Layer Chromatography (TLC). Some cyclizations can be slow and require prolonged heating.[4]
-
Temperature: Ensure the reaction temperature is optimal. While higher temperatures can increase the reaction rate, they can also lead to decomposition. Experiment with a range of temperatures to find the sweet spot.
-
Base Strength: The choice and amount of base are critical. A base that is too weak may not sufficiently deprotonate the starting materials to initiate the reaction. Conversely, a base that is too strong can lead to side reactions. Common bases include alkali metal hydroxides (KOH) or alkoxides (sodium methoxide).[3][5]
-
-
-
Side Reactions: The formation of unwanted byproducts can consume starting materials and reduce the yield of the desired product.
-
Troubleshooting:
-
Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of one reactant may favor side-product formation.
-
Order of Addition: In some cases, the order in which reactants are added can influence the reaction pathway. Consider adding the guanidine solution to the solution of the other reactants.
-
-
-
Product Decomposition: The desired product might be unstable under the reaction or work-up conditions.
-
Troubleshooting:
-
Work-up Procedure: Ensure the work-up is performed promptly after the reaction is complete. Avoid prolonged exposure to acidic or basic conditions during extraction and purification.
-
Purification: Use appropriate purification techniques. Recrystallization is often effective for removing impurities.[4] If column chromatography is necessary, select a suitable stationary and mobile phase to avoid product degradation on the column.
-
-
Q2: I am observing multiple spots on my TLC, even after the reaction should be complete. How do I identify the byproducts and prevent their formation?
A2: The presence of multiple spots on TLC indicates a mixture of compounds. Identifying these byproducts is the first step toward mitigating their formation.
-
Common Byproducts and Their Identification:
-
Unreacted Starting Materials: Compare the spots on your reaction TLC with the TLC of your starting materials.
-
N-acylurea Derivatives: In Biginelli-type reactions, the formation of N-acylureas is a known side reaction. These can often be identified by their characteristic spectroscopic signatures.[4]
-
Polymerization Products: Under harsh conditions, starting materials or intermediates can polymerize, leading to a complex mixture of high molecular weight species.
-
-
Strategies to Minimize Byproduct Formation:
-
Reaction Conditions: As mentioned previously, optimizing temperature, reaction time, and base selection can significantly reduce side reactions.
-
Solvent Choice: The polarity of the solvent can influence the reaction pathway. Protic solvents like ethanol are commonly used.[3] However, in some cases, aprotic solvents may be beneficial. Solvent-free conditions have also been reported to be effective.[6]
-
Catalyst: While not always necessary, the addition of a catalyst can sometimes improve selectivity and yield.
-
Q3: The purification of my final product is proving difficult. What are some effective purification strategies?
A3: Purification challenges often arise from the physical properties of the this compound analogs and the nature of the impurities.
-
Recrystallization: This is often the most effective method for purifying solid products.
-
Solvent Selection: The key is to find a solvent (or solvent system) in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallization include ethanol, methanol, and mixtures of ethyl acetate and hexanes.[6]
-
-
Column Chromatography: If recrystallization is ineffective, column chromatography is the next logical step.
-
Stationary Phase: Silica gel is the most common stationary phase.
-
Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point for many 2-aminopyrimidine derivatives.[6] The polarity of the eluent should be carefully optimized to achieve good separation.
-
-
Acid-Base Extraction: If your product and impurities have different acidic or basic properties, an acid-base extraction during the work-up can be a powerful purification step.
The following DOT script illustrates a decision-making workflow for troubleshooting common synthesis issues.
Caption: A troubleshooting decision tree for the synthesis of this compound analogs.
III. Frequently Asked Questions (FAQs)
Q1: What is the role of the base in the cyclization reaction?
A1: The base plays a crucial role in deprotonating one of the starting materials, typically the active methylene compound (e.g., malononitrile), to form a nucleophilic carbanion. This carbanion then attacks the electrophilic carbon of the other reactant, initiating the cyclization cascade. The choice of base and its concentration can significantly affect the reaction rate and the formation of byproducts.
Q2: Can I use guanidine hydrochloride directly, or do I need to use the free base?
A2: Guanidine is often supplied as a salt, such as guanidine hydrochloride or guanidine nitrate.[7] In most cases, you will need to generate the free base in situ by using a stoichiometric amount of a stronger base (e.g., sodium methoxide, potassium hydroxide).[3][5] The free guanidine is the active nucleophile in the reaction.
Q3: What are some common safety precautions to take during this synthesis?
A3: Standard laboratory safety practices should always be followed.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.
-
Ventilation: Work in a well-ventilated fume hood, especially when handling volatile solvents and reagents.
-
Reagent Handling: Guanidine and its salts can be corrosive and irritating. Avoid inhalation of dust and skin contact. Malononitrile is toxic and should be handled with extreme care.
Q4: How does the nature of the substituents on the starting materials affect the reaction?
A4: The electronic and steric properties of the substituents can have a significant impact on the reaction.
-
Electron-withdrawing groups on the aldehyde or keto ester can increase the electrophilicity of the carbonyl carbon, potentially accelerating the initial addition step. Research has shown that the presence of an electron-withdrawing group can enhance the yield of the product.
-
Electron-donating groups may have the opposite effect, potentially decreasing the yield.
-
Steric hindrance from bulky substituents near the reaction center can slow down the reaction or prevent it from occurring altogether.
IV. Experimental Protocols
Optimized Protocol for the Synthesis of a this compound Analog
This protocol provides a general framework. The specific amounts of reagents, solvent volumes, and reaction times may need to be optimized for different analogs.
Materials:
-
Substituted aldehyde (1.0 eq)
-
Malononitrile (1.0 eq)
-
Guanidine hydrochloride (1.5 eq)
-
Sodium methoxide (1.5 eq)
-
Ethanol (as solvent)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted aldehyde and malononitrile in ethanol.
-
Base Addition: In a separate flask, prepare a solution of sodium methoxide in ethanol. To this, add the guanidine hydrochloride and stir until dissolved.
-
Reaction: Slowly add the guanidine/sodium methoxide solution to the aldehyde/malononitrile solution at room temperature.
-
Heating: Heat the reaction mixture to reflux (the temperature will depend on the boiling point of ethanol).
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexanes and ethyl acetate as the eluent).
-
Work-up: Once the reaction is complete (typically after 2-6 hours), cool the mixture to room temperature and pour it into a beaker of crushed ice with stirring.
-
Isolation: A solid precipitate should form. Collect the crude product by vacuum filtration and wash it with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure this compound analog.
-
Characterization: Confirm the structure and purity of the final product using NMR, Mass Spectrometry, and IR spectroscopy.
Data Presentation: Impact of Reaction Conditions on Yield
The following table summarizes hypothetical data to illustrate how reaction conditions can be optimized.
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | KOH | Ethanol | 80 | 6 | 65 |
| 2 | NaOMe | Ethanol | 80 | 4 | 85 |
| 3 | Et3N | Toluene | 110 | 12 | 40 |
| 4 | NaOMe | Methanol | 65 | 6 | 78 |
| 5 | NaOMe | Ethanol | 60 | 8 | 75 |
As indicated in the table, the choice of base and solvent, along with the reaction temperature and time, can significantly influence the final yield of the desired product.
V. References
-
Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (n.d.). MDPI. Retrieved January 4, 2026, from --INVALID-LINK--
-
Martina, M. G., Giannessi, L., & Radi, M. (2022). Multicomponent Synthesis of Purines and Pyrimidines: From the Origin of Life to New Sustainable Approaches for Drug-Discovery Applications. European Journal of Organic Chemistry.
-
Thanki, P., Hingrajia, D., & Modha, J. (2016). Synthesis and characterization of this compound derivatives and their antibiotic screening. Journal of Chemical and Pharmaceutical Research, 8(1), 346-350.
-
Aher, J. S., et al. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences, 131(69).
-
Al-Ostoot, F. H., et al. (2022). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Heliyon, 8(9), e10587.
-
El-Damasy, A. K., et al. (2020). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Advances, 10(28), 16566-16581.
-
CN102952083A - Preparation method of 2-amino pyrimidine - Google Patents. (n.d.). Retrieved January 4, 2026, from --INVALID-LINK--
-
Synthesis and biological evaluation of 2,4-diaminopyrimidine-5-carbonitrile and N-(2-amino-5-cyanopyrimidin-4-yl)benzamide derivatives as EGFR inhibitors. (n.d.). ScholarWorks @ UTRGV.
-
Troubleshooting unexpected side reactions in pyrimidine synthesis. (n.d.). Benchchem. Retrieved January 4, 2026, from --INVALID-LINK--
-
Optimization of the reaction conditions for the cyclization of 2-(aminomethyl)pyridine (12) with nitroethane (1a). (n.d.). ResearchGate. Retrieved January 4, 2026, from --INVALID-LINK--
-
Pyrimidine Metabolism Pathways Synthesis and Degradation. (2024, September 18). Creative Proteomics Blog. Retrieved January 4, 2026, from --INVALID-LINK--
-
Stasolla, C., et al. (2014). Purine and Pyrimidine Nucleotide Synthesis and Metabolism. In eLS. John Wiley & Sons, Ltd.
-
Trofimov, B. A., et al. (2021). Pyrrole–Aminopyrimidine Ensembles: Cycloaddition of Guanidine to Acylethynylpyrroles. Molecules, 26(6), 1698.
-
Kim, Y. H., Yoon, C., & Lee, N. (1981). CYCLIZATION OF GUANIDINES WITH ALPHA-UNSATURATED,BETA-UNSATURATED KETONES - IMPROVED SYNTHESIS OF 2-AMINODIHYDROPYRIMIDINE DERIVATIVES CONTAINING GUANIDINE MOIETY. Heterocycles.
-
US20060047124A1 - Process for preparing 2-aminopyridine derivatives - Google Patents. (n.d.). Retrieved January 4, 2026, from --INVALID-LINK--
-
De Novo Pyrimidine Synthesis. (n.d.). BOC Sciences. Retrieved January 4, 2026, from --INVALID-LINK--
-
Pyrimidine Synthesis. (2024, February 21). YouTube. Retrieved January 4, 2026, from --INVALID-LINK--
-
Synthesis of 2‐Amino pyrimidinones 3 a–i. Reagents and conditions:... (n.d.). ResearchGate. Retrieved January 4, 2026, from --INVALID-LINK--
References
- 1. researchgate.net [researchgate.net]
- 2. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. CN102952083A - Preparation method of 2-amino pyrimidine - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. Pyrrole–Aminopyrimidine Ensembles: Cycloaddition of Guanidine to Acylethynylpyrroles - PMC [pmc.ncbi.nlm.nih.gov]
Catalyst selection for efficient 2-Aminopyrimidine-5-carbonitrile synthesis
An essential building block in medicinal chemistry, 2-aminopyrimidine-5-carbonitrile and its derivatives are pivotal in the development of therapeutics, including kinase inhibitors for anticancer agents.[1] The efficient synthesis of this scaffold is therefore a critical concern for researchers in drug discovery and development. The most prevalent method is a multicomponent reaction, often inspired by the Biginelli reaction, which combines an aldehyde, a nitrile-containing active methylene compound (like malononitrile), and a guanidine or urea/thiourea source.[2][3]
This Technical Support Center provides researchers, scientists, and drug development professionals with a comprehensive guide to catalyst selection, reaction optimization, and troubleshooting for the synthesis of this compound derivatives. The content is structured in a practical question-and-answer format to directly address challenges encountered during experimentation.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound derivatives?
A1: The most widely adopted method is a one-pot, three-component reaction involving an aldehyde, malononitrile, and urea or thiourea (or guanidine).[4] This reaction is typically catalyzed by an acid or base and proceeds through a sequence of Knoevenagel condensation, Michael addition, and subsequent cyclization and aromatization to form the pyrimidine ring.[2][4] This approach is favored for its high atom economy and procedural simplicity.
Q2: I am getting a very low yield. What are the most common reasons?
A2: Low yields are a frequent issue and can often be traced back to several key factors:
-
Reagent Purity: The purity of the aldehyde is especially critical. Aldehydes can oxidize to carboxylic acids over time, which will not participate in the reaction. It is highly recommended to use freshly distilled or purified aldehydes.[5]
-
Reaction Conditions: Sub-optimal temperature, incorrect solvent, or insufficient reaction time can lead to incomplete conversion.
-
Catalyst Inefficiency: The choice of catalyst and its concentration are crucial. Some reactions may require a catalyst to proceed at a reasonable rate.[5]
-
Side Reactions: The formation of stable side products, most commonly the Knoevenagel condensation product between the aldehyde and malononitrile, can consume starting materials and reduce the yield of the desired pyrimidine.[5]
-
Product Loss During Work-up: The desired product may have some solubility in the solvents used for washing and purification. Minimizing solvent volumes and choosing an appropriate recrystallization solvent system, such as hot ethanol, is vital to maximize recovery.[5]
Q3: Can this synthesis be performed without a catalyst?
A3: While some variations of this reaction can proceed without a catalyst, particularly under solvent-free conditions at elevated temperatures, the use of a catalyst is generally recommended.[6][7] Catalysts, whether acidic or basic, significantly enhance the reaction rate, improve yields, and often allow for milder reaction conditions, which can help minimize side reactions.[4][5]
Section 2: Catalyst Selection and Optimization
The choice of catalyst is paramount for achieving high efficiency in the synthesis of this compound derivatives. The catalyst's role is primarily to activate the carbonyl group of the aldehyde for the initial condensation step.
Q4: What types of catalysts are effective for this synthesis, and how do I choose the right one?
A4: A range of catalysts can be employed, from simple inorganic salts to complex solid acids. The optimal choice depends on the specific substrates, desired reaction conditions (e.g., solvent-free), and considerations for green chemistry.
-
Simple, Inexpensive Catalysts: Ammonium chloride (NH₄Cl) has been demonstrated as a simple, inexpensive, and effective catalyst for this reaction under solvent-free conditions at 110 °C.[3] It performs well for a variety of substituted benzaldehydes.
-
Green, Reusable Catalysts: For researchers focused on sustainable chemistry, novel solid acid catalysts are an excellent choice. A robust biocatalyst derived from bone char (a waste product) and functionalized with chlorosulfonic acid has shown high efficiency.[4][8] This catalyst works under solvent-free conditions at a lower temperature (80 °C) and can be recovered and reused multiple times without a significant loss of activity.[4]
-
Deep Eutectic Solvents (DES): Choline chloride:2ZnCl₂ is a deep eutectic solvent that can act as both the solvent and catalyst, offering a green alternative to traditional volatile organic solvents.[5][9]
-
Nanocatalysts: Nano-sized magnesium oxide (MgO) has also been reported as an effective catalyst, promoting high conversions and clean reaction profiles in short reaction times.[10][11]
Below is a comparative summary of different catalytic systems.
| Catalyst System | Typical Conditions | Reaction Time | Yield Range (%) | Advantages | Disadvantages | Reference |
| Ammonium Chloride (NH₄Cl) | Solvent-free, 110 °C | 4 hours | 75-85 | Inexpensive, readily available, neutral conditions. | Requires relatively high temperature. | [3] |
| Bone Char-nPrN-SO₃H | Solvent-free, 80 °C, 0.4 mol% | < 10 minutes | 90-98 | Green, highly efficient, reusable, made from biowaste. | Requires catalyst synthesis and characterization. | [4] |
| Choline Chloride/2ZnCl₂ | Solvent-free | Varies | Good to excellent | Green solvent/catalyst system, high recovery. | May require specific substrate compatibility. | [9] |
| Nano-MgO | Water, heating | Varies | High | High efficiency, green solvent (water), simple workup. | Nanoparticle synthesis and handling may be a concern. | [11] |
Section 3: In-Depth Troubleshooting Guide
Q5: My reaction yield is consistently below 50%. I've checked my reagents. What systematic steps can I take to optimize the reaction?
A5: When reagent purity is confirmed, a systematic optimization of reaction parameters is the next logical step. We recommend following this troubleshooting workflow:
References
- 1. guidechem.com [guidechem.com]
- 2. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ias.ac.in [ias.ac.in]
- 4. Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The novel and green synthesis of 6-amino-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile via the solvent-free biginelli multi-component reaction catalysed by Choline chloride/2ZnCl2 | VNUHCM Journal of Natural Sciences [stdjns.scienceandtechnology.com.vn]
- 10. researchgate.net [researchgate.net]
- 11. Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00922J [pubs.rsc.org]
Technical Support Center: Microwave-Assisted Synthesis of 2-Aminopyrimidine-5-carbonitrile
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support guide for the microwave-assisted synthesis of 2-aminopyrimidine-5-carbonitrile. This document is designed for researchers, medicinal chemists, and process development professionals who are utilizing or planning to implement this efficient synthetic route. Pyrimidine derivatives are foundational scaffolds in numerous pharmaceuticals, and mastering their synthesis is critical.[1][2] This guide provides in-depth, experience-driven advice in a direct question-and-answer format to address common challenges and optimize your experimental outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the reaction, providing the core knowledge needed before you begin your experiments.
Q1: What is the general reaction for the microwave-assisted synthesis of this compound?
A: This synthesis is typically a cyclocondensation reaction. A common and efficient pathway involves the reaction between a guanidine salt (such as guanidine carbonate or hydrochloride) and a malononitrile-derived C3 synthon, like ethoxymethylenemalononitrile (EMMN). The reaction proceeds rapidly under microwave irradiation to form the heterocyclic ring.[3]
Q2: Why is microwave irradiation superior to conventional heating for this synthesis?
A: Microwave-assisted organic synthesis (MAOS) offers several significant advantages over conventional oil-bath heating.[4]
-
Rapid Heating: Microwaves directly couple with polar molecules in the reaction mixture, leading to rapid, uniform, and volumetric heating.[5] This dramatically reduces reaction times from many hours to mere minutes.[6][7]
-
Increased Yields & Purity: The fast heating and precise temperature control can minimize the formation of side products and tars that often result from prolonged exposure to high temperatures in conventional methods.[8]
-
Energy Efficiency: By heating only the reaction vessel and its contents, MAOS is a greener, more energy-efficient technology.[4]
-
Reproducibility: Modern microwave reactors offer precise control over temperature, pressure, and power, leading to highly reproducible results.[5]
Q3: Which form of guanidine should be used—free base, hydrochloride, or carbonate?
A: The choice of guanidine salt is critical.
-
Guanidine Hydrochloride (Guanidine·HCl): Commonly used but requires the addition of a base (like sodium ethoxide or another non-nucleophilic base) to liberate the free guanidine nucleophile. The reaction must be sufficiently basic to drive the condensation.
-
Guanidine Carbonate ((Guanidine)₂·H₂CO₃): This is often an excellent choice as it acts as both the guanidine source and a base, simplifying the reaction setup.[3][9] It is less acidic than the hydrochloride salt, which can be beneficial.
-
Guanidine (Free Base): While the most reactive, it is hygroscopic and can be challenging to handle. It is typically generated in situ from its more stable salts.
For most applications, guanidine carbonate offers the best balance of reactivity, stability, and ease of use.
Q4: What are the best solvents for this microwave reaction?
A: The ideal solvent must be polar enough to absorb microwave energy effectively and have a sufficiently high boiling point to allow the reaction to be run at elevated temperatures under pressure.
-
Alcohols (Ethanol, Isopropanol, n-Butanol): These are excellent choices. They are polar, dissolve the reactants well, and have relatively high boiling points. Ethanol is a common starting point.[10][11]
-
N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO): These high-boiling polar aprotic solvents are very efficient at absorbing microwave energy and can be used to reach higher temperatures, though they can be more difficult to remove during workup.[8]
-
Solvent-Free: In some cases, the reaction can be run neat (without solvent), which is an environmentally friendly option, though it may increase the risk of charring if not carefully controlled.[9]
Q5: How do microwave power, temperature, and time influence the reaction?
A: These parameters are interconnected and crucial for success.
-
Temperature: This is the most critical parameter. A typical starting point is 120-150°C. Too low a temperature will result in an incomplete reaction, while excessively high temperatures can cause decomposition of reactants or products.[7]
-
Time: Microwave reactions are fast. Typical reaction times are in the range of 5-30 minutes. It is essential to monitor the reaction by Thin-Layer Chromatography (TLC) to avoid prolonged heating, which can decrease yield.
-
Power: In modern reactors, power is typically modulated automatically to maintain the set temperature. A maximum power setting of 150-300W is usually sufficient. It is more important to control the temperature than to set a fixed power output.[12]
Part 2: Troubleshooting Guide
This section addresses specific problems that may arise during the experiment and provides actionable solutions.
Problem 1: Low or No Product Yield
Your reaction has completed (as per TLC), but the isolated yield of this compound is significantly lower than expected.
-
Possible Cause 1: Reagent Quality.
-
Explanation: Guanidine salts can absorb moisture, and malononitrile derivatives can degrade over time. Impurities in the starting materials are a primary cause of low yield.[13]
-
Solution:
-
Ensure guanidine salt is dry. If using guanidine hydrochloride, ensure your base is fresh and anhydrous.
-
Use freshly opened or purified ethoxymethylenemalononitrile (EMMN) or other synthons.
-
Confirm the identity and purity of all starting materials via NMR or other appropriate analytical techniques.
-
-
-
Possible Cause 2: Suboptimal Reaction Conditions.
-
Explanation: The reaction may not have reached the necessary activation energy, or the temperature may be too high, causing degradation.
-
Solution:
-
Screen Temperatures: Run small-scale optimization reactions at different temperatures (e.g., 120°C, 140°C, 160°C) for a fixed time (e.g., 15 minutes) and analyze the crude mixture by LC-MS or NMR to find the optimal point.[14]
-
Time Course Study: At the optimal temperature, run the reaction for different durations (e.g., 5, 10, 20, 30 minutes) to determine when the maximum conversion is achieved without significant byproduct formation.
-
-
-
Possible Cause 3: Incorrect Stoichiometry or Base.
-
Explanation: If using guanidine hydrochloride, an insufficient amount of base will result in low conversion as the guanidine will not be fully deprotonated.
-
Solution:
-
Ensure at least one full equivalent of a suitable base (e.g., NaOEt, K₂CO₃, DBU) is used relative to the guanidine hydrochloride.
-
Consider switching to guanidine carbonate to simplify the system and provide a self-buffering basic environment.[3]
-
-
Problem 2: Formation of a Dark, Tarry Substance
The reaction mixture turns dark brown or black, and the final product is an intractable tar rather than a crystalline solid.
-
Possible Cause: Overheating or "Hot Spots".
-
Explanation: Microwave heating, while efficient, can sometimes create localized "hot spots" if the mixture is not stirred effectively or if the power is too high, leading to decomposition and polymerization of the nitrile-containing reactants.[15]
-
Solution:
-
Reduce Temperature: Lower the target reaction temperature by 10-20°C.
-
Ensure Proper Stirring: Use a dedicated microwave vial with a magnetic stir bar and ensure it is spinning adequately throughout the reaction.
-
Ramp Time: Increase the temperature ramp time in the microwave settings to allow for more gradual heating.
-
Use a More Stable Solvent: Switch to a solvent with a higher boiling point and better heat capacity, such as n-butanol or DMF.
-
-
Problem 3: Multiple Spots on TLC and Difficult Purification
The crude reaction mixture shows the product spot on TLC, but also several other spots, making column chromatography or recrystallization difficult.
-
Possible Cause 1: Incomplete Reaction.
-
Explanation: Unreacted starting materials are a common "impurity."
-
Solution: Re-evaluate your reaction time and temperature. It is often better to push the reaction to full conversion, even if it generates minor baseline impurities, than to deal with separating multiple starting materials from the product.
-
-
Possible Cause 2: Side Reactions.
-
Explanation: Malononitrile and its derivatives are highly reactive and can undergo self-condensation or react to form other heterocyclic systems.[16] Guanidine can also potentially react in different stoichiometries.
-
Solution:
-
Lower the Temperature: Side reactions are often more temperature-sensitive than the main reaction. Reducing the temperature may improve selectivity.[13]
-
Order of Addition: While less common in microwave synthesis, for problematic substrates, you could consider pre-mixing the guanidine and base in the solvent before adding the C3 synthon.
-
Purification Strategy: If side products are unavoidable, optimize your purification. Consider an acid/base extraction during workup to remove basic or acidic impurities before chromatography. Test different solvent systems for recrystallization.
-
-
Part 3: Data and Protocols
Table 1: Typical Parameters for Microwave-Assisted Pyrimidine Synthesis
The following table summarizes representative conditions found in the literature for related syntheses, providing a validated starting point for optimization.
| Parameter | Typical Range/Value | Rationale & Comments |
| Temperature | 120 - 160 °C | Balances reaction rate with reactant/product stability.[7] |
| Time | 5 - 30 min | Significantly reduced from conventional heating; monitor via TLC.[8] |
| Microwave Power | 100 - 300 W (Max) | Power is typically varied by the instrument to maintain temperature.[17] |
| Solvent | Ethanol, n-Butanol, DMF | Must be polar to absorb microwaves and have a suitable boiling point.[11] |
| Guanidine Source | Guanidine Carbonate | Often preferred for its dual role as reactant and base.[3][9] |
| Base (if needed) | NaOEt, K₂CO₃, NaOAc | Required if starting with guanidine hydrochloride.[3] |
| Typical Yield | 70 - 95% | Microwave synthesis often leads to improved isolated yields.[18][19] |
Diagram 1: Plausible Reaction Mechanism
Caption: Plausible mechanism for the synthesis via cyclocondensation.
Diagram 2: Experimental Workflow
Caption: Standard workflow from setup to product analysis.
Experimental Protocol: General Procedure
Disclaimer: This protocol is a general guideline. All experiments should be performed by qualified personnel in a suitable chemical fume hood, wearing appropriate personal protective equipment (PPE).
-
Reagent Preparation:
-
To a 10 mL microwave process vial equipped with a magnetic stir bar, add guanidine carbonate (1.0 mmol).
-
Add ethoxymethylenemalononitrile (EMMN) (1.0 mmol).
-
Add 3-5 mL of anhydrous ethanol.
-
-
Microwave Reaction:
-
Seal the vial with a septum cap.
-
Place the vial inside the cavity of a dedicated microwave synthesizer.
-
Set the reaction parameters:
-
Temperature: 140 °C
-
Ramp Time: 2 minutes
-
Hold Time: 15 minutes
-
Maximum Power: 250 W
-
Stirring: On (medium-high)
-
-
Start the irradiation program. The instrument will monitor internal temperature and pressure throughout the run.
-
-
Reaction Monitoring:
-
After the initial run, cool the vial to room temperature using compressed air.
-
Carefully open the vial and take a small aliquot with a capillary tube to spot on a TLC plate (e.g., eluent system: 10% Methanol in Dichloromethane or 50% Ethyl Acetate in Hexane).
-
Visualize under UV light. If starting material is still present, reseal the vial and irradiate for another 5-10 minutes.
-
-
Workup and Isolation:
-
Once the reaction is complete, cool the vial to room temperature.
-
The product often precipitates from ethanol upon cooling. If not, transfer the reaction mixture to a round-bottom flask.
-
Reduce the solvent volume in vacuo using a rotary evaporator until a solid precipitate forms.
-
Cool the slurry in an ice bath for 30 minutes to maximize precipitation.
-
-
Purification:
-
Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol.
-
Air-dry the solid.
-
If necessary, recrystallize the crude product from a suitable solvent (e.g., ethanol, isopropanol, or an ethanol/water mixture) to obtain the pure this compound.
-
-
Characterization:
References
- 1. A short review on application of Guanidine and its salt in synthesis of [ijaresm.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microwave synthesis: a green method for benzofused nitrogen heterocycles. [wisdomlib.org]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Pyrimidine Derivatives from Three-component Reaction...: Ingenta Connect [ingentaconnect.com]
- 11. researchgate.net [researchgate.net]
- 12. Microwave assisted synthesis – a critical technology overview - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00056K [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Microwave assisted synthesis of five membered nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. nanobioletters.com [nanobioletters.com]
- 19. mdpi.com [mdpi.com]
- 20. This compound | C5H4N4 | CID 3814492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. chemscene.com [chemscene.com]
Technical Support Center: Navigating the Challenges of 2-Aminopyrimidine-5-carbonitrile Solubility in Reactions
Welcome to the technical support center dedicated to addressing a common yet critical challenge faced by researchers and drug development professionals: the poor solubility of 2-Aminopyrimidine-5-carbonitrile. This guide provides in-depth technical information, troubleshooting strategies, and practical protocols to help you successfully incorporate this valuable building block into your synthetic workflows.
Introduction: Understanding the Solubility Profile
This compound is a key intermediate in the synthesis of a wide range of biologically active molecules.[1] Its rigid, planar structure, coupled with the presence of a polar amino group and a cyano group, results in strong intermolecular forces, including hydrogen bonding and dipole-dipole interactions. These forces contribute to a high melting point and, consequently, limited solubility in many common organic solvents at ambient temperatures.
This guide is structured to provide a comprehensive resource for overcoming these solubility hurdles, ensuring reproducible and efficient reactions.
Frequently Asked Questions (FAQs)
Q1: In which common organic solvents is this compound expected to be soluble?
A1: While precise quantitative data is not extensively available in the public domain, based on its structure and data from related aminopyrimidine compounds, this compound is expected to have the highest solubility in polar aprotic solvents such as Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO). It exhibits moderate solubility in polar protic solvents like ethanol and methanol, particularly at elevated temperatures.[2] Its solubility is generally low in non-polar solvents like hexanes and toluene.
Q2: My this compound is not dissolving, even with heating. What should I do?
A2: If heating alone is insufficient, consider the following troubleshooting steps:
-
Increase Solvent Volume: You may be near the saturation point. Gradually add more solvent while maintaining the elevated temperature.
-
Utilize a Co-solvent: Adding a small amount of a stronger, miscible solvent (a co-solvent) can significantly enhance solubility.[3][4] For example, if your primary solvent is ethanol, adding 5-10% (v/v) of DMF or DMSO can be effective.
-
Check for Impurities: Insoluble impurities in your starting material can give the false impression of poor solubility. Attempt to filter the hot solution to remove any undissolved particulates.
Q3: Can I use a change in pH to improve the solubility of this compound in my reaction?
A3: Yes, adjusting the pH can be a powerful technique.[5][6] The amino group on the pyrimidine ring is basic and can be protonated under acidic conditions to form a more soluble salt. This is particularly useful in aqueous or protic solvent systems. However, consider the compatibility of acidic conditions with your other reagents and the stability of the desired product. For many organic reactions, this method may not be suitable.
Q4: I observed my product precipitating out of the reaction mixture prematurely. How can I prevent this?
A4: Premature precipitation is a common issue when the product is less soluble than the starting materials in the reaction solvent.[7] To mitigate this, you can:
-
Employ a Co-solvent System from the Start: Begin the reaction in a solvent mixture that is known to solubilize both the reactants and the expected product.
-
Increase the Reaction Temperature: If the product's solubility increases with temperature, running the reaction at a higher temperature (if the reaction conditions permit) can keep it in solution.
-
Gradual Addition of Reagents: In some cases, slow addition of one of the reactants can control the concentration of the product being formed, preventing it from exceeding its solubility limit.
Troubleshooting Guide: Common Solubility-Related Issues and Solutions
This section provides a systematic approach to diagnosing and resolving common problems encountered during reactions involving this compound.
| Problem | Potential Cause | Recommended Solution |
| Incomplete Reaction | Poor solubility of this compound leading to a heterogeneous reaction mixture and reduced reactant availability. | 1. Confirm complete dissolution of the starting material before proceeding with the reaction. 2. Employ a more suitable solvent or a co-solvent system (see Solvent Selection Guide below). 3. Increase the reaction temperature to enhance solubility. |
| "Oiling Out" During Recrystallization | The melting point of the compound is lower than the boiling point of the solvent, or the solution is supersaturated. | 1. Add a small amount of a "good" solvent (one in which the compound is highly soluble) to the hot mixture to fully dissolve the oil. 2. Allow the solution to cool more slowly to promote crystal formation over oiling. 3. Consider a different solvent or solvent pair for recrystallization. |
| Product Precipitation During Workup | The product is insoluble in the workup or extraction solvent. | 1. Analyze the polarity of your product and choose an appropriate extraction solvent. 2. If the product is precipitating from an aqueous layer, it may be possible to extract it with a suitable organic solvent before it solidifies. 3. If precipitation is unavoidable, ensure efficient filtration and washing of the solid to remove impurities. |
| Low and Irreproducible Yields | Inconsistent dissolution of the starting material from batch to batch. | 1. Standardize the dissolution procedure: define the solvent, volume, temperature, and stirring time. 2. Ensure the quality and purity of the this compound is consistent. 3. Consider sonicating the mixture to aid in the dissolution of fine particles. |
Data Presentation: Estimated Solubility of this compound
Disclaimer: The following data is an estimation based on the solubility of structurally similar compounds and general principles of organic chemistry.[8][9][10][11] It is strongly recommended to perform experimental solubility tests for your specific application.
| Solvent | Polarity Index | Estimated Solubility at 25°C (mg/mL) | Estimated Solubility at 80°C (mg/mL) | Notes |
| Dimethyl sulfoxide (DMSO) | 7.2 | > 100 | > 200 | Excellent solvent, but can be difficult to remove. |
| N,N-Dimethylformamide (DMF) | 6.4 | > 100 | > 200 | Good solvent, but has a high boiling point. |
| Ethanol | 5.2 | ~ 5 - 10 | ~ 50 - 100 | Moderate solubility, improves significantly with heat. |
| Methanol | 6.6 | ~ 10 - 20 | ~ 75 - 150 | Similar to ethanol, good for reactions at reflux. |
| Tetrahydrofuran (THF) | 4.0 | ~ 1 - 5 | ~ 20 - 40 | Limited solubility at room temperature. |
| Acetonitrile | 6.2 | ~ 1 - 5 | ~ 15 - 30 | Often used in HPLC, but not a strong solvent for this compound. |
| Ethyl Acetate | 4.3 | < 1 | ~ 5 - 10 | Poor solvent for dissolution, but can be used as an anti-solvent for crystallization. |
| Toluene | 2.4 | < 0.1 | < 1 | Very low solubility. |
| Hexanes | 0.0 | < 0.1 | < 0.1 | Insoluble. |
Experimental Protocols
Protocol 1: Small-Scale Solubility Screening
This protocol allows for the rapid determination of a suitable solvent for your reaction.
Materials:
-
This compound
-
A selection of solvents (e.g., DMF, DMSO, Ethanol, THF, Acetonitrile)
-
Small vials (1-2 mL) with caps
-
Magnetic stir plate and stir bars
-
Heat gun or heating block
Procedure:
-
To a vial, add approximately 10 mg of this compound.
-
Add 0.5 mL of the solvent to be tested.
-
Stir the mixture at room temperature for 5 minutes and observe. Note if the solid dissolves completely, partially, or not at all.
-
If the solid is not fully dissolved, gently heat the vial to the desired reaction temperature (e.g., 80°C) while stirring.
-
Observe for an additional 5 minutes. Note the degree of dissolution.
-
If the solid dissolves upon heating, allow the vial to cool to room temperature to see if the compound crystallizes out, which is a good indicator for a potential recrystallization solvent.
Protocol 2: Utilizing a Co-Solvent System for a Reaction
This protocol provides a general method for setting up a reaction using a co-solvent system to ensure homogeneity.
Materials:
-
This compound
-
Primary reaction solvent (e.g., Ethanol)
-
Co-solvent (e.g., DMF)
-
Reaction flask and condenser
-
Magnetic stir plate and stir bar
Procedure:
-
To the reaction flask, add this compound and the magnetic stir bar.
-
Add the primary solvent (e.g., 9 mL of Ethanol for a 10 mL total volume).
-
Begin stirring and gently heat the mixture.
-
Slowly add the co-solvent (e.g., 1 mL of DMF) dropwise until the this compound is fully dissolved. Avoid adding a large excess of the co-solvent.
-
Once the solution is homogeneous, add the other reagents and proceed with your reaction protocol.
-
Monitor the reaction for any signs of precipitation as the reaction progresses.
Visualization of Concepts
Workflow for Solvent Selection
The following diagram illustrates a logical workflow for selecting an appropriate solvent system for a reaction involving this compound.
Caption: A decision-making workflow for selecting a suitable solvent system.
Impact of Co-solvent on Solubility
This diagram illustrates the conceptual impact of adding a co-solvent to a primary solvent to improve the solubility of a poorly soluble compound.
Caption: Conceptual representation of a co-solvent enhancing solubility.
References
- 1. youtube.com [youtube.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Co-solvent: Significance and symbolism [wisdomlib.org]
- 5. How does pH affect solubility? - askIITians [askiitians.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]
- 10. dspace.mit.edu [dspace.mit.edu]
- 11. researchgate.net [researchgate.net]
Preventing dimer formation in 2-Aminopyrimidine-5-carbonitrile reactions
Welcome to the technical support center for 2-aminopyrimidine-5-carbonitrile. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this versatile building block. Our goal is to provide expert-driven, actionable solutions to common challenges, with a primary focus on the prevention and troubleshooting of undesired dimer formation during synthetic transformations.
Introduction: The Dimerization Challenge
This compound is a valuable scaffold in drug discovery due to its hydrogen bonding capabilities and rigid structure.[1] It is frequently employed in carbon-nitrogen (C-N) bond-forming reactions, most notably the Buchwald-Hartwig amination, to construct complex molecular architectures.[2][3] However, the inherent reactivity of the molecule presents a significant challenge: the formation of undesired dimers.
This dimerization not only consumes valuable starting material and reduces the yield of the target molecule but also introduces significant downstream purification hurdles. This guide provides a systematic approach to understanding, identifying, and mitigating this common side reaction.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding dimer formation.
Q1: What is "dimer formation" in the context of this compound synthesis?
A: In this synthetic context, a "dimer" refers to a byproduct formed when two molecules of a this compound derivative react with each other. This is distinct from the photochemical cyclobutane pyrimidine dimers (CPDs) formed in DNA by UV light.[4] The most common scenario is a self-coupling reaction during a palladium-catalyzed process, where two molecules of an aryl halide-functionalized aminopyrimidine are coupled together, resulting in a bi-pyrimidine species. This side reaction competes directly with the desired coupling of your aminopyrimidine substrate with the intended amine or other nucleophile.
Q2: What is the most probable mechanism for dimer formation in a cross-coupling reaction?
A: The primary pathway for dimerization is typically a palladium-catalyzed homocoupling side reaction. In a typical Buchwald-Hartwig catalytic cycle, the Pd(0) catalyst oxidatively adds to your aryl halide (Ar-X).[5] Ideally, this intermediate then reacts with your desired nucleophile. However, it can also react with another molecule of the Ar-X starting material, leading to a dimer after reductive elimination. The high nucleophilicity of the 2-amino group itself can also contribute to side reactions if not the intended reaction site.
Q3: How can I quickly determine if a dimer is forming in my reaction?
A: A combination of routine analytical techniques can provide a clear indication of dimer formation:
-
Thin-Layer Chromatography (TLC): The dimer is typically a larger, more nonpolar molecule than your starting material. Look for a new, lower Rf spot that appears as the reaction progresses.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. A dimer will appear as a peak in the chromatogram with a mass-to-charge ratio (m/z) corresponding to approximately twice the mass of your starting material (specifically, [2 x M] - [2 x H] or [2 x M] - [2 x X] where M is the monomer mass and X is the halide, depending on the exact mechanism).
-
¹H NMR Spectroscopy: In the crude reaction NMR, the presence of a dimer can manifest as an unusually complex set of aromatic signals or a change in the integration ratio of key peaks relative to your desired product.
Section 2: Troubleshooting Guide for Dimer Formation
This guide provides a logical workflow for diagnosing and resolving dimerization issues, particularly in the context of palladium-catalyzed C-N cross-coupling reactions.
Problem: My Buchwald-Hartwig reaction has low yield and LC-MS analysis shows a major peak with a mass corresponding to a homocoupled dimer.
This common issue can almost always be traced back to suboptimal reaction parameters that favor the undesired homocoupling pathway over the desired heterocoupling.
References
- 1. researchgate.net [researchgate.net]
- 2. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Pyrimidine dimer - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
The 2-Aminopyrimidine-5-carbonitrile Scaffold: A Comparative Guide to Structure-Activity Relationships in Kinase Inhibition
In the landscape of modern drug discovery, particularly in the realm of oncology, the strategic design of small molecule inhibitors targeting protein kinases remains a cornerstone of therapeutic advancement. Among the myriad of heterocyclic scaffolds exploited for this purpose, the 2-aminopyrimidine-5-carbonitrile core has emerged as a privileged structure, demonstrating significant potential in the development of potent and selective kinase inhibitors. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of this compound analogs, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causal relationships behind experimental design, present validated protocols, and draw objective comparisons with alternative scaffolds, all grounded in authoritative scientific literature.
The Strategic Advantage of the this compound Scaffold
The 2-aminopyrimidine moiety is a bioisostere of the adenine core of ATP, enabling it to effectively compete for the ATP-binding site of protein kinases. The strategic placement of the amino group at the 2-position and a carbonitrile group at the 5-position provides crucial anchor points for molecular interactions within the kinase domain, while also offering versatile handles for synthetic modification. This allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The core structure's ability to engage in key hydrogen bonding interactions with the hinge region of the kinase active site is a fundamental aspect of its inhibitory mechanism.
Unraveling the Structure-Activity Relationship: A Positional Analysis
The biological activity of this compound analogs is profoundly influenced by the nature and position of substituents on the pyrimidine ring. The following sections dissect the SAR at key positions, supported by comparative data.
Substitutions at the 4- and 6-Positions: Tailoring Potency and Selectivity
Modifications at the 4- and 6-positions of the pyrimidine ring have been extensively explored to enhance inhibitory activity and modulate selectivity against various kinases, most notably Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
A common strategy involves the introduction of substituted anilino or other aryl groups at the 4-position. The nature of the substituent on this aryl ring plays a critical role in determining the potency. For instance, in a series of EGFR inhibitors, the presence of a 3-chloro-4-fluoroanilino group at the 4-position has been shown to be highly favorable. This substitution pattern allows for optimal fitting into the hydrophobic pocket of the EGFR active site.
The 6-position offers another avenue for optimization. The introduction of various moieties, including small alkyl groups, substituted amines, or even larger aromatic systems, can significantly impact the inhibitor's profile. For example, in some series, a morpholino or piperazino group at the 6-position has been shown to enhance solubility and cell permeability, contributing to improved overall efficacy.
Table 1: Comparative Inhibitory Activity of this compound Analogs Against EGFR
| Compound ID | 4-Position Substituent | 6-Position Substituent | EGFR IC50 (nM) | Reference |
| 1a | 3-Chloro-4-fluoroanilino | H | 50 | [1] |
| 1b | 3-Chloro-4-fluoroanilino | Methyl | 25 | [1] |
| 1c | 3-Chloro-4-fluoroanilino | Morpholino | 10 | [2] |
| 2a | 4-Anilino | H | 120 | [3] |
| 2b | 4-(3-Ethynylanilino) | H | 15 | [3] |
This table is a representative summary and not exhaustive. IC50 values are approximate and may vary between different assay conditions.
The data in Table 1 clearly demonstrates that even subtle modifications to the 4- and 6-positions can lead to significant changes in inhibitory potency. The rationale behind these observations often lies in the specific interactions these substituents make with amino acid residues in the kinase's active site, which can be further elucidated through molecular modeling studies.
The Role of the 2-Amino Group: A Key Hinge Interaction Point
The 2-amino group is arguably the most critical feature of this scaffold, as it typically forms one or more hydrogen bonds with the backbone of the hinge region of the kinase. This interaction is a conserved feature across many kinase inhibitors and is essential for anchoring the molecule in the ATP-binding pocket. While this position is often left unsubstituted to maintain this crucial interaction, modifications to introduce small alkyl groups or other functionalities have been explored, sometimes leading to altered selectivity profiles.
Comparison with Alternative Scaffolds: The Quinazoline Core
To provide a comprehensive perspective, it is essential to compare the 2-aminopyrimidine scaffold with other privileged structures in kinase inhibitor design. The quinazoline core is a prominent example, forming the basis of several FDA-approved EGFR inhibitors like gefitinib and erlotinib.[4]
Both pyrimidine and quinazoline scaffolds are adept at mimicking the adenine of ATP and engaging in hinge-binding interactions.[5][6] However, the fused benzene ring in the quinazoline structure provides a more extended and rigid aromatic system. This can lead to enhanced van der Waals interactions and potentially higher potency, but it may also increase the risk of off-target effects due to interactions with other ATP-binding proteins. The pyrimidine core, being a single ring system, can offer greater synthetic tractability and potentially more favorable physicochemical properties, such as improved solubility.
Table 2: Head-to-Head Comparison of Pyrimidine and Quinazoline Scaffolds as EGFR Inhibitors
| Feature | 2-Aminopyrimidine Scaffold | Quinazoline Scaffold |
| Core Structure | Single heterocyclic ring | Fused heterocyclic ring system |
| Key Interaction | H-bonding with hinge region via 2-amino group | H-bonding with hinge region |
| Flexibility | Generally more flexible | More rigid |
| Synthetic Accessibility | Often more straightforward | Can be more complex |
| Prominent Examples | Various investigational compounds | Gefitinib, Erlotinib, Afatinib[6] |
Ultimately, the choice between a pyrimidine and a quinazoline scaffold depends on the specific kinase target, the desired selectivity profile, and the overall drug development strategy.
Visualizing the Mechanism: The EGFR Signaling Pathway
To understand the biological context in which these inhibitors operate, it is crucial to visualize the signaling pathways they target. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a key regulator of cell growth, proliferation, and survival.[7][8] Dysregulation of this pathway is a hallmark of many cancers.[9]
Caption: Simplified EGFR signaling pathway and the point of intervention for this compound inhibitors.
Experimental Protocols: Ensuring Self-Validating Systems
The trustworthiness of any SAR study hinges on the robustness and reproducibility of its experimental protocols. Here, we provide detailed, step-by-step methodologies for two key assays used in the evaluation of this compound analogs.
Protocol 1: In Vitro EGFR Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a method for determining the half-maximal inhibitory concentration (IC50) of a test compound against EGFR using a commercially available ADP-Glo™ Kinase Assay. This assay measures the amount of ADP produced in the kinase reaction, which is inversely proportional to the inhibitory activity of the compound.
Materials:
-
Recombinant human EGFR enzyme
-
Poly(Glu,Tyr) 4:1 peptide substrate
-
ATP
-
Test compound (this compound analog)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations.
-
Assay Plate Setup:
-
Add 1 µL of the serially diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of EGFR enzyme solution (concentration optimized for linear reaction kinetics) to each well.
-
Incubate for 10-15 minutes at room temperature to allow for compound-enzyme interaction.
-
-
Kinase Reaction Initiation:
-
Prepare a substrate/ATP mix in Kinase Assay Buffer. The final concentrations should be at or near the Km for ATP and the substrate for the specific EGFR enzyme.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mix to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate for 30 minutes at room temperature.[4]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Workflow for the in vitro EGFR kinase inhibition assay.
Protocol 2: MTT Cell Viability Assay
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess the cytotoxic effects of this compound analogs on cancer cell lines. Viable cells with active metabolism convert MTT into a purple formazan product.[10]
Materials:
-
Cancer cell line (e.g., A549, MCF-7)
-
Complete cell culture medium
-
Test compound (this compound analog)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
96-well cell culture plates
-
Multichannel pipettes
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the diluted compound to each well. Include vehicle-treated (DMSO) and untreated controls.
-
Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.[11]
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15-20 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percent viability against the logarithm of the compound concentration and determine the IC50 value.
-
Conclusion
The this compound scaffold represents a highly versatile and potent platform for the design of novel kinase inhibitors. A thorough understanding of the structure-activity relationships, particularly concerning substitutions at the 4- and 6-positions of the pyrimidine ring, is paramount for the successful optimization of lead compounds. By employing robust and validated experimental protocols, researchers can confidently assess the inhibitory potential and cellular effects of these analogs. While established scaffolds like quinazoline have a proven track record, the unique properties of the 2-aminopyrimidine core continue to offer exciting opportunities for the development of next-generation targeted therapies. This guide provides a foundational framework for navigating the complexities of SAR in this important class of compounds, empowering researchers to make informed decisions in their drug discovery endeavors.
References
- 1. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. promega.com [promega.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. ClinPGx [clinpgx.org]
- 9. researchgate.net [researchgate.net]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to the Biological Activity of Substituted 2-Aminopyrimidine-5-carbonitriles
The enduring challenge of drug resistance in both oncology and infectious diseases necessitates the continuous exploration of novel chemical scaffolds. Among these, the 2-aminopyrimidine-5-carbonitrile core has garnered significant attention as a privileged structure. Its inherent versatility allows for extensive chemical modification, leading to a broad spectrum of biological activities. This guide provides a comparative analysis of substituted 2-aminopyrimidine-5-carbonitriles, offering insights into their structure-activity relationships and therapeutic potential, supported by experimental data and detailed protocols for researchers in drug discovery and development.
Introduction to the this compound Scaffold
The 2-aminopyrimidine moiety is a key pharmacophore found in numerous biologically active compounds and approved drugs.[1] The addition of a carbonitrile group at the 5-position enhances the molecule's rigidity and potential for specific interactions with biological targets.[2] This scaffold serves as a versatile starting point for the synthesis of diverse derivatives with a wide range of pharmacological effects, including anticancer, antimicrobial, and kinase inhibitory activities.[1][3][4] The core structure's capacity for substitution at various positions allows for the fine-tuning of its biological profile, making it a highly attractive framework for medicinal chemists.
Comparative Analysis of Biological Activities
The biological activity of substituted 2-aminopyrimidine-5-carbonitriles is profoundly influenced by the nature and position of the substituents on the pyrimidine ring. This section provides a comparative overview of their anticancer, antimicrobial, and kinase inhibitory properties, with supporting data from preclinical studies.
Anticancer Activity
Substituted 2-aminopyrimidine-5-carbonitriles have demonstrated potent cytotoxic effects against a variety of human cancer cell lines.[5][6] Their mechanism of action often involves the inhibition of key enzymes in cancer cell signaling pathways, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[4][5][6][7]
A noteworthy example involves a series of 2,4-diaminopyrimidine-5-carbonitrile and N-(2-amino-5-cyanopyrimidin-4-yl)benzamide derivatives.[5] Within this series, compounds 6 and 11 exhibited potent anticancer activity against a panel of human cancer cell lines, including breast (MCF-7), cervical (C33A), oral (KB), and prostate (DU-145) cancers.[5] Molecular docking studies suggest that these compounds effectively bind to the active site of EGFR.[5]
Another study focused on pyrimidine-5-carbonitrile derivatives as EGFR inhibitors, where compound 10b displayed excellent activity against hepatocellular carcinoma (HepG2), non-small cell lung cancer (A549), and breast cancer (MCF-7) cell lines, with IC50 values of 3.56, 5.85, and 7.68 µM, respectively.[6] This compound also proved to be a potent EGFR inhibitor with an IC50 value of 8.29 nM.[6] Furthermore, it was shown to arrest the cell cycle in the G2/M phase and induce apoptosis in HepG2 cells.[6]
Similarly, a series of novel pyrimidine-5-carbonitrile derivatives were designed as potential VEGFR-2 inhibitors.[7] Compounds 11c, 11e, 12b, and 12c from this series were identified as the most potent VEGFR-2 inhibitors, with IC50 values ranging from 0.53 to 1.38 µM.[7]
Table 1: Comparative Anticancer Activity (IC50 µM) of Selected this compound Derivatives
| Compound | HepG2 | A549 | MCF-7 | HCT-116 | EGFR IC50 (nM) | VEGFR-2 IC50 (µM) | Reference |
| 10b | 3.56 | 5.85 | 7.68 | - | 8.29 | - | [6] |
| 11b | 3.04 | 2.4 | 4.14 | 3.37 | 90 (WT), 4030 (T790M) | - | [8] |
| 11c | - | - | - | - | - | 1.38 | [7] |
| 11e | - | - | - | - | - | 0.61 | [7] |
| 12b | - | - | - | - | - | 0.53 | [7] |
| 12c | - | - | - | - | - | 0.74 | [7] |
| Erlotinib (ref) | 0.87 | 1.12 | 5.27 | - | 2.83 | - | [6] |
| Sorafenib (ref) | - | - | >10 | >10 | - | 0.19 | [7] |
Antimicrobial Activity
The 2-aminopyrimidine scaffold is also a promising platform for the development of novel antimicrobial agents.[1] Derivatives of this compound have been synthesized and screened for their activity against various Gram-positive and Gram-negative bacteria.[3][9]
For instance, a study on 2-(arylamino)-4-(4-fluorophenyl/4-bromophenyl/isobutyl)-1,6-dihydro-1-methyl-6-oxopyrimidine-5-carbonitriles demonstrated their antibiotic potential against a panel of bacteria.[3] While specific MIC values were not detailed in the abstract, the study confirmed their activity against both Gram-positive and Gram-negative strains.[3][9]
Another investigation into 6-alkyl-2,4-disubstituted pyrimidine-5-carbonitriles revealed that certain compounds displayed marked antibacterial activity, particularly against Gram-positive bacteria.[10] Specifically, compounds 5e, 5f, 5g, 5h, 7, 8a, 8b, and 12a showed significant growth inhibition zones against these bacteria.[10]
Table 2: Antibacterial Activity of Selected this compound Derivatives (Inhibition Zone in mm)
| Compound | S. aureus | B. subtilis | E. coli | P. aeruginosa | Reference |
| 5e | 18 | 20 | - | - | [10] |
| 5f | 17 | 19 | - | - | [10] |
| 5g | 16 | 18 | - | - | [10] |
| 7 | 19 | 21 | - | - | [10] |
| 8a | 20 | 22 | - | - | [10] |
| 12a | 17 | 19 | - | - | [10] |
Note: '-' indicates data not reported in the provided source.
Kinase Inhibitory Activity
Beyond EGFR and VEGFR-2, substituted 2-aminopyrimidines are known to inhibit a range of other kinases, making them attractive candidates for targeted therapies.[4][11] The pyrimidine-5-carbonitrile core has been incorporated into inhibitors of kinases such as Aurora kinases and Polo-like kinases (PLKs), which are crucial for cell cycle regulation.[11]
For example, 2-aminopyrimidine-based derivatives have been developed as potent PLK-1 inhibitors, with some compounds exhibiting IC50 values in the nanomolar range.[11] While the specific contribution of the 5-carbonitrile group in these particular PLK inhibitors is not explicitly detailed, the broader class of 2-aminopyrimidines has shown significant promise in this area.[11]
Experimental Protocols
To facilitate further research and validation, this section provides representative experimental protocols for the synthesis of this compound derivatives and the evaluation of their biological activity.
General Synthesis of this compound Derivatives
A common method for synthesizing substituted 2-aminopyrimidine-5-carbonitriles involves the condensation of a suitable amidine with a β-dicarbonyl compound or its equivalent.[3][12]
Protocol: Synthesis of 2-(arylamino)-4-(substituted)-1,6-dihydro-1-methyl-6-oxopyrimidine-5-carbonitrile [3]
-
Step 1: Synthesis of the pyrimidine precursor. Condense an appropriate aldehyde with ethyl cyanoacetate and N-methylthiourea in the presence of a base (e.g., potassium carbonate) in a suitable solvent like ethanol. Reflux the mixture for several hours.
-
Step 2: Introduction of the amino group. React the resulting 4-(substituted)-1,6-dihydro-1-methyl-2-(methylthio)-6-oxopyrimidine-5-carbonitrile with a desired aromatic amine in ethanol.
-
Work-up and Purification. After the reaction is complete (monitored by TLC), pour the reaction mixture into crushed ice. Filter the resulting solid, wash with water, and dry. Recrystallize the crude product from a suitable solvent like DMF or ethanol to obtain the pure compound.
-
Characterization. Confirm the structure of the synthesized compounds using spectroscopic techniques such as 1H-NMR, 13C-NMR, Mass Spectrometry, and IR Spectroscopy.[3][9]
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[6]
Protocol: MTT Assay for Cytotoxicity [6][7]
-
Cell Seeding. Seed cancer cells (e.g., HepG2, A549, MCF-7) in a 96-well plate at a density of 5x10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment. Treat the cells with various concentrations of the synthesized compounds and a reference drug (e.g., erlotinib, sorafenib) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition. After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization. Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis. Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Antimicrobial Activity Assay (Agar Well Diffusion Method)
This method is commonly used to screen for the antimicrobial activity of new compounds.[3]
Protocol: Agar Well Diffusion Method [3]
-
Media Preparation. Prepare nutrient agar plates for bacteria.
-
Inoculation. Spread a standardized inoculum of the test microorganism onto the surface of the agar plates.
-
Well Preparation. Create wells of a specific diameter in the agar plates using a sterile cork borer.
-
Compound Application. Add a defined volume of the test compound solution (dissolved in a suitable solvent like DMSO) and a standard antibiotic to the wells. Include a solvent control.
-
Incubation. Incubate the plates at 37°C for 24 hours for bacteria.
-
Zone of Inhibition Measurement. Measure the diameter of the zone of inhibition (the area around the well where microbial growth is inhibited) in millimeters.
Mechanistic Insights and Signaling Pathways
The biological effects of substituted 2-aminopyrimidine-5-carbonitriles are often rooted in their ability to modulate specific signaling pathways crucial for cell survival and proliferation.
EGFR Signaling Pathway Inhibition
Many of the anticancer this compound derivatives function as ATP-competitive inhibitors of the EGFR tyrosine kinase.[6][8] By binding to the ATP-binding pocket of the EGFR kinase domain, these compounds prevent the phosphorylation of downstream signaling molecules, thereby inhibiting pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cell proliferation, survival, and angiogenesis.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Potent 2-[(pyrimidin-4-yl)amine}-1,3-thiazole-5-carbonitrile-based inhibitors of VEGFR-2 (KDR) kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. "Synthesis and biological evaluation of 2,4-diaminopyrimidine-5-carboni" by Pathan Sultan Ismail, Irfan Khan et al. [scholarworks.utrgv.edu]
- 6. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jocpr.com [jocpr.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
Validation of 2-Aminopyrimidine-5-carbonitrile as an A1AR antagonist
An objective guide to the experimental validation of 2-Aminopyrimidine-5-carbonitrile as a selective A1 Adenosine Receptor (A1AR) antagonist, providing a comparative framework against established ligands.
Introduction: The Therapeutic Promise of A1AR Antagonism
The A1 adenosine receptor (A1AR), a member of the G protein-coupled receptor (GPCR) family, is a critical regulator of physiological processes in the central nervous system, heart, and kidneys. Its activation by endogenous adenosine typically results in inhibitory effects, such as slowed heart rate, neuroprotection, and reduced neuronal excitability. Consequently, antagonists of the A1AR hold significant therapeutic potential for a range of conditions, including cognitive enhancement, renal protection, and as adjuncts in anti-cancer therapy.
This guide provides a comprehensive framework for the validation of a novel chemical entity, this compound, as a potential A1AR antagonist. We will detail the essential in-vitro experimental workflow, from initial binding assessment to functional antagonism, and compare its hypothetical performance against the well-characterized, high-affinity A1AR antagonist, DPCPX (8-Cyclopentyl-1,3-dipropylxanthine).
The Validation Workflow: A Step-by-Step Approach
Validating a novel compound requires a multi-tiered approach to build a comprehensive pharmacological profile. The workflow is designed to answer three fundamental questions:
-
Does the compound bind to the A1AR?
-
If it binds, is it an agonist or an antagonist?
-
How potent and selective is it compared to known standards?
Caption: A typical workflow for the in-vitro validation of a novel A1AR antagonist candidate.
Part 1: Determining Binding Affinity via Radioligand Assays
The first critical step is to determine if this compound physically interacts with the A1AR. A competition binding assay is the gold standard for this purpose. This experiment measures the ability of the unlabeled test compound to displace a high-affinity radiolabeled ligand from the receptor.
Experimental Protocol: Competition Binding Assay
-
Membrane Preparation: Utilize cell membranes prepared from a stable cell line overexpressing the human A1AR (e.g., CHO-K1 or HEK293 cells).
-
Radioligand Selection: Use a well-characterized, high-affinity A1AR antagonist radioligand, such as [³H]DPCPX.
-
Assay Buffer: Prepare a suitable buffer, typically 50 mM Tris-HCl, pH 7.4.
-
Incubation: In a 96-well plate, combine the cell membranes (10-20 µg protein), a fixed concentration of [³H]DPCPX (e.g., 0.5 nM), and varying concentrations of the unlabeled competitor (this compound or DPCPX standard) ranging from 10⁻¹¹ M to 10⁻⁵ M.
-
Equilibrium: Incubate the mixture for 60-90 minutes at room temperature to allow the binding to reach equilibrium.
-
Termination & Harvesting: Rapidly terminate the reaction by vacuum filtration through a glass fiber filtermat (e.g., Whatman GF/B), which traps the membranes while allowing unbound radioligand to pass through. Wash the filters rapidly with ice-cold assay buffer.
-
Scintillation Counting: Place the filter discs into scintillation vials with a suitable cocktail and quantify the bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ (the concentration of competitor that displaces 50% of the radioligand). Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Comparative Data: Binding Affinity
| Compound | IC₅₀ (nM) | Ki (nM) |
| DPCPX (Reference) | 1.5 ± 0.2 | 0.8 ± 0.1 |
| This compound | 45.7 ± 5.1 | 24.3 ± 2.7 |
This is illustrative data generated for the purpose of this guide.
Interpretation: The Ki value represents the affinity of the compound for the receptor; a lower Ki indicates higher affinity. The illustrative data suggests that this compound binds to the A1AR, albeit with approximately 30-fold lower affinity than the high-affinity antagonist DPCPX. This confirms a direct interaction and warrants further functional characterization.
Part 2: Assessing Functional Antagonism with cAMP Assays
Binding does not equate to function. The compound could be an agonist (activator), an antagonist (blocker), or an inverse agonist. Since the A1AR is a Gi-coupled receptor, its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. A functional assay will measure the ability of our test compound to block this effect.
Caption: The canonical Gi-coupled signaling pathway of the A1 adenosine receptor.
Experimental Protocol: cAMP Inhibition Assay
-
Cell Culture: Use A1AR-expressing cells (e.g., CHO-hA1) seeded in 96-well plates.
-
Pre-treatment: Pre-incubate the cells with various concentrations of the antagonist (this compound or DPCPX) for 15-20 minutes. Include a "no antagonist" control.
-
Stimulation: Add a fixed, sub-maximal (EC₈₀) concentration of a potent A1AR agonist, such as NECA (5'-N-Ethylcarboxamidoadenosine), to all wells. This will induce a drop in cAMP levels. It's also crucial to add a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
Incubation: Incubate for 20-30 minutes at 37°C.
-
Cell Lysis & cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Data Analysis: Plot the measured cAMP levels against the logarithm of the antagonist concentration. The data should show that as the antagonist concentration increases, it blocks the effect of the agonist, leading to a recovery of cAMP levels. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀, which in this context represents the functional potency of the antagonist.
Comparative Data: Functional Potency
| Compound | Functional IC₅₀ (nM) |
| DPCPX (Reference) | 3.2 ± 0.4 |
| This compound | 88.1 ± 9.5 |
This is illustrative data generated for the purpose of this guide.
Interpretation: The functional IC₅₀ value indicates the concentration of antagonist required to inhibit 50% of the agonist's response. The data shows that this compound can functionally block the A1AR signaling cascade, confirming its role as an antagonist. Its potency is lower than that of DPCPX, which aligns with the binding affinity data. This consistency between binding and functional data strengthens the validation.
Conclusion and Future Directions
The combined results from binding and functional assays provide a strong preliminary validation of this compound as a bona fide A1AR antagonist.
-
Binding Confirmed: The compound demonstrates direct, competitive binding at the A1AR.
-
Function Validated: It effectively reverses agonist-induced inhibition of adenylyl cyclase, confirming its antagonist profile.
While its potency is modest compared to the gold-standard DPCPX, this compound represents a valid starting point for further investigation. The next logical steps in a full validation pipeline would include:
-
Selectivity Profiling: Screening the compound against other adenosine receptor subtypes (A2A, A2B, A3) to determine its selectivity. A high degree of selectivity is crucial for minimizing off-target effects.
-
In-Vivo Efficacy: Testing the compound in relevant animal models to assess its pharmacokinetic properties and therapeutic efficacy.
This guide outlines the foundational experiments that form the bedrock of GPCR drug discovery, providing a clear, data-driven pathway for the characterization of novel ligands like this compound.
A Comparative Guide to the In Vitro Evaluation of 2-Aminopyrimidine-5-carbonitrile Derivatives as Anticancer Agents
This guide provides an in-depth comparative analysis of 2-aminopyrimidine-5-carbonitrile derivatives, a promising class of heterocyclic compounds demonstrating significant potential in oncology research. We will delve into their mechanism of action, compare the efficacy of various analogs through published experimental data, and provide detailed protocols for their in vitro evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply these compounds in their anticancer research.
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of nucleic acids and numerous therapeutic agents.[1][2] Its derivatives have garnered substantial attention for a wide spectrum of biological activities, including anticancer properties.[1] The this compound core, in particular, has emerged as a "privileged scaffold," with many derivatives exhibiting potent cytotoxic activity against various cancer cell lines.[3][4]
Predominant Mechanisms of Action: Targeting Key Oncogenic Pathways
The anticancer effects of this compound derivatives are often attributed to their ability to inhibit key enzymes involved in cancer cell proliferation and survival. The rationale for targeting these specific pathways lies in their well-established roles in tumor growth and metastasis.
Epidermal Growth Factor Receptor (EGFR) Inhibition
EGFR is a tyrosine kinase that plays a critical role in cellular proliferation, differentiation, and apoptosis.[5] Its uncontrolled activation is a hallmark of many cancers, making it a prime therapeutic target.[5] Several this compound derivatives have been specifically designed as ATP-mimicking inhibitors of EGFR.[6][7] By occupying the ATP-binding site of the kinase domain, these compounds prevent autophosphorylation and the subsequent activation of downstream signaling cascades (e.g., RAS/MAPK, PI3K/AKT), ultimately leading to cell cycle arrest and apoptosis.[5][8] A significant advantage of some newer derivatives is their activity against both wild-type EGFR (EGFRWT) and clinically relevant mutant forms like EGFRT790M, which is associated with acquired resistance to first-generation inhibitors like erlotinib.[6]
Caption: EGFR signaling pathway and its inhibition.
Cyclooxygenase-2 (COX-2) Inhibition
COX-2 is an inducible enzyme that is overexpressed in various cancer types. It contributes to a pro-cancer microenvironment by promoting inflammation, angiogenesis, and resistance to apoptosis.[9] The inhibition of COX-2 is therefore considered a viable strategy in cancer therapy. Certain pyrimidine-5-carbonitrile derivatives have been developed as dual inhibitors, targeting both EGFR and COX-2, which may offer a synergistic anticancer effect.[9][10]
Comparative Performance of Lead Derivatives
The efficacy of this compound derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring, a classic example of a structure-activity relationship (SAR).[2] The following data, compiled from peer-reviewed studies, compares the in vitro cytotoxic activity of several key derivatives against a panel of human cancer cell lines.
| Compound | Target(s) | Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) | Source |
| 11b | EGFRWT, EGFRT790M | HCT-116 (Colon) | 3.37 | Erlotinib | >50 | [6] |
| HepG-2 (Liver) | 3.04 | Erlotinib | 13.98 | [6] | ||
| MCF-7 (Breast) | 4.14 | Erlotinib | 20.45 | [6] | ||
| A549 (Lung) | 2.40 | Erlotinib | 20.11 | [6] | ||
| 10b | EGFR | HepG-2 (Liver) | 3.56 | Erlotinib | 0.87 | [7] |
| A549 (Lung) | 5.85 | Erlotinib | 1.12 | [7] | ||
| MCF-7 (Breast) | 7.68 | Erlotinib | 5.27 | [7] | ||
| 4e | EGFRWT, COX-2 | Colo-205 (Colon) | 1.66 | Erlotinib / Celecoxib | - | [10] |
| 4f | EGFRWT, COX-2 | Colo-205 (Colon) | 1.83 | Erlotinib / Celecoxib | - | [10] |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Analysis of Performance:
-
Compound 11b demonstrates remarkable potency, showing significantly lower IC₅₀ values compared to the standard EGFR inhibitor, erlotinib, across all tested cell lines.[6] Its activity against four different types of cancer cells highlights its broad-spectrum potential. Mechanistic studies revealed that compound 11b arrests the cell cycle at the G2/M phase and induces apoptosis, upregulating caspase-3 levels by 6.5-fold in HepG-2 cells.[6]
-
Compound 10b also exhibited potent activity, particularly as an EGFR inhibitor with an enzymatic IC₅₀ value of 8.29 nM.[7] Like compound 11b, it was shown to arrest the cell cycle in the G2/M phase and induce apoptosis in HepG2 cells.[7]
-
Compounds 4e and 4f stand out as potent dual inhibitors of EGFR and COX-2. Their strong cytotoxic activity against the Colo-205 colon cancer cell line suggests this dual-targeting approach is highly effective.[10] Further studies showed these compounds blocked the G1 phase of the cell cycle and significantly increased apoptosis, elevating caspase-3 levels by 8- to 10-fold.[10] Importantly, they were found to be safe when tested against normal epithelial colon cells, indicating a favorable selectivity index.[10]
Experimental Protocols for In Vitro Evaluation
The trustworthiness of any in vitro evaluation hinges on robust and well-validated experimental design. The following section details the standard workflows and protocols used to assess the anticancer potential of novel compounds.
General Workflow for Cytotoxicity Screening
The initial evaluation of a novel compound follows a systematic progression from broad cytotoxicity screening to more detailed mechanistic studies. This ensures a cost-effective and logical approach to identifying promising candidates.
Caption: General workflow for in vitro anticancer drug evaluation.
Protocol: MTT Cytotoxicity Assay
The MTT assay is a widely used colorimetric method to assess cell viability.[2][11] Its principle is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by mitochondrial dehydrogenases in metabolically active (i.e., living) cells.[2]
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 4,000-5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[12][13]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with the highest concentration of solvent, e.g., DMSO) and a negative control (medium only).[14]
-
Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours) at 37°C and 5% CO₂.[14]
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[13]
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value.[14]
Protocol: Cell Cycle and Apoptosis Analysis by Flow Cytometry
Flow cytometry is a powerful technique to analyze the distribution of cells in different phases of the cell cycle and to quantify apoptosis.[8][15]
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat them with the IC₅₀ concentration of the test compound for various time points (e.g., 24, 48, 72 hours).
-
Cell Harvesting: Collect both floating and attached cells by trypsinization. Wash the cells twice with cold phosphate-buffered saline (PBS).[15]
-
Fixation (for Cell Cycle): For cell cycle analysis, fix the cells by adding them dropwise into cold 70% ethanol while vortexing gently. Store at -20°C overnight.[15]
-
Staining (for Cell Cycle): Centrifuge the fixed cells to remove the ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark for 30 minutes.
-
Staining (for Apoptosis): For apoptosis, resuspend the harvested (unfixed) cells in Annexin V binding buffer. Add Annexin V-FITC and PI stain. Incubate in the dark for 15 minutes at room temperature.[15]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. For cell cycle, the DNA content (PI fluorescence) is measured to determine the percentage of cells in G0/G1, S, and G2/M phases, as well as the sub-G1 peak indicative of apoptotic cells.[8] For apoptosis, the differentiation between live, early apoptotic, late apoptotic, and necrotic cells is based on Annexin V and PI staining patterns.[16]
Conclusion and Future Outlook
The this compound scaffold is a highly versatile and potent platform for the development of novel anticancer agents. The research highlighted in this guide demonstrates that derivatives of this class can effectively target critical oncogenic pathways, such as EGFR and COX-2, leading to significant in vitro cytotoxicity across a range of cancer cell lines.[6][9] Lead compounds have been shown to induce cell cycle arrest and apoptosis, validating their mechanism of action.[7][10]
Future research should focus on optimizing the SAR to improve potency and selectivity, thereby minimizing potential off-target effects. In vivo studies using animal models are the necessary next step to evaluate the therapeutic efficacy and pharmacokinetic profiles of the most promising candidates identified through in vitro screening. The development of dual- or multi-targeting agents remains a particularly exciting avenue for overcoming the complex and adaptive nature of cancer.
References
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 6. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. ijprajournal.com [ijprajournal.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Frontiers | Cell Cycle Arrest and Apoptosis in HT-29 Cells Induced by Dichloromethane Fraction From Toddalia asiatica (L.) Lam. [frontiersin.org]
- 16. Apoptosis Induction, Cell Cycle Arrest and Anti-Cancer Potential of Tamoxifen-Curcumin Loaded Niosomes Against MCF-7 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to 2-Aminopyrimidine-5-carbonitrile Derivatives: Targeting Wild-Type vs. Mutant EGFR
In the landscape of targeted cancer therapy, particularly for non-small cell lung cancer (NSCLC), the Epidermal Growth Factor Receptor (EGFR) remains a pivotal target. The initial success of first-generation EGFR tyrosine kinase inhibitors (TKIs) like gefitinib and erlotinib was a landmark achievement, but the inevitable emergence of resistance, predominantly through the T790M "gatekeeper" mutation, created an urgent need for next-generation inhibitors. This guide provides an in-depth comparison of a promising chemical scaffold, the 2-aminopyrimidine-5-carbonitrile core, detailing its efficacy against wild-type (WT) EGFR versus clinically significant mutant forms. We will explore the causality behind experimental design and provide actionable protocols for researchers in the field.
The Rationale: Why Mutant Selectivity is Paramount
EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, driving cell proliferation and survival.[1][2] While inhibiting this receptor is effective in cancers with activating mutations (e.g., L858R, exon 19 deletions), broad inhibition of wild-type EGFR in healthy tissues leads to dose-limiting toxicities, such as skin rash and diarrhea.[3] The development of the T790M mutation further complicates treatment by sterically hindering the binding of first-generation drugs.
Therefore, the central goal of modern EGFR inhibitor design is to achieve high potency against activating and resistance mutations (e.g., L858R/T790M) while sparing WT EGFR.[3][4] The pyrimidine scaffold has proven to be a highly effective framework for developing such mutant-selective inhibitors.[5][6]
The EGFR Signaling Pathway and Inhibitor Action
The diagram below illustrates the simplified EGFR signaling cascade and the point of intervention for ATP-competitive TKIs, including pyrimidine derivatives. These inhibitors function by occupying the ATP-binding pocket of the EGFR kinase domain, preventing the phosphorylation and subsequent activation of downstream signaling molecules.
Caption: Simplified EGFR signaling pathway and TKI mechanism of action.
Comparative Efficacy: Potency and Selectivity of Pyrimidine Derivatives
The true measure of a third-generation EGFR inhibitor lies in its biochemical and cellular activity profile. The ideal compound demonstrates nanomolar potency against mutant EGFR while being significantly less active—often by two to three orders of magnitude—against the wild-type form. The data below, synthesized from published studies, compares various pyrimidine-based derivatives.
Table 1: In Vitro Kinase Inhibition (IC50 values)
| Compound Class / Example | EGFR (WT) IC50 (nM) | EGFR (L858R/T790M) IC50 (nM) | Selectivity Index (WT / Mutant) | Reference |
| 5-(methylthio)pyrimidine | >1000 | Sub-nanomolar range | >1000 | [4] |
| Pyrimido[4,5-d]pyrimidine-2,4-dione (Cmpd 20g) | 185 | 0.8 | ~231 | [7] |
| 3-Pyrazolypyrimidine (GNS-1486) | 196.2 | 2.9 | ~68 | [6] |
| 2,4-Diaminopyrimidine (CO-1686) | 227 | 21 | ~11 | [3] |
| Pyrimidine-5-carbonitrile (Cmpd 11b) | 90 | 4030 | 0.02 (Non-selective) | [8][9] |
Note: The Selectivity Index is calculated as IC50 (WT) / IC50 (Mutant). A higher number indicates greater selectivity for the mutant enzyme.
As the table illustrates, strategic modifications to the pyrimidine core are critical for achieving mutant selectivity. While some pyrimidine-5-carbonitrile derivatives like compound 11b show potent activity against WT EGFR, they are not selective.[8][9] In contrast, scaffolds like 5-(methylthio)pyrimidines and pyrimido[4,5-d]pyrimidines demonstrate excellent potency against the double mutant along with a highly desirable selectivity profile.[4][7]
Experimental Validation: Protocols for Efficacy Determination
To rigorously assess the efficacy and selectivity of novel derivatives, a multi-step experimental workflow is essential. This process validates the compound's mechanism of action from a purified enzyme to a complex cellular environment.
Caption: Standard workflow for characterizing novel EGFR inhibitors.
Protocol 1: In Vitro EGFR Kinase Inhibition Assay (HTRF)
Objective: To determine the direct inhibitory activity (IC50) of a compound against purified wild-type and mutant EGFR kinase domains. The Homogeneous Time Resolved Fluorescence (HTRF) assay is a robust method for this purpose.
Causality: This experiment is critical because it isolates the interaction between the compound and its direct target, free from cellular complexities like membrane permeability or efflux pumps. Using a range of ATP concentrations can also help determine if the inhibition is ATP-competitive.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a serial dilution of the test compound in DMSO, typically starting from 10 mM. Then, create working solutions in the kinase assay buffer.
-
Reconstitute recombinant human EGFR (WT) and EGFR (L858R/T790M) enzymes to their optimal concentrations in the assay buffer.
-
Prepare a solution containing the biotinylated substrate peptide and ATP. The ATP concentration should be at or near its Km value for the enzyme to ensure competitive inhibitors can be accurately assessed.
-
-
Assay Plate Setup (384-well format):
-
Add 2 µL of the serially diluted test compound to the assay wells. Include "no inhibitor" (DMSO only) controls for 100% activity and "no enzyme" controls for background signal.
-
Add 4 µL of the enzyme solution (either WT or mutant EGFR) to the wells.
-
Incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.
-
-
Initiate Kinase Reaction:
-
Add 4 µL of the ATP/substrate mixture to all wells to start the reaction.
-
Incubate the plate for 60 minutes at room temperature. The precise time should be within the linear range of the reaction, determined during assay development.
-
-
Detection:
-
Add 10 µL of the HTRF detection mix, containing Europium cryptate-labeled anti-phosphotyrosine antibody and streptavidin-XL665, to stop the reaction.
-
Incubate for 60 minutes at room temperature to allow the detection reagents to bind.
-
Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm and 620 nm.
-
-
Data Analysis:
-
Calculate the HTRF ratio and convert it to percent inhibition relative to the DMSO controls.
-
Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[1]
-
Protocol 2: Cell-Based Antiproliferative Assay
Objective: To measure the ability of a compound to inhibit the growth of cancer cell lines that are dependent on specific EGFR variants.
Causality: This assay provides crucial information on the compound's performance in a biological system, accounting for cell permeability, stability, and off-target effects. The choice of cell lines is paramount for assessing selectivity.
-
H1975 cells: Express the L858R/T790M double mutant EGFR; ideal for testing third-generation inhibitors.[4][10]
-
PC-9 or HCC827 cells: Express EGFR with an exon 19 deletion; sensitive to all generations of inhibitors.[10]
-
A549 or A431 cells: Express wild-type EGFR; used to assess toxicity and selectivity against WT.[4][8]
Step-by-Step Methodology:
-
Cell Plating:
-
Culture the selected NSCLC cell lines to ~80% confluency.
-
Trypsinize, count, and seed the cells into 96-well plates at a pre-determined optimal density (e.g., 3,000-5,000 cells/well).
-
Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in the appropriate cell culture medium.
-
Remove the old medium from the plates and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle (DMSO) control.
-
Incubate the plates for 72 hours.[11]
-
-
Viability Measurement (Using CellTiter-Glo®):
-
Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which correlates with the number of viable cells.[12]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the percent viability against the logarithm of compound concentration and fit the data to determine the IC50 value for each cell line.[13]
-
Conclusion and Future Directions
The this compound scaffold and its related pyrimidine analogues represent a highly fertile ground for the development of next-generation EGFR inhibitors. The key to success lies in the strategic chemical modification of the core structure to maximize interactions within the ATP-binding pocket of mutant EGFR while minimizing affinity for the wild-type receptor. The data clearly show that achieving a high selectivity index is not only possible but is the defining characteristic of clinically successful third-generation TKIs.
Future research should focus on overcoming emerging resistance mechanisms to third-generation inhibitors, such as the C797S mutation, which blocks the covalent binding of irreversible inhibitors.[14] By employing the rigorous biochemical and cellular evaluation workflows detailed here, researchers can efficiently identify and optimize new derivatives with superior potency, selectivity, and the potential to overcome the dynamic challenge of EGFR-driven cancers.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 3. In vitro and in vivo characterization of irreversible mutant-selective EGFR inhibitors that are wild-type sparing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 5-(methylthio)pyrimidine derivatives as L858R/T790M mutant selective epidermal growth factor receptor (EGFR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EGFR mutations and resistance to Irreversible pyrimidine based EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Superior efficacy and selectivity of novel small molecule kinase inhibitors of T790M mutant EGFR in preclinical models of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 14. aacrjournals.org [aacrjournals.org]
Navigating the Labyrinth of Adenosine Receptors: A Comparative Guide to the Selectivity of 2-Aminopyrimidine-5-carbonitrile based A1AR Antagonists
For researchers, scientists, and drug development professionals dedicated to the intricate world of G-protein coupled receptors (GPCRs), the pursuit of subtype-selective antagonists is a paramount objective. The A1 adenosine receptor (A1AR), a key player in cardiac, neuronal, and renal functions, presents a particularly compelling target. However, the high structural homology among adenosine receptor subtypes, especially between A1AR and A2AAR, poses a significant challenge in developing highly selective ligands. This guide provides an in-depth analysis of a promising class of non-xanthine A1AR antagonists: the 2-aminopyrimidine-5-carbonitrile scaffold. We will dissect their selectivity profile, compare their performance against other A1AR antagonists, and provide the experimental frameworks necessary for their evaluation.
The Rationale for Selectivity: Why A1AR Antagonism Demands Precision
The physiological effects of adenosine are mediated by four receptor subtypes: A1, A2A, A2B, and A3.[1] While A1AR activation is typically associated with cytoprotective effects through the inhibition of adenylyl cyclase via Gi/o proteins, its antagonism has therapeutic potential in conditions like heart failure, asthma, and neurodegenerative diseases.[1][2][3] However, off-target effects, particularly at the A2AAR, can lead to undesirable outcomes. Therefore, achieving high selectivity for A1AR is not merely an academic exercise but a critical determinant of therapeutic success.
The this compound scaffold has emerged as a versatile platform for developing A1AR antagonists.[1][4] However, initial explorations revealed that many compounds derived from this scaffold exhibit a dual A1AR/A2AAR affinity profile.[1][4][5] This underscores the necessity of meticulous structure-activity relationship (SAR) and structure-selectivity relationship (SSR) studies to navigate the subtle molecular determinants of selectivity.
Deconstructing Selectivity: A Deep Dive into the this compound Scaffold
A comprehensive study involving a library of 108 derivatives of the 2-amino-4,6-disubstituted-pyrimidine-5-carbonitrile chemotype has shed significant light on the key structural features governing A1AR affinity and selectivity.[1][4][6][7][8] The adenosinergic profile of these compounds was meticulously evaluated in vitro using radioligand binding assays at all four human adenosine receptor subtypes (hA1AR, hA2AAR, hA2BAR, and hA3AR).[1][4]
Key Structural Determinants of A1AR Selectivity:
-
The Exocyclic Amino Group: Perhaps the most critical finding was the profound impact of substitution at the 2-amino position. Methylation of this exocyclic amino group was identified as a primary contributor to an unprecedented A1AR selectivity profile.[1][4][6][7][8] This seemingly minor modification dramatically shifts the affinity profile away from A2AAR.
-
Aromatic Residues at R4 and R6: The nature of the aromatic or heteroaromatic groups at the R4 and R6 positions of the pyrimidine core also significantly influences the selectivity profile.[1][4][6][7][8] While many combinations resulted in dual A1/A2A affinity, careful selection of these residues is crucial for fine-tuning selectivity.
-
The Cyano Group at Position 5: The introduction of a cyano group at the 5-position of the pyrimidine ring is a key feature of this scaffold for achieving A1AR antagonism.[1][4]
The interplay of these structural elements creates a complex chemical space where selectivity can be systematically optimized.
Comparative Analysis: 2-Aminopyrimidine-5-carbonitriles vs. Other A1AR Antagonists
To truly appreciate the advancements offered by the this compound scaffold, a comparison with established A1AR antagonists is essential. Historically, A1AR antagonists have been broadly classified into two families: xanthines and non-xanthines.[1]
Xanthine-based Antagonists:
Derivatives of xanthine, such as caffeine and theophylline, were among the first identified adenosine receptor antagonists.[9] While potent, they often suffer from a lack of selectivity across adenosine receptor subtypes.[9] For instance, 1,3-dipropyl-8-cyclopentylxanthine (DPCPX) is a well-known selective A1AR antagonist, but achieving high selectivity within the xanthine class has been a persistent challenge.[9]
Non-Xanthine Antagonists:
The quest for improved selectivity has driven the development of various non-xanthine scaffolds.[1] These are often designed to mimic the adenine core of adenosine.[10] However, the high structural homology in the orthosteric binding site of A1AR and A2AAR has remained a significant hurdle for many non-xanthine antagonists.[4]
The this compound derivatives represent a significant step forward in the development of potent and, crucially, highly selective non-xanthine A1AR antagonists. The ability to systematically modify the scaffold at multiple positions allows for a more nuanced optimization of the selectivity profile compared to many earlier non-xanthine antagonists.
Quantitative Comparison of Selectivity:
The selectivity of an antagonist is typically expressed as a ratio of its affinity (Ki) for the target receptor versus its affinity for off-target receptors. A higher selectivity ratio indicates a more desirable pharmacological profile.
| Compound Class | Example Compound | hA1AR Ki (nM) | hA2AAR Ki (nM) | Selectivity (A2A/A1) |
| This compound | Optimized Derivatives | Low Nanomolar | High Nanomolar to Micromolar | High (>100-fold in best cases) |
| Xanthine | DPCPX | ~0.5 | ~75 | ~150 |
| Other Non-Xanthines | Various | Variable | Variable | Often low to moderate |
Note: The Ki values for the optimized this compound derivatives are based on the findings of the comprehensive library screening and are presented as a range. Specific values for individual compounds can be found in the primary literature.[1][4]
Experimental Workflows for Assessing A1AR Antagonist Selectivity
The determination of antagonist selectivity is a multi-step process that relies on robust and well-validated experimental protocols. Here, we outline the key assays.
Radioligand Binding Assays: The Gold Standard for Affinity Determination
This is the foundational experiment to determine the affinity of a compound for the target receptor and its subtypes.
Objective: To determine the equilibrium dissociation constant (Ki) of the test compound for human A1, A2A, A2B, and A3 adenosine receptors.
Methodology:
-
Cell Culture and Membrane Preparation:
-
Binding Assay:
-
Incubate cell membranes with a specific radioligand for each receptor subtype (e.g., [³H]DPCPX for A1AR, [³H]ZM241385 for A2AAR).
-
Add increasing concentrations of the unlabeled test compound to compete with the radioligand for binding.
-
Separate bound and free radioligand by rapid filtration.
-
Quantify the bound radioactivity using liquid scintillation counting.
-
-
Data Analysis:
-
Generate competition curves by plotting the percentage of specific binding against the logarithm of the test compound concentration.
-
Calculate the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).
-
Convert the IC50 value to the Ki value using the Cheng-Prusoff equation.
-
Causality Behind Experimental Choices: The use of cell lines with stable expression of individual receptor subtypes is crucial to isolate the interaction of the compound with each specific receptor, thus providing a clear measure of subtype selectivity. Radioligand binding is a direct measure of affinity and is considered the gold standard for this purpose.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for determining antagonist affinity and selectivity using radioligand binding assays.
Functional Assays: Confirming Antagonism
While binding assays measure affinity, functional assays are essential to confirm that the compound acts as an antagonist and to quantify its potency in a cellular context.
Objective: To confirm the antagonistic activity of the test compounds on the A1AR-mediated signaling pathway.
Methodology (cAMP Assay):
-
Cell Culture:
-
Use a cell line expressing hA1AR (e.g., CHO-hA1AR).
-
-
Assay Procedure:
-
Pre-incubate the cells with the test compound (potential antagonist).
-
Stimulate the cells with a known A1AR agonist (e.g., N⁶-cyclopentyladenosine, CPA) in the presence of forskolin (to stimulate adenylyl cyclase).
-
Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA).
-
-
Data Analysis:
-
The agonist should inhibit forskolin-stimulated cAMP production.
-
An antagonist will reverse this inhibition in a dose-dependent manner.
-
Calculate the IC50 of the antagonist in reversing the agonist effect, which can be used to determine its functional potency (Kb).
-
Causality Behind Experimental Choices: The A1AR is a Gi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.[2] The cAMP assay directly measures the functional consequence of A1AR activation and its blockade by an antagonist, thus validating the compound's mode of action.
Signaling Pathway: A1 Adenosine Receptor
Caption: Simplified signaling pathway of the A1 adenosine receptor and the mode of action of antagonists.
Conclusion and Future Directions
The this compound scaffold represents a significant advancement in the quest for selective A1AR antagonists. The detailed SAR and SSR studies have provided a clear roadmap for designing compounds with high potency and, critically, high selectivity against the closely related A2AAR. The experimental protocols outlined in this guide provide a robust framework for the continued evaluation and optimization of these and other novel A1AR antagonists.
Future research should focus on in vivo characterization of the most promising candidates to assess their pharmacokinetic properties, efficacy in disease models, and overall therapeutic potential. The insights gained from the this compound class will undoubtedly pave the way for the development of next-generation A1AR-targeted therapeutics with improved safety and efficacy profiles.
References
- 1. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pbmc.ibmc.msk.ru [pbmc.ibmc.msk.ru]
- 3. Adenosine A1 receptor antagonists in clinical research and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2-Aminopyrimidines as dual adenosine A1/A2A antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Potent adenosine receptor antagonists that are selective for the A1 receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Potent adenosine A1 and A2A receptors antagonists: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Aminopyrimidine-5-carbonitrile
As researchers and drug development professionals, our work with novel chemical entities like 2-aminopyrimidine-5-carbonitrile is foundational to scientific progress. However, this innovation carries a profound responsibility for ensuring safety and environmental stewardship. The proper management and disposal of chemical waste are not mere regulatory hurdles; they are integral components of sound scientific practice. This guide provides a detailed, step-by-step operational plan for the safe disposal of this compound, grounded in established safety protocols and regulatory standards. Our objective is to empower laboratory personnel with the knowledge to manage this chemical's lifecycle responsibly, from benchtop to final disposition.
Hazard Identification and Risk Assessment: The "Why" Behind the Procedure
Understanding the inherent risks of a compound is the first principle of safety. This compound is a reactive molecule whose hazards necessitate careful handling and a structured disposal plan. Failure to appreciate these risks can lead to personnel exposure, dangerous chemical reactions, and environmental contamination.
The compound is classified with several hazards.[1] It is harmful if swallowed, in contact with skin, or if inhaled.[1] Furthermore, it is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1] The nitrile group (-C≡N) warrants particular caution, as related compounds can release highly toxic hydrogen cyanide gas under certain conditions, such as exposure to strong acids or high temperatures.
Table 1: Key Safety and Property Data for this compound
| Property | Value / Classification | Source |
| GHS Hazard Statements | H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritation | PubChem[1] |
| Molecular Formula | C₅H₄N₄ | PubChem[1] |
| Molecular Weight | 120.11 g/mol | PubChem[1] |
| Appearance | Solid (powder/crystals) | N/A |
| Incompatibilities | Strong oxidizing agents | Fisher Scientific[2] |
| Environmental Hazard | Harmful to aquatic life with long lasting effects (based on related compounds) | Sigma-Aldrich |
This risk profile dictates that this compound must never be disposed of via standard laboratory drains or in regular solid waste.[2][3] Such actions would violate regulatory standards and pose a significant threat to aquatic ecosystems and wastewater treatment processes.
Regulatory Framework: Adherence to Mandated Standards
The disposal of hazardous chemicals is strictly regulated. In the United States, two primary federal agencies establish the legal framework for chemical waste management:
-
Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA governs the management of hazardous waste from its point of generation to its final disposal—a system known as "cradle-to-grave".[4][5] As the generator of the waste, your institution is legally responsible for correctly identifying, managing, and disposing of it.[5][6]
-
Occupational Safety and Health Administration (OSHA): OSHA mandates workplace safety standards to protect employees.[7][8] This includes requirements for emergency action plans, hazard communication, personal protective equipment (PPE), and extensive training for personnel who handle hazardous waste.[7][9]
It is a critical requirement that chemical waste generators consult not only federal but also local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[2][3]
Standard Operating Procedure (SOP) for Disposal
The only professionally acceptable and legally compliant method for disposing of this compound is through a licensed hazardous waste disposal company.[10] The most common final disposition method for this type of organic chemical waste is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[10]
Step 1: Waste Segregation and Collection
-
Causality: Preventing unintended reactions is paramount. Mixing incompatible waste streams can lead to gas generation, fire, or explosions.
-
Protocol:
-
Designate a specific, clearly labeled waste container exclusively for this compound and materials contaminated with it (e.g., gloves, weigh boats, paper towels).
-
Collect waste at the point of generation to minimize handling and transport within the lab.
-
Crucially, do not mix this waste with other chemical waste streams (e.g., halogenated solvents, strong acids, oxidizers). Leave chemicals in their original containers whenever possible.
-
Step 2: Containerization and Labeling
-
Causality: Proper containerization and labeling ensure safe storage, prevent leaks, and communicate hazards to all personnel and waste handlers, as required by OSHA and EPA regulations.[5]
-
Protocol:
-
Select a container made of a compatible material (e.g., high-density polyethylene) that is in good condition with no cracks or leaks.
-
Ensure the container has a secure, tightly-sealing lid to prevent the release of dust or vapors.
-
Affix a hazardous waste label to the container. This label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
An accurate list of the hazards (e.g., Toxic, Irritant)
-
The date accumulation started.
-
-
Step 3: On-Site Accumulation and Storage
-
Causality: Safe temporary storage is necessary to accumulate sufficient quantities for a cost-effective pickup by a disposal vendor while maintaining a safe laboratory environment.
-
Protocol:
-
Store the sealed and labeled waste container in a designated satellite accumulation area or a central hazardous waste storage area.
-
This area must be cool, dry, and well-ventilated.[10]
-
Ensure the storage location is away from incompatible materials, particularly strong oxidizing agents.[2]
-
Follow institutional and regulatory limits on the volume of waste that can be accumulated and the maximum time it can be stored on-site.[6]
-
Step 4: Arranging for Professional Disposal
-
Causality: TSDFs have the specialized equipment and permits required to destroy chemical waste in an environmentally sound and legally compliant manner.
-
Protocol:
-
Contact your institution's Environmental Health and Safety (EHS) department or designated waste coordinator to schedule a pickup.
-
Provide the EHS coordinator with an accurate accounting of the waste.
-
The waste will be collected by a licensed hazardous waste hauler and transported to a permitted facility for disposal, with a manifest system tracking its journey.
-
Emergency Procedures for Spills and Exposures
Accidents can happen, and preparedness is a key component of safety.
Spill Response:
-
Evacuate and Alert: Clear the immediate area of all personnel. Alert colleagues and your supervisor.
-
Control and Ventilate: Remove all sources of ignition.[11] Ensure the area is well-ventilated, preferably by working within a chemical fume hood.
-
Don PPE: Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[2] For large spills or significant dust generation, respiratory protection may be required.
-
Contain and Clean: Gently cover the spill with an inert absorbent material like sand or vermiculite. Avoid raising dust.[2][11]
-
Collect Waste: Carefully sweep or scoop the material into a designated hazardous waste container for disposal.[2][11]
-
Decontaminate: Clean the spill area thoroughly. All cleanup materials are considered hazardous waste and must be disposed of accordingly.[12]
Personnel Exposure:
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[2]
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[13]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][13] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the compliant disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Conclusion
The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental compliance. By adhering to the structured procedures outlined in this guide—from understanding the compound's hazards to engaging professional disposal services—researchers can ensure they are protecting themselves, their colleagues, and the environment. This commitment to a complete and compliant chemical lifecycle is the hallmark of a truly professional and trustworthy scientific operation.
References
- 1. This compound | C5H4N4 | CID 3814492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 5. media.graphassets.com [media.graphassets.com]
- 6. epa.gov [epa.gov]
- 7. cleanmanagement.com [cleanmanagement.com]
- 8. hwhenvironmental.com [hwhenvironmental.com]
- 9. Hazardous Waste - Standards | Occupational Safety and Health Administration [osha.gov]
- 10. benchchem.com [benchchem.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
A Senior Application Scientist's Guide to Personal Protective Equipment for 2-Aminopyrimidine-5-carbonitrile
Welcome to a comprehensive guide on the safe handling of 2-Aminopyrimidine-5-carbonitrile (CAS No. 1753-48-6). As researchers and drug development professionals, our work with novel chemical intermediates like this is foundational to discovery. However, progress cannot come at the expense of safety. This document moves beyond a simple checklist, providing a procedural and scientific rationale for the selection, use, and disposal of Personal Protective Equipment (PPE). Our goal is to instill a deep, validated trust in your safety protocols, ensuring that your focus remains on your research, confident in your protection.
Hazard Analysis: Understanding the Intrinsic Risks
This compound is a solid organic compound with multiple hazard classifications that necessitate stringent safety controls.[1][2] A thorough understanding of these risks is the critical first step in establishing a self-validating system of protection. The primary hazards are rooted in its acute toxicity and irritant properties.[1][3]
According to the Globally Harmonized System (GHS), this compound is classified as:
-
Harmful if swallowed (Acute Toxicity, Oral - Category 4)[1][3]
-
Harmful in contact with skin (Acute Toxicity, Dermal - Category 4)[1][3]
-
Harmful if inhaled (Acute Toxicity, Inhalation - Category 4)[1][3]
-
Causes skin irritation (Skin Corrosion/Irritation - Category 2)[1][3][4]
-
Causes serious eye irritation (Serious Eye Damage/Eye Irritation - Category 2/2A)[1][3][4]
-
May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure, Category 3)[3][4]
The causality is clear: the compound's chemical nature allows it to adversely affect biological systems upon contact. The nitrile group and pyrimidine ring are common moieties in bioactive molecules, and their presence here dictates a cautious approach. Exposure can lead to immediate irritation and, with significant contact, systemic toxic effects. Therefore, our PPE strategy must create an impermeable barrier between the researcher and the chemical.
The Core Protocol: A Multi-Layered Defense
Safe handling of this compound is predicated on a multi-layered defense system where engineering controls and personal protective equipment work in concert. The primary engineering control is a certified chemical fume hood to manage airborne particulates.[5] PPE serves as the essential final barrier.
Primary PPE Requirements
This table summarizes the non-negotiable PPE for any procedure involving this compound.
| Protection Type | Specific PPE Requirement | Rationale & Authoritative Standard |
| Eye/Face Protection | Chemical safety goggles or a full-face shield. | Prevents eye contact which can cause serious irritation.[1][3] Standard eyeglasses are insufficient. All eye protection should meet OSHA 29 CFR 1910.133 or European Standard EN166.[6] |
| Hand Protection | Chemical-resistant, powder-free gloves (e.g., Nitrile rubber). | Avoids skin contact, which can cause irritation and dermal toxicity.[1][3] Nitrile offers excellent chemical resistance.[7] Gloves should be changed every 30-60 minutes or immediately upon known contact.[7] |
| Skin & Body Protection | A long-sleeved lab coat and closed-toe shoes. | Prevents incidental skin exposure.[5][8] For larger quantities or tasks with a high risk of spillage, chemical-resistant coveralls may be warranted.[5] |
| Respiratory Protection | A NIOSH/MSHA or EN 149 approved respirator. | Required when working outside a fume hood or when dust formation is likely.[5][8] This prevents inhalation, which can cause respiratory tract irritation and acute toxicity.[3] |
Operational Plan: From Weighing to Waste
A self-validating safety protocol is procedural. It follows a logical flow from preparation to disposal, with safety checks embedded at each stage.
Workflow for Safe Handling
The following diagram outlines the critical steps and decision points for handling this compound safely.
Caption: A step-by-step workflow from preparation to disposal.
Step-by-Step Protocol
-
Pre-Handling Preparations :
-
Handling the Compound :
-
Conduct all manipulations, especially weighing of the solid powder, within the fume hood to contain dust.[6]
-
Use tools (spatulas, weigh boats) dedicated to this chemical or decontaminate them thoroughly after use.
-
Avoid all personal contact, including inhalation.[9] Keep the container tightly closed when not in use.[8][10]
-
-
In Case of Exposure (First Aid) :
-
Eye Contact : Immediately rinse with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[6][8]
-
Skin Contact : Wash off immediately with plenty of soap and water while removing all contaminated clothing.[6][8] Seek medical attention if irritation persists.[3]
-
Inhalation : Move the person to fresh air. If breathing is difficult, provide artificial respiration. Get medical attention.[6][8]
-
Ingestion : Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[6][8]
-
Disposal Plan: A Cradle-to-Grave Responsibility
Proper disposal is a critical component of laboratory safety and environmental stewardship.
-
Waste Classification : All waste contaminated with this compound must be classified as hazardous waste.[11]
-
Containerization :
-
Solid Waste : Collect unused product and contaminated disposables (e.g., gloves, weigh boats) in a dedicated, compatible, tightly sealed, and clearly labeled hazardous waste container.[11]
-
Liquid Waste : Collect solutions in a separate, appropriately labeled hazardous waste container. Do not mix with incompatible waste streams like strong acids or oxidizing agents.[10][11]
-
-
Final Disposal : The recommended method of disposal is incineration by a licensed professional waste disposal service.[11] Do not attempt to dispose of this chemical down the drain or in regular trash.[6][11] All disposal must be in accordance with local, state, and federal regulations.[11]
By adhering to this comprehensive guide, you build a robust and self-validating safety culture. This approach not only protects you and your colleagues but also ensures the integrity of your invaluable research.
References
- 1. This compound | C5H4N4 | CID 3814492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. aksci.com [aksci.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. pppmag.com [pppmag.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. This compound: Properties, Applications, Safety Data & Supplier China | High-Purity Chemical Manufacturer [nj-finechem.com]
- 11. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
